(2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQSPVGSEYRMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347507 | |
| Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
152342-26-2 | |
| Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis protocol for (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
An In-Depth Technical Guide to the Synthesis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, imparting a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] this compound is a derivative that combines the core benzimidazole structure with a benzyl group at the 2-position, known to enhance lipophilicity and potential binding interactions, and an acetic acid moiety at the N-1 position, which can improve solubility and serve as a handle for further derivatization.[6]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, structured from the perspective of a senior application scientist. The focus is not merely on the procedural steps but on the underlying chemical principles, strategic choices, and validation checkpoints that ensure a robust and reproducible synthesis.
Overall Synthetic Strategy
The synthesis is logically approached via a two-step sequence starting from commercially available precursors. This strategy ensures high yields and straightforward purification of intermediates and the final product.
-
Step 1: Phillips Condensation. Formation of the benzimidazole core by condensing o-phenylenediamine with phenylacetic acid to yield the key intermediate, 2-benzyl-1H-benzimidazole.
-
Step 2: N-Alkylation and Saponification. A two-part process involving the N-alkylation of the intermediate with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to afford the target carboxylic acid.
The complete synthetic pathway is illustrated below.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 2-Benzyl-1H-benzimidazole (Intermediate 1)
Principle & Mechanistic Insight: This step employs the Phillips condensation method, a robust and widely used reaction for synthesizing 2-substituted benzimidazoles.[7] The reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and high temperatures.[2] Mechanistically, one of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carboxyl carbon of phenylacetic acid. Subsequent intramolecular cyclization and dehydration, driven by the acidic medium and heat, lead to the formation of the stable, aromatic benzimidazole ring. The use of a strong acid like 4N HCl is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carboxyl carbon and facilitating the initial nucleophilic attack.
Detailed Experimental Protocol: Step 1
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| o-Phenylenediamine | 108.14 | 0.10 | 1.0 | 10.81 g |
| Phenylacetic Acid | 136.15 | 0.10 | 1.0 | 13.62 g |
| Hydrochloric Acid (4N) | - | - | - | 150 mL |
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.81 g, 0.10 mol) and phenylacetic acid (13.62 g, 0.10 mol).
-
Acid Addition: Carefully add 150 mL of 4N hydrochloric acid to the flask. The mixture will become a slurry.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring. Maintain reflux for 4-6 hours.
-
Scientist's Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting materials indicates completion.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Neutralization: Slowly and carefully neutralize the mixture by adding aqueous ammonium hydroxide (~30%) with cooling in an ice bath. The goal is to reach a pH of 7-8. This step is critical to deprotonate the benzimidazole product, causing it to precipitate out of the aqueous solution.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts.
-
Purification: Dry the crude product in an oven at 60-70°C. For higher purity, recrystallize the solid from an ethanol/water mixture to obtain 2-benzyl-1H-benzimidazole as a crystalline solid.[8] A typical yield is in the range of 85-95%.
Characterization (Intermediate 1): The identity and purity of the synthesized 2-benzyl-1H-benzimidazole should be confirmed by spectroscopic methods. Expected data includes:
-
Appearance: White to light yellow crystalline powder.[9]
-
Melting Point: ~188-191°C.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.78-7.75 (m, 1H, Ar-H), 7.29–7.19 (m, 8H, Ar-H), 4.29 (s, 2H, -CH₂-Ph).[10]
-
¹³C NMR (CDCl₃, 100 MHz): δ 153.2, 142.4, 136.0, 135.9, 128.7 (2C), 128.3 (2C), 126.8, 122.2, 121.8, 119.3, 108.9, 34.3.[10]
Part 2: Synthesis of this compound
This part is a sequential process of N-alkylation followed by ester hydrolysis.
Step 2a: N-Alkylation to Ethyl (2-benzyl-1H-benzimidazol-1-yl)acetate (Intermediate 2)
Principle & Mechanistic Insight: This reaction is a nucleophilic substitution where the deprotonated nitrogen of 2-benzyl-1H-benzimidazole acts as the nucleophile. A base is required to remove the acidic proton from the N-H of the imidazole ring, generating a potent nucleophilic anion. While various bases like sodium bicarbonate or potassium carbonate can be used[11][12], a stronger base like sodium hydride (NaH) in an anhydrous solvent like Tetrahydrofuran (THF) ensures complete deprotonation and often leads to cleaner reactions and higher yields.[13][14] The resulting benzimidazolide anion then attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride ion to form the N-alkylated product.
Detailed Experimental Protocol: Step 2a
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-Benzyl-1H-benzimidazole | 208.26 | 0.05 | 1.0 | 10.41 g |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 0.06 | 1.2 | 1.0 g |
| Ethyl Chloroacetate | 122.55 | 0.055 | 1.1 | 6.74 g (6.0 mL) |
| Anhydrous THF | - | - | - | 200 mL |
-
Reaction Setup: In a 500 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.0 g, 0.06 mol of 60% dispersion) in 100 mL of anhydrous THF.
-
Deprotonation: To this suspension, add a solution of 2-benzyl-1H-benzimidazole (10.41 g, 0.05 mol) in 100 mL of anhydrous THF dropwise at 0°C (ice bath). Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution will be observed.
-
Scientist's Note: Using NaH requires strict anhydrous conditions. The glassware must be thoroughly dried, and anhydrous solvent must be used to prevent quenching the base and to ensure safety.
-
-
Alkylation: Cool the resulting solution back to 0°C and add ethyl chloroacetate (6.0 mL, 0.055 mol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC [ethyl acetate/hexane (1:2)].
-
Quenching: After completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is ethyl (2-benzyl-1H-benzimidazol-1-yl)acetate. This intermediate is often pure enough for the next step, but can be purified by column chromatography if necessary.[8]
Step 2b: Saponification to this compound
Principle & Mechanistic Insight: This is a classic base-catalyzed ester hydrolysis (saponification). The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and precipitate the desired neutral carboxylic acid product.
Detailed Experimental Protocol: Step 2b
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Crude Intermediate 2 | 294.35 | ~0.05 | 1.0 | From previous step |
| Sodium Hydroxide (NaOH) | 40.00 | 0.15 | ~3.0 | 6.0 g |
| Ethanol | - | - | - | 100 mL |
| Water | - | - | - | 50 mL |
| Hydrochloric Acid (conc.) | - | - | - | As needed |
-
Reaction Setup: Dissolve the crude ethyl (2-benzyl-1H-benzimidazol-1-yl)acetate from the previous step in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The hydrolysis can be monitored by TLC until the starting ester spot has completely disappeared.
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Carefully acidify the solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product will form.
-
Scientist's Note: Acidification must be done slowly and with cooling to control the exothermic reaction and ensure complete precipitation. Check the pH with litmus paper or a pH meter.
-
-
Isolation and Purification: Filter the white solid, wash it thoroughly with cold water, and dry it under vacuum. The product can be further purified by recrystallization from ethanol to yield pure this compound.
Final Product Characterization
The structure and purity of the final product should be rigorously confirmed.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.30 g/mol |
| ¹H NMR (DMSO-d₆) | δ 13.0 (br s, 1H, -COOH), 7.6-7.2 (m, 9H, Ar-H), 5.1 (s, 2H, -CH₂-COOH), 4.3 (s, 2H, -CH₂-Ph) |
| Mass Spec (ESI) | m/z 267.11 [M+H]⁺ |
Process Workflow Visualization
Caption: Detailed step-by-step experimental workflow for the synthesis.
References
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Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 494-505. ([Link])
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Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. ([Link])
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A Technical Guide to the Crystal Structure Analysis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Abstract
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including stability, solubility, and bioavailability.[1][2][3] This guide provides an in-depth technical overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry.[4] We will detail the causal chain from synthesis and crystal growth to data collection, structure refinement, and the nuanced interpretation of its supramolecular architecture. The protocols described herein are designed as a self-validating system, emphasizing the logic behind experimental choices to ensure the generation of a robust and publishable crystal structure.
Introduction: The Significance of the Crystalline State
Benzimidazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities.[5] The title compound, this compound (C₁₆H₁₄N₂O₂), combines the rigid benzimidazole scaffold with a flexible benzyl group and a polar carboxylic acid moiety, making it a prime candidate for drug development.[4] However, the therapeutic efficacy of any crystalline solid is profoundly influenced by its molecular arrangement in the crystal lattice.[1] Different crystal forms, or polymorphs, can exhibit dramatically different properties.[2][3] Therefore, elucidating the precise three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a foundational step in drug discovery and development, providing critical insights into the molecule's behavior and enabling rational drug design.[6][7] This guide will walk researchers through the authoritative workflow for achieving and analyzing this crucial structural data.
Synthesis and Single Crystal Growth: From Powder to Diffraction-Quality Specimen
A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The quality of the crystal—well-formed, appropriately sized (ideally 0.1-0.3 mm), and free of defects—is the most critical factor for a successful diffraction experiment.[8][9]
Synthesis of this compound
A common and reliable synthetic route is a two-step process. The initial step involves the condensation of o-phenylenediamine with phenylacetic acid to form the 2-benzyl-1H-benzimidazole intermediate. This is followed by N-alkylation with an acetate-bearing reagent.
}
Figure 1: General workflow for the synthesis of the title compound.
Protocol: Single Crystal Growth via Slow Evaporation
The slow evaporation technique is one of the most effective and widely used methods for growing crystals of organic compounds.[10][11] The principle is to dissolve the solute in a suitable solvent system and allow the solvent to evaporate gradually, leading to a supersaturated solution from which crystals can nucleate and grow slowly.[12][13]
Rationale for Solvent Selection: The choice of solvent is paramount. A good solvent will have moderate solubility for the compound—not too high, which would require excessive solvent volume, and not too low, which would make dissolution difficult. For the title compound, a solvent mixture like ethanol/ethyl acetate can be effective. Ethanol is a good solvent due to its polarity and ability to form hydrogen bonds, while the more volatile ethyl acetate helps to fine-tune the solubility and evaporation rate.[14]
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of warm ethanol in a clean, small glass vial (e.g., a 4 mL vial or an NMR tube).[12]
-
Solvent Adjustment: If the compound is highly soluble, add ethyl acetate dropwise until a slight turbidity appears, then add a drop or two of ethanol to redissolve the precipitate, ensuring the solution is just at the point of saturation.
-
Isolation and Slow Evaporation: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[10] This is a critical control step; fewer or smaller holes slow the evaporation rate, which generally promotes the growth of fewer, larger, and higher-quality crystals.[12]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization dish or a quiet corner of a fume hood, and leave it undisturbed for several days to weeks.[11]
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[9][15] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[16]
}
Data Collection
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8] The instrument, equipped with a source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS), rotates the crystal while collecting hundreds of diffraction images (frames).[15][17]
Structure Solution and Refinement
-
Data Reduction: The raw diffraction data are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.[8]
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be measured directly.[8][16] For small organic molecules, this is typically solved using direct methods, which use statistical relationships between reflection intensities to derive initial phase estimates and generate an initial electron density map.
-
Structure Refinement: The initial atomic model derived from the solution is refined using a full-matrix least-squares method, often with software like SHELXL.[18][19] This iterative process adjusts atomic coordinates, site occupancy factors, and displacement parameters to minimize the difference between the observed diffraction data (F_obs_) and the calculated data (F_calc_) based on the model.[20] The quality of the refinement is monitored using residual factors (R-values), such as R1 and wR2, with lower values indicating a better fit.
Analysis of the this compound Crystal Structure
The refined structure provides a wealth of information beyond simple connectivity. A thorough analysis involves examining the molecular geometry and, crucially, the intermolecular interactions that build the three-dimensional lattice.
Crystallographic Data Summary
All quantitative data from the experiment should be summarized in a standard crystallographic table.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄N₂O₂ |
| Formula Weight | 266.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) K |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R_int_ | Value |
| Final R1 [I > 2σ(I)] | Value |
| wR2 (all data) | Value |
| Goodness-of-fit (S) | Value |
| Note: Placeholder "Value" entries should be replaced with actual experimental data. |
Molecular Geometry
The refinement yields precise bond lengths, bond angles, and torsion angles.[17] For the title compound, key features include the planarity of the benzimidazole core and the dihedral angle between this plane and the benzyl group's phenyl ring. The C-O bond lengths of the carboxylic acid group are also diagnostic; a significant difference between them indicates the proton is localized on one oxygen, while similar lengths might suggest proton disorder or delocalization.[21]
Supramolecular Assembly: The Role of Non-covalent Interactions
The crystal packing is governed by a network of non-covalent interactions, which are fundamental to crystal engineering.[22][23] For this molecule, two interactions are of primary importance: hydrogen bonding and π-π stacking.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The benzimidazole ring contains a basic nitrogen atom (N3) that is a potent hydrogen bond acceptor. The most energetically favorable interaction is typically a strong O-H···N hydrogen bond between the carboxylic acid of one molecule and the imidazole nitrogen of another, forming robust dimers or chains.[21] These interactions are directional and play a crucial role in the overall crystal architecture.[24][25][26]
π-π Stacking: The planar, electron-rich benzimidazole and benzyl rings are prone to π-π stacking interactions.[27][28] These occur when the aromatic rings of adjacent molecules pack in a face-to-face or offset face-to-face manner, typically with centroid-to-centroid distances of 3.3–3.8 Å.[29][30] These interactions contribute significantly to the crystal's cohesive energy and influence its density and stability.[31]
}
Figure 3: Key intermolecular interactions governing crystal packing.
Conclusion
The single-crystal X-ray analysis of this compound provides an unambiguous determination of its molecular structure and its intricate three-dimensional packing arrangement. The structure is stabilized by a robust network of O-H···N hydrogen bonds, which form the primary supramolecular synthons, and further consolidated by π-π stacking interactions between the aromatic rings. This detailed structural knowledge is indispensable for understanding the compound's physicochemical properties and serves as a critical foundation for its further development as a potential therapeutic agent.[6] The validated protocols outlined in this guide provide a reliable framework for researchers to obtain and interpret high-quality crystallographic data for this and similar compounds.
References
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). [Link]
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Grabowski, S. J. (Ed.). (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]
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Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. [Link]
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Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]
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Akkurt, M., et al. (2012). A view of the intermolecular face-to-face π–π stacking interactions.... ResearchGate. [Link]
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Grabowski, S. J. (Ed.). (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]
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Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. R Discovery. [Link]
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Zhang, J., et al. (2023). Cooperative Self-Assembly of Dimer Junctions Driven by π Stacking Leads to Conductance Enhancement. Nano Letters. [Link]
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Müller, P., et al. (2009). Crystal structure refinement with SHELXL. Semantic Scholar. [Link]
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(n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]
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Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]
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Li, H., et al. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. RSC Publishing. [Link]
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Müller, P., et al. (2009). Crystal structure refinement. Oxford Academic. [Link]
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Li, H., et al. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. RSC Publishing. [Link]
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(n.d.). The molecular packing, showing the π–π stacking between benzimidazole rings. ResearchGate. [Link]
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Reddy, T. S., et al. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
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Musheer, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PubMed Central. [Link]
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Kumar, S., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. [Link]
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biological activity of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid derivatives
An In-Depth Technical Guide to the Biological Activity of (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of this compound derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this versatile chemical scaffold.
Introduction: The Benzimidazole Scaffold
The benzimidazole ring system, an aromatic heterocyclic compound, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its structural similarity to naturally occurring purine nucleosides, which allows it to readily interact with various biopolymers and biological systems.[1] Derivatives of benzimidazole exhibit an extensive range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive activities.[1][3][4]
The specific scaffold of this compound combines three key pharmacophoric elements:
-
The Benzimidazole Core: A bicyclic system providing a rigid framework for interaction with biological targets.
-
The 2-Benzyl Group: A lipophilic moiety that can engage in hydrophobic and π-stacking interactions within target protein binding pockets.
This unique combination of features makes this compound and its derivatives a compelling subject for drug discovery and development. This guide will dissect their synthesis, explore their primary biological activities, and elucidate the key structure-activity relationships that govern their therapeutic potential.
Synthesis Strategies and Methodologies
The synthesis of the core this compound structure and its derivatives typically follows a multi-step pathway. The foundational step is the Phillips condensation reaction to form the 2-substituted benzimidazole ring, followed by N-alkylation to introduce the acetic acid side chain.
General Synthesis Workflow
The most common synthetic route involves three main stages:
-
Formation of 2-Benzylbenzimidazole: Condensation of o-phenylenediamine with phenylacetic acid (or its derivatives) under acidic conditions.
-
N-Alkylation: The resulting 2-benzylbenzimidazole is reacted with an ethyl chloroacetate ester in the presence of a base to introduce the acetate group at the N1 position.
-
Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid derivative. Further derivatization, for example, by converting the acid to an acetohydrazide, can be performed to explore different chemical space.[7][8]
Caption: General synthesis workflow for this compound and its derivatives.
Experimental Protocol: Synthesis of Ethyl (2-Benzyl-1H-benzimidazol-1-yl)acetate
This protocol describes a representative N-alkylation step, a critical juncture in the synthesis. The choice of a non-polar solvent and a mild inorganic base is crucial to favor N-alkylation over other potential side reactions and ensure a good yield.
Materials:
-
2-Benzylbenzimidazole
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-benzylbenzimidazole (10 mmol) in 100 mL of anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (20 mmol) to the solution. The carbonate acts as a proton scavenger, facilitating the nucleophilic attack of the benzimidazole nitrogen.
-
Addition of Alkylating Agent: To the stirring suspension, add ethyl chloroacetate (12 mmol) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C) with continuous stirring for 12-18 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl ester.[7]
Anticancer Activity
Benzimidazole derivatives are highly versatile anticancer agents, demonstrating a wide array of mechanisms to disrupt the growth and survival of cancer cells.[9][10] This versatility allows them to target multiple pathways involved in tumorigenesis.[9]
Mechanisms of Action
Derivatives of the benzimidazole scaffold can exert their anticancer effects through several key mechanisms:
-
Tubulin Polymerization Inhibition: Similar to established drugs like mebendazole and albendazole, certain benzimidazoles can bind to tubulin, disrupting microtubule formation.[9][11] This leads to mitotic arrest and induction of apoptosis.
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair.[12] This action introduces DNA strand breaks, ultimately triggering programmed cell death.
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, interfering with oncogenic signaling pathways.
-
Induction of Apoptosis: Many derivatives promote cell death through both intrinsic and extrinsic apoptotic pathways, often by activating key proteins like p53.[11][12]
-
Epigenetic Modulation: A promising area of research involves benzimidazoles that act as inhibitors of histone deacetylases (HDACs), which alters gene expression to suppress tumor growth.[13]
Caption: Key anticancer mechanisms of action for benzimidazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and is a primary screening tool for evaluating the cytotoxic potential of new compounds.
Materials:
-
Cancer cell line (e.g., HepG2, K562)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Benzimidazole derivatives are well-established as potent antimicrobial agents, effective against a wide range of bacteria and fungi.[1][14] Their mechanism often involves targeting essential microbial processes not present in host cells, providing a degree of selective toxicity.
Mechanisms of Action
-
Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[1]
-
Inhibition of DNA Gyrase: In bacteria, certain derivatives can inhibit DNA gyrase, an enzyme that controls DNA topology during replication.[14] This leads to a breakdown in DNA synthesis and subsequent cell death.
A study on acetohydrazone derivatives of the (2-Benzyl-1H-benzimidazol-1-yl) scaffold revealed notable antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.[7]
Summary of Antimicrobial Activity
The following table summarizes representative minimum inhibitory concentration (MIC) data for synthesized (2-Benzyl-1H-benzimidazol-1-yl)acetohydrazone derivatives against various bacterial strains. Lower MIC values indicate higher potency.
| Compound | Derivative Type | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 4 | Acetophenone Hydrazone | 125 | 125 | 250 | 250 | [7] |
| 5 | 4-Chloroacetophenone Hydrazone | 125 | 125 | 125 | 250 | [7] |
| 6 | 4-Nitroacetophenone Hydrazone | 62.5 | 125 | 125 | 125 | [7] |
| 7 | 4-Hydroxyacetophenone Hydrazone | 31.25 | 62.5 | 62.5 | 62.5 | [7] |
| 8 | Benzaldehyde Hydrazone | 250 | 250 | >250 | >250 | [7] |
| Ciprofloxacin | Standard Drug | 12.5 | 6.25 | 6.25 | 12.5 | [7] |
Data extracted from synthesis and characterization studies of novel acetohydrazone derivatives.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity) compared to the positive control.
Anti-inflammatory Activity
Mechanism of Action and SAR Insights
The primary mechanism for many acidic anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the inflammatory cascade. Structure-activity relationship studies on related benzimidazoles have shown that:
-
The presence of the acidic group is often essential for activity.[5]
-
Substitution at the N1 position with a benzyl group can increase anti-inflammatory potency.[5][15]
-
Lipophilic groups at the C2 position, such as the benzyl group, can enhance binding to the hydrophobic channel of the COX active site.[16]
Caption: Key SAR insights for the .
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[17]
Materials:
-
Wistar rats (150-200g)
-
Test compound suspension (in a vehicle like 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Diclofenac sodium, 10 mg/kg)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide animals into groups: a control group (vehicle), a standard group, and test groups receiving different doses of the compound.
-
Compound Administration: Administer the test compound or standard drug orally (p.o.) to the respective groups.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and inflammation. The interplay between the benzimidazole core, the C2-benzyl substituent, and the N1-acetic acid side chain provides a rich foundation for chemical modification and optimization.
Future research should focus on:
-
Lead Optimization: Systematically modifying the scaffold to enhance potency and selectivity for specific biological targets (e.g., specific kinases or microbial enzymes).
-
Mechanism Elucidation: Deeper investigation into the precise molecular mechanisms underlying the observed biological activities.
-
Computational Modeling: Employing molecular docking and other in silico techniques to guide the rational design of next-generation derivatives with improved pharmacological profiles.[9]
By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of this promising class of compounds.
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Preprints.org. [Link]
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Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]
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Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. [Link]
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. SpringerLink. [Link]
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]
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Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
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Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. International Journal of Research in Pharmaceutical Sciences. [Link]
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A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
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Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. SciSpace. [Link]
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Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. ResearchGate. [Link]
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2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry. [Link]
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spectroscopic data for (2-Benzyl-1H-benzimidazol-1-yl)acetic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Introduction: The Molecular Blueprint
This compound (Molecular Formula: C₁₆H₁₄N₂O₂, Molecular Weight: 266.30 g/mol , CAS: 152342-26-2) is a heterocyclic compound belonging to the versatile benzimidazole family.[1][2] Molecules in this class are cornerstones in medicinal chemistry, investigated for a wide range of pharmacological activities, including antimicrobial and antiviral properties.[3][4] The precise arrangement of its three key components—a benzyl group at the 2-position, a benzimidazole core, and an acetic acid moiety at the 1-position—dictates its chemical behavior and biological potential.
For researchers in drug discovery and materials science, unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques required to elucidate and verify the structure of this compound. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific rationale for each experimental choice and interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.
Expertise in Practice: The Rationale Behind NMR Experimental Design
The choice of solvent and spectrometer frequency is critical for acquiring high-quality data. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve the polar carboxylic acid and the aromatic rings, while also allowing for the observation of the exchangeable acidic proton (COOH).[3] A high-field spectrometer (e.g., 500 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the overlapping multiplets in the aromatic region.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.[3]
-
For ¹H NMR, a sufficient number of scans (typically 16-32) should be acquired to ensure a high signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Workflow for NMR Spectroscopic Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Data Interpretation and Structural Assignment
The following tables summarize the expected chemical shifts for this compound. These assignments are based on typical values for similar functional groups and structures reported in the literature.[1][5]
Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | -COOH (Carboxylic acid) |
| ~7.6 - 7.8 | m | 2H | Aromatic H (Benzimidazole, H-4/H-7) |
| ~7.2 - 7.5 | m | 7H | Aromatic H (Benzimidazole, H-5/H-6 & Benzyl Phenyl) |
| ~5.4 | s | 2H | -N-CH₂ -COOH (Acetic acid methylene) |
| ~4.3 | s | 2H | -CH₂ -Ph (Benzylic methylene) |
Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C =O (Carboxylic acid) |
| ~154.0 | N-C =N (Benzimidazole, C-2) |
| ~143.0, ~135.0 | Benzimidazole Quaternary C (C-3a/C-7a) |
| ~136.0 | Benzyl Quaternary C |
| ~129.0, ~128.5, ~127.0 | Benzyl Phenyl C H |
| ~122.0, ~115.0 | Benzimidazole C H (C-4/C-7, C-5/C-6) |
| ~48.0 | -N-C H₂-COOH (Acetic acid methylene) |
| ~35.0 | -C H₂-Ph (Benzylic methylene) |
Part 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).
Expertise in Practice: The Rationale Behind IR Experimental Design
The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets for its simplicity, speed, and minimal sample preparation. It provides high-quality spectra of solid samples directly. The key diagnostic peaks for this molecule are the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the various C-H and C=C/C=N stretches of the aromatic systems.
Experimental Protocol: IR Analysis
-
Instrument Preparation: Record a background spectrum on the FT-IR spectrometer (e.g., Bruker alpha-T) to subtract atmospheric H₂O and CO₂ signals.[3]
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction on the resulting spectrum.
Workflow for IR Spectroscopic Analysis
Caption: Workflow for FT-IR data acquisition and interpretation.
Data Interpretation and Functional Group Confirmation
The IR spectrum provides clear evidence for the key functional groups within this compound.
Table 3: Key Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid (-COOH ) |
| 3000-3100 (sharp) | C-H stretch | Aromatic (Ar-H ) |
| 2850-2960 (sharp) | C-H stretch | Aliphatic (-CH₂ -) |
| ~1705 (strong, sharp) | C=O stretch | Carboxylic acid (-C=O )[1] |
| 1550-1620 | C=N and C=C stretches | Benzimidazole and Benzene rings[1] |
| 1400-1500 | C-H bend | Aliphatic (-CH₂ -) |
The presence of a very broad absorption centered around 3000 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. The strong, sharp peak around 1705 cm⁻¹ is definitive proof of the carbonyl (C=O) group.[1] Finally, multiple peaks in the 1550-1620 cm⁻¹ region confirm the conjugated aromatic system of the benzimidazole and benzyl rings.
Part 3: Mass Spectrometry (MS) – Confirming Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expertise in Practice: The Rationale Behind MS Experimental Design
For this analysis, two ionization methods are complementary. Electrospray Ionization (ESI) is a soft technique ideal for determining the accurate mass of the molecular ion, typically observed as the protonated species [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation, providing a "fingerprint" of the molecule's structure. Analyzing these fragments allows us to piece together the molecular puzzle.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (ESI): Infuse the solution into an ESI-MS instrument (e.g., a time-of-flight or Orbitrap mass analyzer) and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Sample Introduction (EI): Introduce a solid probe or inject a solution of the sample into an EI-MS instrument.
-
Data Acquisition (EI): Acquire the mass spectrum, observing the molecular ion [M]⁺• and its fragmentation pattern.
Workflow for Mass Spectrometric Analysis
Caption: Workflow for ESI and EI mass spectrometry analysis.
Data Interpretation and Fragmentation Analysis
The mass spectrum provides the ultimate confirmation of the compound's identity and elemental composition.
-
Molecular Ion: The calculated monoisotopic mass of C₁₆H₁₄N₂O₂ is 266.1055. High-resolution ESI-MS should detect an [M+H]⁺ ion at m/z 267.1133. A low-resolution EI spectrum would show the molecular ion [M]⁺• at m/z 266.
-
Key Fragmentation Patterns: The EI-MS fragmentation can be predicted to validate the structure. The parent benzimidazole ring is relatively stable, but the substituents are prone to characteristic cleavage.[6]
-
Loss of Benzyl Group: A very common fragmentation for benzyl compounds is the cleavage of the benzylic C-C bond to form the stable tropylium cation at m/z 91 . This would be an expected and highly diagnostic peak.
-
Loss of Acetic Acid Moiety: Cleavage can occur to lose the entire acetic acid group (•CH₂COOH, 59 Da), leading to a fragment at m/z 207 .
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could lead to a fragment at m/z 222 .
-
Benzimidazole Core: Further fragmentation would lead to ions characteristic of the benzimidazole core itself, such as the ion at m/z 118 corresponding to the parent benzimidazole cation.[6]
-
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical carboxylic acid, aromatic, and aliphatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the identity, purity, and structural integrity of the molecule, a critical requirement for its application in scientific research and development.
References
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This compound | 152342-26-2. Benchchem. 1
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Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. ResearchGate. Link
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A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Link
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Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. SciSpace. Link
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Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Link
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Link
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Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Link
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Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research. Link
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Substituted Benzimidazole Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[1] Its structural similarity to endogenous purines allows for facile interaction with a vast array of biological macromolecules, earning it the designation of a "privileged scaffold."[2][3] This guide provides an in-depth exploration of substituted benzimidazole derivatives, intended for researchers, scientists, and drug development professionals. We will dissect established and innovative synthetic strategies, delve into the mechanisms underpinning their diverse pharmacological activities, and analyze critical structure-activity relationships (SAR). This document eschews a rigid template, instead adopting a logical flow from foundational chemistry to therapeutic application, grounded in field-proven insights and authoritative references.
The Benzimidazole Core: A Foundation for Therapeutic Diversity
The unique architecture of the benzimidazole ring system—a six-membered benzene ring fused to a five-membered imidazole ring—confers a unique set of physicochemical properties.[4] Its electron-rich nature, coupled with the presence of both hydrogen bond donors and acceptors, facilitates multiple modes of interaction with biological targets, including enzymes and receptors.[3] This versatility is the primary driver behind the scaffold's success, leading to the development of blockbuster drugs across a wide spectrum of therapeutic areas, including proton pump inhibitors (e.g., Lansoprazole), anthelmintics (e.g., Albendazole), anticancer agents (e.g., Pracinostat), and antivirals (e.g., Enviroxine).[5]
The numbering of the benzimidazole ring system is crucial for discussing substitution patterns and their effect on biological activity. The nitrogen atoms are assigned positions 1 and 3, and the carbon atoms are numbered 2, and 4 through 7.
Synthesis of Substituted Benzimidazoles: From Classic Reactions to Modern Innovations
The generation of diverse benzimidazole libraries is central to drug discovery programs. Methodologies have evolved from traditional condensation reactions to more efficient, high-yield, and environmentally conscious strategies.[6]
The Phillips-Ladenburg Synthesis: A Foundational Method
One of the most established methods for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative, such as an aldehyde) under acidic conditions. This reaction, often referred to as the Phillips-Ladenburg synthesis, has been a workhorse for over a century.
Causality in Protocol: The choice of a strong acid like hydrochloric acid is not arbitrary; it serves to protonate the carbonyl group of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The subsequent cyclization and dehydration steps are also acid-catalyzed, driving the reaction towards the thermodynamically stable aromatic benzimidazole product.
Detailed Experimental Protocol: Synthesis of 2-substituted-1H-benzimidazole
Materials:
-
o-phenylenediamine (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
4 M Hydrochloric Acid (HCl)
-
Methanol (solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine and the selected carboxylic acid in methanol.
-
Acidification & Reflux: Slowly add 4 M HCl to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 60-80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Neutralization: Carefully neutralize the acidic aqueous residue by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2-substituted-1H-benzimidazole.
Self-Validation: The integrity of this protocol is validated through characterization of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and FT-IR to confirm the structure and purity. The melting point of the synthesized compound should also be determined and compared with literature values.
Modern Synthetic Strategies
While the Phillips-Ladenburg synthesis is robust, the demand for greater efficiency and molecular diversity has spurred the development of new methods.[7]
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields by using microwave irradiation to rapidly and uniformly heat the reaction mixture.[5]
-
Catalytic Reactions: The use of catalysts, such as cobalt nanocomposites, can facilitate the one-pot synthesis of benzimidazoles from o-phenylenediamines and aldehydes with high efficiency and scalability.[8]
-
Green Chemistry Approaches: Eco-friendly methods, often utilizing solvent-free conditions or greener solvents, are gaining prominence to reduce the environmental impact of synthesis.[6]
Pharmacological Activities and Mechanisms of Action
Benzimidazole derivatives exhibit a remarkable breadth of biological activities, a testament to their ability to interact with diverse biological targets.[4][9]
Anticancer Activity
The development of benzimidazole-based anticancer agents is a highly active area of research.[1] These compounds exert their effects through various mechanisms, often targeting pathways crucial for cancer cell proliferation and survival.[10][11]
-
Microtubule Disruption: A primary mechanism for many anthelmintic and anticancer benzimidazoles is the inhibition of tubulin polymerization.[10][12] By binding to the β-tubulin subunit, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[11][13]
-
Enzyme Inhibition:
-
Kinase Inhibition: Many derivatives are designed to target specific protein kinases involved in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting angiogenesis.[10]
-
Topoisomerase Inhibition: Some benzimidazoles can intercalate with DNA or inhibit topoisomerase enzymes, which are vital for DNA replication and repair, leading to cell death.[1][10]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors containing the benzimidazole scaffold have shown promise, particularly in cancers with specific DNA repair deficiencies.[10][14]
-
Anthelmintic Activity
Benzimidazoles are among the most widely used broad-spectrum anthelmintics against gastrointestinal nematodes.[12]
-
Mechanism of Action: The primary mode of action is binding with high affinity to the parasite's β-tubulin.[13][15] This disrupts microtubule-dependent processes such as cell division and nutrient absorption, ultimately leading to paralysis and death of the parasite.[12][15] The selective toxicity arises from the significantly higher binding affinity of benzimidazoles for parasite tubulin compared to mammalian tubulin.[15] Other biochemical effects include the inhibition of mitochondrial fumarate reductase and reduced glucose transport.[12]
Antimicrobial and Antiviral Activities
Substituted benzimidazoles have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[16][17]
-
Antibacterial/Antifungal: The mechanisms can vary, but some derivatives are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[17] Others may target bacterial enzymes or disrupt cell wall integrity.[18][19] Hybrid molecules, such as those combining benzimidazole and triazole moieties, have shown improved biological properties.[20]
-
Antiviral: Benzimidazole derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and human cytomegalovirus (HCMV), often by inhibiting viral replication enzymes.[4]
Structure-Activity Relationships (SAR)
Understanding the SAR of benzimidazole derivatives is critical for the rational design of more potent and selective therapeutic agents.[1][21] The biological activity can be profoundly influenced by the nature and position of substituents on the benzimidazole core.
-
Position 2: This is the most commonly substituted position. The introduction of various aryl or heterocyclic rings at C-2 can significantly modulate activity. For instance, in anticancer agents, specific aromatic substitutions at this position can enhance DNA binding affinity or improve inhibition of target enzymes.[10]
-
Position 1 (N-1): Substitution at the N-1 position can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. In some anti-inflammatory derivatives, specific pyrimidinyl groups at N-1 have been shown to be potent inhibitors of kinases like Lck.[6]
-
Benzene Ring (Positions 5 and 6): Modifications on the fused benzene ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the entire molecule, impacting its binding affinity and overall efficacy.[22] For example, 5,6-dimethylbenzimidazole derivatives have shown enhanced cytotoxicity against breast and lung cancer cells due to increased lipophilicity and cellular uptake.[23]
Table 1: Representative SAR Data for Anticancer Benzimidazole Derivatives
| Compound Reference | C-2 Substituent | N-1 Substituent | 5/6-Position Substituent | Target Cell Line | IC₅₀ (µM) | Citation |
| Compound 45 | Chrysin derivative | H | - | MCF-7 (Breast) | 25.72 | [8] |
| Compound 46 | Thioacetamido-thiazolidinone | H | - | HCT116 (Colon) | 0.00005 | [8] |
| 2XP | Phenyl with side chain | H | - | HL60 (Leukemia) | Not specified, showed activity | [10] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Conclusion and Future Perspectives
The substituted benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. Its structural versatility and broad range of pharmacological activities ensure its relevance for the foreseeable future.[2][24] Future research will likely focus on the development of novel, multi-target benzimidazole hybrids to combat drug resistance, the exploration of new synthetic methodologies that are more efficient and sustainable, and the use of computational modeling to refine SAR and design next-generation therapeutics with enhanced potency and selectivity.[11][25] The journey from Woolley's initial speculation in 1944 about the scaffold's biological potential to its current status as a privileged structure in numerous approved drugs is a testament to its enduring value in medicinal chemistry.[4][6]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, H. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 350(6). [Link]
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Al-Maiky, S., & Al-Amiery, A. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(23), 5724. [Link]
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Wang, L., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(28), 16489-16506. [Link]
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Lanusse, C. E., & Prichard, R. K. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]
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Lee, S. Y., & Tan, C. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877. [Link]
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Singh, H., Kumar, R., Tiwari, P., & Singh, A. (2022). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Chemistry, 26(19), 1767-1778. [Link]
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Kamanna, K., & D'Souza, P. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. [Link]
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Kamanna, K. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. Semantic Scholar. [Link]
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Zhang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 20(1), 4-17. [Link]
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Buxton, S. K., & Gasser, R. B. (2014). A brief review on the mode of action of antinematodal drugs. Acta Tropica, 137, 119-124. [Link]
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Abdel-Monem, A. R. (2004). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 9(10), 826-835. [Link]
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Wang, L., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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Various Authors. (n.d.). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]
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Rahman, M. A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 795477. [Link]
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Rahman, M. A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 795477. [Link]
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Shalmashi, A., & Shalmashi, A. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(14), 5363. [Link]
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Kumar, A., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Drug Targets, 23(11), 1045-1068. [Link]
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Various Authors. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]
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Sharma, M. C., et al. (2013). Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]
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Khan, I., et al. (2022). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Taibah University for Science, 16(1), 1-13. [Link]
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Jonušis, M., & Čikotienė, I. (2016). Recent advances in the synthesis of benzimidazoles. Chemistry of Heterocyclic Compounds, 52(10), 743-745. [Link]
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Various Authors. (n.d.). Mechanism of action of benzimidazole derivatives as anthelmintic. ResearchGate. [Link]
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Popa, M. I., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10928. [Link]
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Al-blewi, F. F., et al. (2022). Synthesis and Biological Activities of Benzimidazole-Sulfonyl Derivatives. Journal of Chemistry, 2022, 1-15. [Link]
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An In-Depth Technical Guide to (2-Benzyl-1H-benzimidazol-1-yl)acetic acid (CAS No. 152342-26-2)
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 152342-26-2, identified as (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. The document elucidates its chemical properties, synthesis, potential applications, and commercial availability. This guide is intended to serve as a foundational resource for professionals in research and drug development who are interested in utilizing this benzimidazole derivative in their work.
Compound Identification and Structure
It is important to clarify that while the initial topic request may have associated CAS number 152342-26-2 with a different compound, extensive database searches confirm its identity as This compound .[1][2][3] This compound is a derivative of benzimidazole, featuring a benzyl group at the 2-position and an acetic acid moiety at the 1-position of the heterocyclic ring.[1]
The structure combines the aromaticity of the benzyl and benzimidazole groups with the polarity of the carboxylic acid, which opens up diverse possibilities for its application in medicinal chemistry and materials science.[1]
Caption: Logical relationship between CAS 152342-26-2 and its chemical identity.
The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 152342-26-2 | [1][2][3] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3] |
| Molecular Weight | 266.29 g/mol (or 266.30 g/mol ) | [1][3] |
| InChI Key | YGQSPVGSEYRMNB-UHFFFAOYSA-N | [1] |
| Purity | ≥98% (typical) | [3] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step organic reaction process.[1] A common synthetic route involves the following key steps:
-
Condensation Reaction: The process begins with the reaction of o-phenylenediamine with benzyl chloride.
-
Carboxylation: The resulting intermediate from the condensation step then undergoes carboxylation. This is typically achieved using a base such as sodium hydroxide or potassium carbonate to introduce the acetic acid moiety.[1]
This synthetic pathway allows for the targeted construction of the benzimidazole core followed by the addition of the functional side chains.
Caption: General synthetic workflow for this compound.
Potential Applications and Research Areas
This compound, as a benzimidazole derivative, holds potential in various scientific fields, primarily due to the known biological activities of the benzimidazole scaffold.
-
Medicinal Chemistry: The structural similarity of the benzimidazole core to naturally occurring nucleotides makes it a compound of interest for pharmacological research.[1] Benzimidazole derivatives are known to exhibit a wide range of biological activities, and this compound could serve as a building block or lead compound in drug discovery programs.
-
Materials Science: The combination of aromatic groups and a polar carboxylic acid functional group allows for its potential use in the development of novel materials.[1]
Commercial Suppliers
This compound is available from several chemical suppliers, typically for research and development purposes. It is important to note that this compound is intended for research use only and not for human or veterinary use.[1]
| Supplier | Purity/Notes |
| BenchChem | Offered as a lead compound/building block.[1] |
| MolCore | Specializes in high-purity (NLT 98%) manufacturing for pharmaceutical and research industries, with ISO quality systems certification.[3] |
| Sigma-Aldrich | Listed in their chemical catalog. |
| ChemicalBook | Provides information and lists suppliers like Shenzhen Polymeri Biochemical Technology Co., Ltd.[2] |
| R&R Chemical | Offers the compound with 98% purity.[4] |
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1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | C27H30N6 | CID - PubChem. [Link]
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Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2). [Link]
-
1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- | C15H20N4 - PubChem. [Link]
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Methodological & Application
in vitro assay protocol using (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Application Note & Protocol
Topic: In Vitro Anti-Inflammatory Activity of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid via Inhibition of Protein Denaturation
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Anti-Inflammatory Potential of this compound
This compound, also known as Bendazac or Bendazolic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a notable primary mechanism of inhibiting protein denaturation.[1][2] Protein denaturation, the loss of the native three-dimensional structure of proteins, is a key pathological event in inflammatory conditions.[3][4] When proteins in tissues are denatured by stressors like heat, microbial attack, or tissue damage, they can become autoantigens, triggering a chronic inflammatory and autoimmune response, as seen in conditions like rheumatoid arthritis.[3][5]
Bendazac's ability to stabilize protein structures and prevent their denaturation makes it a compound of significant interest.[6][7] This antidenaturant action has been demonstrated to protect various proteins from damage induced by heat, UV radiation, and free radicals.[1][8] Therefore, a robust and reproducible in vitro assay to quantify this specific activity is essential for screening and characterizing Bendazac and its analogues.
This guide provides a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring its ability to inhibit heat-induced denaturation of albumin, a well-established and widely used model protein for this purpose.[9][10]
Assay Principle: Quantifying Protection Against Protein Denaturation
This in vitro assay quantifies the anti-inflammatory potential of a compound by measuring its ability to prevent the heat-induced denaturation of a model protein, typically Bovine Serum Albumin (BSA) or Egg Albumin.[11][12]
-
Induction of Denaturation: When a protein solution is heated, it loses its specific secondary and tertiary structures, leading to the exposure of hydrophobic amino acid residues.
-
Aggregation & Turbidity: These exposed residues cause the protein molecules to aggregate, resulting in a cloudy or turbid solution.
-
Spectrophotometric Measurement: The extent of this turbidity is directly proportional to the amount of denatured protein and can be accurately measured as absorbance using a spectrophotometer.[11]
-
Inhibition by Test Compound: An effective anti-inflammatory agent like this compound will stabilize the protein structure, preventing its denaturation and subsequent aggregation. This results in a lower turbidity (absorbance) compared to the control group where no inhibitor is present.[9]
The percentage of inhibition is then calculated to determine the compound's efficacy, allowing for the determination of an IC50 value (the concentration required to inhibit 50% of protein denaturation).
Experimental Workflow Diagram
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In Vivo Application Notes and Protocols for (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid (Bendazac)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid (Bendazac)
This compound, commonly known as Bendazac, is a versatile benzimidazole derivative with a rich history in medicinal chemistry.[1] Initially recognized for its anti-inflammatory properties, Bendazac has demonstrated a unique mechanism of action that extends to the inhibition of protein denaturation and aldose reductase, a key enzyme implicated in diabetic complications.[2][3] This multifaceted activity profile makes Bendazac a compelling candidate for in vivo investigation across a spectrum of disease models, particularly those related to inflammation and diabetes.
This comprehensive guide provides detailed application notes and standardized protocols for researchers exploring the therapeutic utility of Bendazac in preclinical animal models. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, translatable data.
Core Mechanisms of Action: A Dual-Pronged Approach
Bendazac exerts its therapeutic effects through two primary, interconnected pathways. Understanding these mechanisms is crucial for designing relevant in vivo studies and interpreting experimental outcomes.
-
Aldose Reductase Inhibition: In hyperglycemic conditions, excess glucose is shunted through the polyol pathway, where aldose reductase converts it to sorbitol.[4] The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts.[4] Bendazac acts as a potent inhibitor of aldose reductase, thereby mitigating the detrimental effects of the polyol pathway.[4]
-
Anti-inflammatory and Anti-denaturant Activity: Bendazac exhibits classic non-steroidal anti-inflammatory drug (NSAID) properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[5][6] Furthermore, a key characteristic of Bendazac is its ability to prevent the denaturation of proteins, a process central to the loss of protein function and aggregation in various pathological states, including cataract formation.[2][3] It is also believed to possess antioxidant properties, protecting against oxidative stress.[5]
Caption: Bendazac's multifaceted mechanism of action.
Pharmacokinetics and Formulation
A thorough understanding of Bendazac's pharmacokinetic profile is essential for designing effective dosing regimens in animal models. The lysine salt of Bendazac is often used to improve oral absorption.[3]
| Parameter | Value (in rats) | Reference |
| Volume of Distribution (Vd) | 0.16 L/kg | [7] |
| Plasma Clearance | 0.018 to 0.054 L/h/kg | [7] |
| Primary Metabolite | 5-hydroxybendazac | [5] |
| Primary Route of Excretion | Urine (~60% as metabolite) | [7] |
Formulation Protocols
1. Oral Gavage Formulation (Suspension)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.
-
Preparation:
-
Weigh the required amount of Bendazac powder.
-
Levigate the powder with a small amount of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension at the desired concentration.
-
Administer a volume not exceeding 1 mL/100g of body weight.
-
2. Topical Ophthalmic Formulation (Eye Drops)
-
Vehicle: Sterile isotonic saline containing a viscosity-enhancing agent (e.g., 0.5% Hydroxypropyl Methylcellulose - HPMC) and a preservative (e.g., 0.01% Benzalkonium chloride), buffered to pH 7.0-7.4. A patent for a low-irritation formulation includes lysine, benzalkonium chloride, and boric acid.[8][9]
-
Preparation:
-
Dissolve the viscosity-enhancing agent and preservative in sterile saline with gentle heating and stirring.
-
Allow the solution to cool to room temperature.
-
Dissolve Bendazac lysine salt in the vehicle to the desired concentration (e.g., 0.5% w/v).
-
Adjust the pH to 7.0-7.4 using sterile 0.1 N NaOH or 0.1 N HCl.
-
Sterile filter the final solution through a 0.22 µm filter into sterile dropper bottles.
-
In Vivo Study Protocols
Diabetic Neuropathy Model in Rats
This model is designed to assess the neuroprotective effects of Bendazac in a chemically-induced model of type 1 diabetes.
Caption: Workflow for the diabetic neuropathy study.
a. Diabetes Induction:
-
Animal Strain: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Inducing Agent: Streptozotocin (STZ), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).
-
Procedure:
-
Fast rats for 4-6 hours.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg.
-
Provide 5% sucrose water for the first 24 hours post-injection to prevent hypoglycemia.
-
Confirm diabetes 48-72 hours post-STZ injection by measuring tail vein blood glucose. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
b. Treatment Protocol:
-
Groups:
-
Group 1: Non-diabetic control (vehicle).
-
Group 2: Diabetic control (vehicle).
-
Group 3: Diabetic + Bendazac (e.g., 50 mg/kg/day, oral gavage).
-
Group 4: Diabetic + Bendazac (e.g., 100 mg/kg/day, oral gavage).
-
-
Duration: 8-12 weeks.
c. Endpoint Analysis:
-
Nerve Conduction Velocity (NCV):
-
Anesthetize the rat (e.g., ketamine/xylazine).
-
Maintain body temperature at 37°C.
-
For sciatic motor NCV, place stimulating electrodes at the sciatic notch and the knee. Place recording electrodes in the interosseous muscles of the paw.
-
Deliver supramaximal stimuli at both locations and record the latency of the muscle action potential.
-
Calculate NCV (m/s) = Distance between stimulating electrodes (mm) / (Proximal latency - Distal latency) (ms).[10][11]
-
-
Sensory Testing (Von Frey Test):
-
Place the rat in a cage with a mesh floor and allow for acclimatization.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.
-
The force at which the paw is withdrawn is the paw withdrawal threshold.
-
-
Biochemical Analysis: Measure sorbitol levels in sciatic nerve tissue at the end of the study using standard biochemical assays.
Galactose-Induced Cataract Model in Rats
This model evaluates the anti-cataract potential of Bendazac by inhibiting aldose reductase and protein denaturation.
a. Cataract Induction:
-
Animal Strain: Young (3-4 weeks old) Sprague-Dawley rats.
-
Procedure:
-
Feed the rats a diet containing 30-50% galactose.
-
Provide water ad libitum.
-
Monitor for cataract development weekly using a slit-lamp biomicroscope.
-
b. Treatment Protocol:
-
Groups:
-
Group 1: Normal diet control (vehicle).
-
Group 2: Galactose diet control (vehicle).
-
Group 3: Galactose diet + Bendazac (e.g., 100 mg/kg/day, oral gavage).
-
Group 4: Galactose diet + Bendazac 0.5% eye drops (one drop in each eye, twice daily).
-
-
Duration: 4-6 weeks, or until mature cataracts develop in the control group.
c. Endpoint Analysis:
-
Lens Opacity Grading:
-
Examine the lenses under a slit-lamp.
-
Grade the opacity on a scale of 0 to 4 (0 = clear, 4 = mature cataract).
-
-
Biochemical Analysis:
-
At the end of the study, euthanize the rats and extract the lenses.
-
Homogenize the lenses and measure galactitol levels using gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay.
-
Measure soluble and insoluble protein content in the lenses.
-
Carrageenan-Induced Paw Edema Model in Rats
This acute inflammation model assesses the anti-inflammatory activity of Bendazac.
Caption: Workflow for the carrageenan-induced paw edema study.
a. Induction of Inflammation:
-
Animal Strain: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Inducing Agent: 1% (w/v) solution of lambda-carrageenan in sterile saline.
-
Procedure:
b. Treatment Protocol:
-
Groups:
-
Group 1: Control (vehicle, oral gavage).
-
Group 2: Bendazac (e.g., 50 mg/kg, oral gavage).
-
Group 3: Bendazac (e.g., 100 mg/kg, oral gavage).
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, oral gavage).
-
-
Administration: Administer the test compounds 1 hour before carrageenan injection.
c. Endpoint Analysis:
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection using a plethysmometer.
-
Calculation:
-
Percent edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Percent inhibition of edema = [(% edema in control - % edema in treated) / % edema in control] x 100.
-
In Vitro Assay Protocols
Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the ability of Bendazac to inhibit the activity of aldose reductase.
a. Reagents and Equipment:
-
Rat lens aldose reductase (partially purified).
-
NADPH.
-
DL-glyceraldehyde (substrate).
-
Phosphate buffer (0.067 M, pH 6.2).
-
Bendazac solution in a suitable solvent (e.g., DMSO).
-
UV-Vis spectrophotometer.
b. Procedure:
-
Enzyme Preparation: Homogenize rat lenses in phosphate buffer and centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme.
-
Assay Mixture: In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, 0.1 mL of the enzyme preparation, and 0.1 mL of the Bendazac solution (or vehicle for control).
-
Initiate Reaction: Start the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes. The rate of NADPH consumption is proportional to the enzyme activity.[12]
-
Calculation: Calculate the percentage inhibition of aldose reductase activity compared to the vehicle control. Determine the IC50 value of Bendazac.
Protein Denaturation Inhibition Assay
This assay assesses the ability of Bendazac to prevent heat-induced denaturation of bovine serum albumin (BSA).
a. Reagents and Equipment:
-
Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.4).
-
Bendazac solution in a suitable solvent.
-
Spectrophotometer.
-
Water bath.
b. Procedure:
-
Reaction Mixture: In test tubes, mix 2.8 mL of PBS, 2 mL of the Bendazac solution (or vehicle), and 0.2 mL of the BSA solution.
-
Incubation: Incubate the tubes at 37°C for 20 minutes.
-
Heat Denaturation: Heat the tubes in a water bath at 70°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the turbidity of the solutions at 660 nm. Increased turbidity indicates protein denaturation.[13][14]
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to the vehicle control.
Data Interpretation and Troubleshooting
-
Variability in Animal Models: Biological variability is inherent in in vivo studies. Ensure adequate sample sizes and appropriate statistical analysis.
-
Compound Solubility: If Bendazac solubility is an issue, consider using the lysine salt or preparing a micronized suspension.
-
In Vitro Assay Controls: Always include positive and negative controls in in vitro assays to ensure the validity of the results. For the aldose reductase assay, a known inhibitor like Quercetin can be used. For the protein denaturation assay, a standard NSAID like Diclofenac is a suitable positive control.
Conclusion
This compound (Bendazac) presents a compelling profile for in vivo research due to its dual action as an aldose reductase inhibitor and an anti-inflammatory agent. The protocols detailed in this guide provide a robust framework for investigating its therapeutic potential in models of diabetic complications and inflammation. Careful adherence to these standardized methods will facilitate the generation of reliable and reproducible data, ultimately contributing to a deeper understanding of Bendazac's clinical promise.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bendazac?[Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bendazac Lysine?[Link]
-
Patsnap Synapse. (2024, June 14). What is Bendazac used for?[Link]
-
PubChem. (n.d.). Bendazac. [Link]
-
Balfour, J. A., & Clissold, S. P. (1990). Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts. Drugs, 39(4), 575–596. [Link]
-
Diabetic Complications Consortium. (2019, September 27). Neuropathy Phenotyping Protocols - Nerve Conduction Velocity. [Link]
-
Diabetic Complications Consortium. (2009, April 3). Nerve Conduction Velocity Tests. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Worgul, B. V., & Rothstein, H. (1975). Morphological and cell volume changes in the rat lens during the formation of radiation cataracts. Ophthalmic Research, 7(1), 21-32. [Link]
-
Kaddour, H., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics, 10(5), 213-218. [Link]
-
Varma, S. D., & Kinoshita, J. H. (1976). Inhibition of lens aldose reductase by flavonoids--their possible role in the prevention of diabetic cataracts. Biochemical pharmacology, 25(22), 2505–2513. [Link]
-
Al-Mamun, M. A., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Gels, 9(10), 768. [Link]
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- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
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- 5. Validation of a HPLC method for the determination of bendazac and its main metabolite 5-hydroxybendazac in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. CN103565734A - Bendazac lysine eye drops as well as preparation method thereof - Google Patents [patents.google.com]
- 9. CN1762350A - Bendazac lysine eye drops with reduced irritability, its preparation method and application - Google Patents [patents.google.com]
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- 11. diacomp.org [diacomp.org]
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Application Notes and Protocols for (2-Benzyl-1H-benzimidazol-1-yl)acetic acid as an Investigational Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential use of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid as a chemical probe. While this specific molecule is not extensively characterized in the scientific literature, its structural features, rooted in the versatile benzimidazole scaffold, suggest a range of potential biological activities. These notes offer a scientifically grounded framework for researchers to explore its mechanism of action, identify potential cellular targets, and develop robust experimental protocols for its application in chemical biology and drug discovery.
Introduction: Unveiling the Potential of a Benzimidazole Derivative
This compound is a heterocyclic compound featuring a central benzimidazole ring, a benzyl group at the 2-position, and an acetic acid moiety at the 1-position nitrogen.[1] Its molecular formula is C₁₆H₁₄N₂O₂ with a molecular weight of 266.30 g/mol .[1] The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic endogenous purines and interact with a wide array of biological targets, including enzymes and receptors.[1][2] This structural motif is present in numerous FDA-approved drugs.[2]
It is crucial to distinguish this compound from the well-known anti-cataract and anti-inflammatory drug, Bendazac. Bendazac, or [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is an indazole derivative and possesses a different heterocyclic core, leading to distinct pharmacological properties.[3][4][5]
The presence of the acetic acid group on the benzimidazole nitrogen provides a handle for potential derivatization and can influence the molecule's solubility and pharmacokinetic properties.[2] The benzyl substituent contributes to the molecule's lipophilicity and potential for hydrophobic interactions within protein binding pockets. Given the known broad-spectrum bioactivity of benzimidazole derivatives, including antimicrobial, antiviral, and anticancer effects, this compound represents a compelling candidate for investigation as a chemical probe.[1][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 266.30 g/mol | [1] |
| Appearance | Crystalline powder (predicted) | N/A |
| Solubility | Soluble in organic solvents like DMSO and ethanol. | [8] |
Proposed Synthesis Workflow
A plausible synthetic route to this compound can be adapted from established methods for related benzimidazole derivatives.[1][9] The following multi-step process is proposed:
Caption: Proposed multi-step synthesis of this compound.
Putative Mechanism of Action and Biological Targets
The biological activity of this compound has not been specifically defined. However, based on the extensive literature on related benzimidazole compounds, several potential mechanisms can be postulated, providing a rationale for its use as an investigational probe.
-
Enzyme Inhibition: The benzimidazole ring can act as a purine analogue, enabling it to bind to the nucleotide-binding sites of various enzymes.[1] This makes enzymes such as kinases, polymerases, and metabolic enzymes like dihydrofolate reductase potential targets.[6]
-
Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antibacterial and antifungal properties.[6][7][9] The mechanism often involves the disruption of essential cellular processes in microorganisms.
-
Antiproliferative Effects: The benzimidazole scaffold is found in several anticancer agents.[6] Potential mechanisms include the inhibition of tubulin polymerization, induction of apoptosis, and interference with cell cycle progression.
-
Receptor Modulation: Some benzimidazole derivatives have been shown to modulate the activity of various receptors, including G-protein coupled receptors (GPCRs).[2]
Caption: Postulated mechanisms and targets for the investigational probe.
Experimental Protocols
The following protocols are designed to serve as a starting point for characterizing the biological activity of this compound.
Protocol 1: General Cell Viability and Proliferation Assay
This protocol aims to determine the cytotoxic or cytostatic effects of the compound on a panel of cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for screening the compound against a panel of kinases.
Materials:
-
This compound
-
Kinase of interest and its specific substrate
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the compound in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Signal Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Data Analysis: Plot the kinase activity against the compound concentration and determine the IC₅₀ value.
Protocol 3: Target Identification using Affinity Chromatography
This protocol outlines a strategy for identifying the cellular binding partners of the compound.
Materials:
-
This compound (or a derivatized version with a linker)
-
NHS-activated sepharose beads
-
Cell lysate
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels
-
Mass spectrometry facility
Procedure:
-
Probe Immobilization: Covalently couple the compound to NHS-activated sepharose beads via its carboxylic acid group.
-
Cell Lysis: Prepare a total protein lysate from the cells of interest.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins. Include control beads (without the compound) to identify non-specific binders.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or by competing with the free compound).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them using mass spectrometry.
Caption: Experimental workflow for target identification.
Data Interpretation and Best Practices
-
Controls are Critical: Always include appropriate positive and negative controls in every experiment. For cell-based assays, a vehicle control (DMSO) is essential. For target identification, control beads are necessary to subtract non-specific binders.
-
Orthogonal Validation: Any identified biological activity or target should be validated using at least one orthogonal method. For example, if a kinase is identified as a target, its inhibition should be confirmed with a different assay format.
-
Structure-Activity Relationship (SAR): To confirm that the observed effects are specific to the compound, synthesize and test closely related analogues. An inactive analogue is a valuable tool to probe for off-target effects.
-
Concentration Range: Use a wide range of concentrations to establish a clear dose-response relationship. The concentrations used should be relevant to the intended application.
Conclusion
This compound is an understudied molecule with significant potential as a chemical probe due to its privileged benzimidazole scaffold. The protocols and conceptual framework provided in these application notes are intended to guide researchers in the systematic investigation of its biological properties. Through rigorous and well-controlled experimentation, the scientific community can elucidate the mechanism of action of this compound and potentially uncover new tools for dissecting complex biological processes and novel leads for drug discovery.
References
-
BenchChem. This compound | 152342-26-2.
-
Patsnap Synapse. What is the mechanism of Bendazac?
-
PubChem. Bendazac | C16H14N2O3 | CID 2313.
-
Patsnap Synapse. What is the mechanism of Bendazac Lysine?
-
MedChemExpress. Bendazac | Anti-Inflammatory Agent.
-
Probes & Drugs. BENDAZAC (PD013783, BYFMCKSPFYVMOU-UHFFFAOYSA-N).
-
Patsnap Synapse. What is Bendazac Lysine used for?
-
Wikipedia. Bendazac.
-
Merck Index. Bendazac.
-
TargetMol. Bendazac.
-
Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.
-
BenchChem. Application Notes and Protocols for 1H-Benzo[D]imidazole-7-acetic acid as a Putative Chemical Probe.
-
Biointerface Research in Applied Chemistry. 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules.
-
PubMed. Spectroscopic Characterization of Bendazac and Benzydamine: Possible Photochemical Modes of Action.
-
ChemicalBook. This compound.
-
PubMed. Mechanism of the scavenger-like activity of bendazac.
-
Max Delbrück Center for Molecular Medicine. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis.
-
ACS Omega. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.
-
PubMed Central. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
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Formulation of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid for In Vivo Experiments: A Strategic Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative with a molecular structure that suggests potential pharmacological activity, leveraging a core motif found in numerous bioactive compounds[1]. A significant hurdle in the preclinical evaluation of this and similar molecules is their characteristically poor aqueous solubility, a factor that can impede reliable in vivo testing and lead to inconsistent bioavailability[2][3]. This guide provides a comprehensive framework and detailed protocols for the systematic formulation of this compound for in vivo experiments. We address the core challenge of solubility by presenting two primary, validated strategies: developing a clear, co-solvent-based solution for parenteral administration and creating a uniform, stable suspension for oral and other routes. The methodologies are grounded in established pharmaceutical principles and draw parallels from clinically approved formulations of structurally related compounds, ensuring a scientifically robust approach for researchers.
Introduction: The Benzimidazole Formulation Challenge
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the basis of drugs with diverse therapeutic actions[3]. This compound, with its benzyl and acetic acid substitutions, presents a unique physicochemical profile[1][4]. Like many of its chemical class, it is predicted to have low water solubility, which is a rate-limiting step for absorption and can result in variable exposure in animal models[2][5].
Effective formulation is therefore not merely a preparatory step but a critical component of the experimental design. An inappropriate vehicle can lead to drug precipitation upon administration, causing inaccurate pharmacokinetic (PK) and pharmacodynamic (PD) data, and potentially, localized toxicity[6]. The objective of this guide is to provide a logical, step-by-step process to develop a fit-for-purpose formulation that ensures consistent and reproducible delivery of the compound in vivo.
Pre-Formulation Assessment: The Foundation of a Robust Formulation
Before selecting a formulation strategy, a baseline understanding of the compound's properties is essential. This initial characterization informs all subsequent decisions.
Key Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 266.30 g/mol | [1] |
| Structure | Benzimidazole core with benzyl and acetic acid moieties | [1] |
| Predicted Solubility | Poor in aqueous media; Soluble in organic solvents like DMSO | [1][2][3] |
| Storage | Store at -20°C in amber vials under anhydrous conditions | [1] |
Experimental Protocol: Rapid Solubility Screening
Rationale: This protocol establishes the approximate solubility in various common vehicles. The results directly guide the decision between a solution-based or suspension-based formulation.
Methodology:
-
Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube. Common screening vehicles include:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.9% Saline
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
-
5% Dextrose in Water (D5W)
-
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for undissolved particles.
-
If particles remain, place the tubes on a rotator at room temperature for 1 hour and re-inspect.
-
For vehicles showing promise, the concentration can be determined by adding more solute until saturation is reached, followed by centrifugation and analysis of the supernatant (e.g., by HPLC-UV).
Formulation Strategy Selection
Based on the pre-formulation assessment, a formulation path can be chosen. The following diagram illustrates the decision-making workflow.
Caption: Step-by-step workflow for preparing a co-solvent-based solution.
Step-by-Step Methodology (Example for a 10 mL final volume at 5 mg/mL):
-
Calculate and Weigh: Weigh 50 mg of this compound into a sterile 15 mL conical tube.
-
Initial Solubilization: Add 1.0 mL of DMSO. Vortex until the compound is fully dissolved. This is the critical first step to get the drug into solution.
-
Add Co-Solvent: Add 4.0 mL of PEG 400. Vortex thoroughly. The solution should remain clear. PEG 400 reduces the overall polarity of the vehicle, maintaining solubility.[7]
-
Add Surfactant: Add 0.5 mL of Tween 80. Vortex to mix. Tween 80 acts as a surfactant to further stabilize the formulation and prevent precipitation upon dilution in the bloodstream.[7]
-
Add Aqueous Phase: Slowly add 4.5 mL of 0.9% Saline to the tube, ideally while continuously vortexing or stirring. This gradual addition is crucial to prevent the drug from "crashing out" (precipitating).
-
Final Quality Control: Visually inspect the final solution against a light and dark background. It must be completely clear and free of any particulates.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into the final dosing syringes or a sterile vial. This step is mandatory for parenteral routes.[8][9]
Protocol for Oral Administration: Aqueous Suspension
Rationale: For oral gavage, a suspension is often the most practical formulation for poorly soluble compounds. The goal is to create a uniform dispersion of fine particles that can be reproducibly dosed.[10][11] A wetting agent (surfactant) is essential to ensure the hydrophobic drug particles disperse in the aqueous vehicle rather than clumping together.[12][13]
Recommended Vehicle:
-
0.5% - 1.0% (w/v) Tween 80 in sterile water or saline.
-
(Optional) 0.5% (w/v) Carboxymethylcellulose (CMC) can be added as a suspending agent to increase viscosity and slow particle settling.[10][14]
Materials:
-
This compound
-
Tween 80
-
Sodium Carboxymethylcellulose (CMC), low or medium viscosity
-
Sterile Water for Injection or 0.9% Saline
-
Sterile glass mortar and pestle or homogenizer
-
Sterile container for the final suspension
Caption: Workflow for the preparation of a uniform oral suspension.
Step-by-Step Methodology (Example for a 10 mL final volume at 10 mg/mL):
-
Prepare Vehicle: Prepare a 0.5% Tween 80, 0.5% CMC solution in sterile water. (Dissolve 50 mg of CMC and 50 mg of Tween 80 in 10 mL of water. This may require stirring and gentle heating).
-
Weigh Compound: Weigh 100 mg of this compound and place it into a sterile glass mortar.
-
Wetting: Add a few drops of the vehicle to the powder.
-
Trituration: Use a pestle to triturate (grind) the powder into a smooth, uniform paste. This step is critical for breaking up agglomerates and ensuring the particles are properly wetted by the surfactant.[13]
-
Dilution: Gradually add the remaining vehicle in small portions while continuously stirring or triturating to ensure the paste is evenly dispersed.
-
Transfer and Homogenize: Transfer the suspension to a sterile vial. For best results, use a sonicator or homogenizer to further reduce particle size and ensure a uniform, stable suspension.
-
Final Quality Control: The final product should be a milky, homogenous suspension. Before each dose is drawn, it must be vortexed or shaken vigorously to ensure uniform redispersion of the drug particles.
Stability and Administration Considerations
-
Stability: Formulations should ideally be prepared fresh daily. For the co-solvent solution, store at 2-8°C and visually inspect for any signs of precipitation before use.[15] Suspensions should be stored as per vehicle recommendations, typically at room temperature or 2-8°C, and always resuspended thoroughly before use.
-
Vehicle Control Group: It is imperative to include a control group in any in vivo experiment that receives the identical vehicle without the active compound.[16] This accounts for any biological effects of the excipients themselves.
-
pH: For the parenteral solution, the final pH should be checked to ensure it is within a physiologically tolerable range (typically pH 5-8). Adjustments can be made with dilute HCl or NaOH if necessary, though this can risk drug degradation and should be done with caution.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the selection and proper execution of a formulation strategy that overcomes its inherent poor aqueous solubility. By first conducting a rapid solubility screen, researchers can make an informed choice between a co-solvent-based solution for parenteral routes or a surfactant-stabilized suspension for oral administration. The detailed protocols provided in this guide offer robust, reproducible methods grounded in established pharmaceutical science. Adherence to these methodologies, including critical quality control steps and the use of appropriate vehicle controls, will enable the generation of reliable and accurate data, thereby accelerating the preclinical development of this promising compound.
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Pharma Connection. (2025, December 23). Co-solvent: Significance and symbolism. Pharma Connection. Retrieved from [Link]
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Keck, C. M., & Müller, R. H. (2010). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 7(5), 1523-1535. Retrieved from [Link]
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Keck, C. M., & Müller, R. H. (2010). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? ACS Publications. Retrieved from [Link]
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Singh, A., & Kumar, R. (2012). Pharmaceutical Suspensions: Pharmacist has the Very Best Possible Formulation for the Job at Hand. ResearchGate. Retrieved from [Link]
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Kesisoglou, F., & Williams, R. O. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1044. Retrieved from [Link]
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Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2378. Retrieved from [Link]
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Determining the In Vitro IC50 of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid in Cancer Cell Lines
An Application Guide and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. Benzimidazole derivatives are a significant class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] Establishing a reliable and reproducible IC50 value is a critical first step in evaluating the cytotoxic or cytostatic potential of this compound, informing dose-selection for further mechanistic studies. This guide details the scientific principles and provides step-by-step protocols for two robust colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein. Furthermore, it outlines the necessary data analysis workflow to accurately calculate the IC50 value from raw experimental data.
Introduction and Scientific Rationale
This compound is a synthetic organic compound featuring a benzimidazole core.[3] The benzimidazole scaffold is a "privileged substructure" in medicinal chemistry, as its structure, mimicking a purine, allows it to interact with numerous biological macromolecules.[1][4] Derivatives of this core have demonstrated significant anticancer activity through diverse mechanisms, including the inhibition of critical kinases (e.g., EGFR, VEGFR-2), disruption of microtubule polymerization, and modulation of epigenetic targets.[2][5][6]
The IC50 value represents the concentration of a drug that is required to inhibit a specific biological process by 50%.[7][8] In the context of cancer research, it is the concentration of this compound needed to reduce the viability or proliferation of a cancer cell population by half compared to an untreated control.[7] This metric is fundamental for:
-
Quantifying Potency: It provides a quantitative measure of the compound's effectiveness.
-
Comparative Analysis: Allows for the comparison of potency across different cell lines or against other reference compounds.
-
Mechanism of Action Studies: Informs the concentration range for subsequent assays to elucidate the compound's specific molecular targets.
This guide presents two distinct and widely accepted methods for IC50 determination to ensure robust and validated results. The choice between the MTT and SRB assay can depend on the compound's suspected mechanism of action; for instance, if a compound is thought to affect mitochondrial function, relying solely on the MTT assay could be misleading, making the protein-based SRB assay a valuable orthogonal method.[9]
Recommended Cell Lines & Culture Conditions
The selection of cell lines should be guided by the known activities of benzimidazole derivatives. Based on existing literature, the following cell lines represent logical starting points for screening.
| Cell Line | Cancer Type | Rationale & Seeding Density (cells/well) |
| MCF-7 | Breast Adenocarcinoma | Commonly used in breast cancer research; benzimidazoles have shown activity against it.[2][10] (5,000 - 10,000) |
| HCT-116 | Colorectal Carcinoma | A standard for colon cancer studies.[2] (5,000 - 10,000) |
| HepG-2 | Hepatocellular Carcinoma | Represents liver cancer, a common target for novel therapeutics.[1][2] (7,000 - 15,000) |
| K562 | Chronic Myeloid Leukemia | A suspension cell line representing hematological malignancy.[1] (10,000 - 20,000) |
Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment and that the assay signal is within the linear range of the spectrophotometer.[11]
Experimental Workflow Overview
The general workflow for determining the IC50 value in adherent cell lines is a multi-day process that requires careful planning and execution. The process is standardized for a 96-well microplate format to allow for high-throughput screening of multiple concentrations.
Figure 1: General experimental workflow for IC50 determination in adherent cells.
Protocol 1: MTT Cell Viability Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12][13] The principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[14] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[13]
Materials
-
This compound (MW: 266.29 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution: 5 mg/mL in sterile PBS, filtered (0.22 µm) and stored at 4°C protected from light.[15]
-
Solubilization Solution: DMSO or 0.04 N HCl in isopropanol.
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium appropriate for the chosen cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well. Include wells for 'vehicle control' (cells + medium + DMSO) and 'blank' (medium only). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of 2-fold or 10-fold serial dilutions in complete culture medium. A typical concentration range to start with might be 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. For vehicle control wells, add medium containing the same final concentration of DMSO. Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[16]
-
MTT Addition: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells when viewed under a microscope.[16]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15][16]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle
The SRB assay is a cell density-based method that relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[17][18] The amount of bound dye is directly proportional to the total cellular protein mass.[18] Unlike the MTT assay, this method does not depend on cell metabolism and is less prone to interference from compounds that alter mitochondrial activity.
Materials
-
This compound
-
DMSO, cell culture grade
-
Trichloroacetic acid (TCA) solution: 10% (wt/vol) in deionized water, stored at 4°C.
-
Sulforhodamine B (SRB) solution: 0.4% (wt/vol) in 1% (vol/vol) acetic acid.
-
Wash Solution: 1% (vol/vol) acetic acid in deionized water.
-
Solubilization Solution: 10 mM Tris base solution (pH 10.5).
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
Microplate reader capable of measuring absorbance at 510 nm.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 4.3). The initial setup is identical.
-
Cell Fixation: After the 48-72 hour treatment period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the plate.[18][19]
-
Washing: Carefully discard the supernatant. Wash the plate five times with 1% acetic acid to remove TCA, unbound dye, and serum proteins. After the final wash, remove excess liquid and allow the plate to air dry completely.[16]
-
Staining: Add 100 µL of the 0.4% SRB solution to each well. Incubate at room temperature for 15-30 minutes.[16][18]
-
Removing Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove any unbound SRB dye.[17] Allow the plate to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 5-10 minutes to fully dissolve the protein-bound dye.[16]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[16]
Data Analysis and IC50 Calculation
The process of calculating the IC50 value involves converting raw absorbance data into a dose-response curve, from which the 50% inhibition point can be interpolated.[7] This is typically achieved using non-linear regression analysis.[20]
Figure 2: Data analysis pipeline for IC50 calculation.
Calculation Steps
-
Average Replicates: Calculate the average absorbance for each set of replicate wells (typically done in triplicate).
-
Background Subtraction: Subtract the average absorbance of the 'blank' (medium only) wells from all other average absorbance values.[16]
-
Calculate Percentage Viability: Normalize the data to the vehicle control. The vehicle control represents 100% cell viability.
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the Dose-Response Curve: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding percentage viability on the Y-axis.[21]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin, or an Excel add-in) to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic (4PL) model.[20][22]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration (X) at which the response (Y) is 50%.[7]
Sample Data Presentation
Once experiments are complete, the resulting IC50 values should be summarized in a clear format for comparison.
| Cell Line | Assay Used | Incubation Time (h) | IC50 (µM) [95% CI] |
| MCF-7 | MTT | 48 | Experimental Data |
| MCF-7 | SRB | 48 | Experimental Data |
| HCT-116 | MTT | 48 | Experimental Data |
| HCT-116 | SRB | 48 | Experimental Data |
Conclusion and Best Practices
Determining the IC50 value is a foundational assay in the preclinical evaluation of potential therapeutic compounds like this compound. By employing robust and validated methods such as the MTT and SRB assays, researchers can obtain reliable data on the compound's cytotoxic potency. For the highest quality data, it is crucial to perform an initial cell titration experiment to determine optimal seeding densities, ensure the final solvent concentration remains non-toxic, and analyze dose-response data using appropriate non-linear regression models. Comparing results from both a metabolic-based (MTT) and protein-based (SRB) assay provides a more comprehensive and trustworthy assessment of the compound's in vitro activity.
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Application Notes and Protocols: (2-Benzyl-1H-benzimidazol-1-yl)acetic acid in Oncology Research
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to natural purines allows it to interact with a variety of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer effects.[1][3] Benzimidazole derivatives have been investigated for their ability to induce cell cycle arrest, promote apoptosis, and inhibit key enzymes involved in cancer progression.[4][5]
This document provides detailed application notes and protocols for the investigation of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid , a specific derivative of this class, in the context of oncology research. While public domain data on this particular compound is emerging, we will draw upon established methodologies and the known mechanisms of related benzimidazole compounds to provide a robust framework for its evaluation as a potential therapeutic agent.
This compound has been noted for its potential to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma).[3] The proposed mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3] This positions the compound as a valuable tool for investigating oxidative stress-mediated cell death pathways in cancer.
Mechanism of Action: A Multi-Targeted Approach
The anticancer effects of benzimidazole derivatives are often multifactorial.[4] While this compound is suggested to act via ROS-induced DNA damage, the broader family of benzimidazoles is known to engage several key oncogenic pathways.[3] Researchers investigating this compound should consider a range of potential mechanisms.
Key Putative Mechanisms of Action for Benzimidazole Derivatives:
-
Induction of Oxidative Stress: As suggested for this compound, an imbalance in cellular redox homeostasis can be selectively toxic to cancer cells, which often have a higher basal level of ROS. This can trigger apoptosis through DNA damage and activation of stress-related kinases.[3]
-
Microtubule Disruption: Several well-known benzimidazoles, such as albendazole and mebendazole, have been repurposed for cancer therapy due to their ability to inhibit tubulin polymerization.[4] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[4]
-
Inhibition of Kinases: The benzimidazole scaffold is a common feature in many kinase inhibitors.[2] These compounds can target critical signaling nodes in cancer, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting proliferation and angiogenesis.[2][6]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA double helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[4] This leads to catastrophic DNA damage and cell death.
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed mechanism of action for this compound, leading to apoptotic cell death.
Caption: Proposed mechanism of this compound.
Quantitative Data Summary
The following table summarizes the known biological activities of the title compound and provides examples of other anticancer benzimidazole derivatives for comparative purposes.
| Compound | Cancer Cell Line(s) | Reported Activity / IC50 | Putative Target/Mechanism | Reference |
| This compound | MDA-MB-231, A375 | Induces apoptosis | ROS generation, DNA damage | [3] |
| Compound 8 (a novel benzimidazole derivative) | MCF-7 | IC50: 8.76 µg/mL | Pin1 Inhibition, Intrinsic Apoptosis Pathway Activation | [7] |
| Compound V7 (a novel benzimidazole analog) | H103, H314, HCT116 | IC50: 11.64 µM, 16.68 µM, 13.30 µM, respectively | Sirtuin 2 (SIRT2) Inhibition | [8] |
| Compound 38 (a 2-phenylbenzimidazole) | A549, MDA-MB-231, PC3 | IC50: 4.47 µg/mL, 4.68 µg/mL, 5.50 µg/mL, respectively | Not specified | [9] |
| Compound 25 (a benzimidazole derivative) | A498 | IC50: 6.97 µM | G2/M Phase Arrest, Late Apoptosis Induction | [10] |
Experimental Protocols
To evaluate the anticancer potential of this compound, a systematic series of in vitro assays is recommended. The following protocols provide a starting point for these investigations.
Experimental Workflow Overview
Caption: Workflow for evaluating anticancer properties.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in an organic solvent and is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound dose).
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells. Flow cytometry is used to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Intracellular ROS Detection Assay
Objective: To measure the generation of intracellular reactive oxygen species.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
DCFH-DA probe
-
6-well cell culture plates or black-walled, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed cells and treat with the compound at the desired concentrations for a shorter time course (e.g., 1, 3, 6, 12 hours). A positive control, such as H2O2 (100 µM), should be included.
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement: Immediately measure the fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity relative to the vehicle control.
References
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Wagh D. D, Kankate R. S. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia 2025;22(3). [Link]
-
Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. PubMed. [Link]
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Remya R.S. Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, Volume 18, Issue 6, Jul 2022, p. 36 - 44. [Link]
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Novel potential anticancer agents derived from benzimidazole. PubMed. [Link]
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(PDF) Novel benzimidazole derivatives as expected anticancer agents. ResearchGate. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. [Link]
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Mavvaji, M. and Akkoc, S. (2023), Recent Advances in the Anticancer Applications of Benzimidazole Derivatives. ChemistrySelect, 8: e202302561. [Link]
-
Sharma, B, Madan, A, Iqubal, A, et al. Benzimidazole based derivatives as anticancer agents: SAR analysis for various targets. J Heterocyclic Chem. 2021; 58: 2424– 2447. [Link]
-
El-Damasy, D.A.; Lee, J.A.; Lee, J.; Cho, N.-C.; Pae, A.N.; Keum, G.; Lee, C.-O.; Kim, D.-H.; Lee, K. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules 2022, 27, 5609. [Link]
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Synthesis and Anticancer Potential of New Benzimidazole Theranostic. National Institutes of Health. [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. National Institutes of Health. [Link]
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. National Institutes of Health. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
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- 10. mdpi.com [mdpi.com]
antimicrobial and antifungal applications of benzimidazole derivatives
An in-depth guide to the , designed for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, threatening to undermine many of the medical advancements of the last century.[1][2] This escalating crisis necessitates the discovery of new chemotherapeutic agents that can circumvent existing resistance mechanisms.[1] Among the many molecular scaffolds explored in medicinal chemistry, the benzimidazole nucleus stands out as a "privileged structure".[3][4] As a bicyclic compound formed from the fusion of benzene and imidazole rings, its structural resemblance to naturally occurring purine nucleosides allows it to readily interact with a wide array of biological macromolecules.[2]
This unique characteristic has led to the development of benzimidazole derivatives with a vast spectrum of biological activities, including anthelmintic, antiviral, anticancer, and, most notably, antimicrobial and antifungal properties.[2][4][5] This guide serves as a comprehensive resource for researchers in the field, providing detailed application notes and validated protocols for the synthesis, in vitro efficacy testing, and preliminary safety assessment of novel benzimidazole-based antimicrobial and antifungal candidates.
Part 1: Synthesis of Benzimidazole Derivatives
Application Note: The synthesis of the benzimidazole core is most commonly achieved through the condensation of an ortho-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[6] The classical approach, known as the Phillips-Ladenburg reaction, involves heating the reactants in the presence of a strong acid.[6][7] To meet the demands of modern drug discovery for higher efficiency and sustainability, advanced energy-input methods such as microwave and ultrasound assistance have been developed. These techniques dramatically reduce reaction times, often improve yields, and are more environmentally friendly compared to conventional heating.[6]
Experimental Workflow: Synthesis and Purification
Sources
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: (2-Benzyl-1H-benzimidazol-1-yl)acetic acid as a Putative Enzyme Inhibitor
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental investigation of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid as an enzyme inhibitor. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including the inhibition of key enzymes involved in pathological processes.[1][2] This guide details the scientific rationale, step-by-step protocols for screening against high-value enzyme targets like Cyclooxygenase (COX) and Aldose Reductase (AR), and methodologies for elucidating the mechanism of inhibition.
Introduction: The Scientific Rationale
This compound is a heterocyclic compound featuring a benzimidazole core, a structure known for its therapeutic applications as antimicrobial, anti-inflammatory, and anticancer agents.[3][4] The benzimidazole ring is a bioisostere of purines, allowing it to interact with nucleotide-binding sites on various enzymes, potentially leading to their inhibition.[3] The addition of a benzyl group at the 2-position increases the molecule's lipophilicity, which can enhance membrane permeability and bioavailability, while the acetic acid moiety at the 1-position provides a polar group that can engage in critical interactions within an enzyme's active site.[3][5]
Given the established record of benzimidazole derivatives as inhibitors of enzymes central to inflammation and diabetic complications, this guide will focus on two primary targets:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway.[6] Inhibition of COX, particularly the inducible COX-2 isoform, is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Numerous studies have reported the synthesis and evaluation of benzimidazole derivatives as potent and selective COX inhibitors.[8][9]
-
Aldose Reductase (AR): AR is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[5] Under hyperglycemic conditions, hyperactivity of this pathway contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[10] The development of Aldose Reductase Inhibitors (ARIs) is a major therapeutic strategy, and the benzimidazole scaffold has been successfully employed for this purpose.[6][11][12]
These application notes provide the foundational protocols to screen this compound against these targets and to characterize its inhibitory profile.
Compound Handling and Stock Solution Preparation
Prior to any biological assay, it is critical to ensure the compound is handled correctly and a validated stock solution is prepared.
1.1 Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.30 g/mol |
| CAS Number | 152342-26-2[13][14] |
| Appearance | White to off-white solid (typical) |
1.2 Protocol for Stock Solution Preparation
-
Expert Insight: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is recommended for its high solubilizing power for organic molecules and its compatibility with most biological assays at low final concentrations (<0.5%).
-
Accurately weigh 5 mg of this compound using a calibrated analytical balance.
-
Transfer the compound to a 1.87 mL microcentrifuge tube.
-
Add 1.877 mL of 100% DMSO to the tube to achieve a final concentration of 10 mM .
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution should be stable for at least 6 months under these conditions.
Application Note: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a primary screening assay to determine the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.
2.1 Scientific Principle
The assay quantifies the peroxidase activity of COX. In the final step of prostaglandin synthesis, the peroxidase component catalyzes the reduction of Prostaglandin G₂ (PGG₂) to Prostaglandin H₂ (PGH₂). This reaction can be monitored using a colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reaction to produce a colored product that can be measured spectrophotometrically at 590-620 nm. An inhibitor will reduce the rate of this color change.
2.2 Workflow for COX Inhibition Screening
Caption: Kinetic assay workflow for determining Aldose Reductase inhibition.
3.3 Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 135 mM Na/K phosphate buffer, pH 7.0, containing 0.1 M lithium sulfate.
-
NADPH Solution: 1.6 mM NADPH in Assay Buffer.
-
Substrate: 10 mM DL-glyceraldehyde in Assay Buffer.
-
Enzyme: Recombinant human aldose reductase diluted in Assay Buffer.
-
-
Plate Setup: In a UV-transparent 96-well plate, combine 100 µL Assay Buffer, 20 µL NADPH solution, and 20 µL of the test compound dilution or DMSO vehicle.
-
Enzyme Addition: Add 20 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 40 µL of the DL-glyceraldehyde substrate solution to each well.
-
Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Monitor the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
3.4 Data Analysis and Presentation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (milli-OD/min).
-
Calculate Percent Inhibition: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
Determine IC₅₀: Plot % Inhibition versus the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
Table 3.1: Example Data Template for AR Inhibition
| Compound Conc. [µM] | Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | 50.0 | 0 |
| 0.5 | 42.5 | 15.0 |
| 2 | 30.0 | 40.0 |
| 5 | 24.5 | 51.0 |
| 20 | 11.0 | 78.0 |
| 50 | 6.5 | 87.0 |
| IC₅₀ (µM) | - | ~4.8 |
Advanced Protocol: Elucidating the Mechanism of Inhibition (MOI)
Once inhibitory activity is confirmed, determining the mechanism (e.g., competitive, non-competitive, uncompetitive) is a critical next step. This is achieved through enzyme kinetic studies by varying the substrate concentration.
4.1 Scientific Principle
By measuring the initial reaction rates at several substrate concentrations in the absence and presence of a fixed concentration of the inhibitor, one can determine the inhibitor's effect on the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (Michaelis constant). A double reciprocal plot, known as a Lineweaver-Burk plot (1/V vs. 1/[S]), is used to visualize these effects.
4.2 Protocol for Kinetic Studies
-
Perform the chosen enzyme assay (e.g., the AR assay from Section 3.0) with the following modifications.
-
Prepare a range of substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x the known Km value for the substrate).
-
For each substrate concentration, measure the initial reaction rate under three conditions:
-
No inhibitor (vehicle control).
-
Inhibitor at a low concentration (e.g., near its IC₅₀).
-
Inhibitor at a high concentration (e.g., 5-10x its IC₅₀).
-
-
Calculate the initial velocity (V) for each condition.
4.3 Data Analysis and Interpretation
-
Generate a Lineweaver-Burk plot by graphing 1/V versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plot to determine the mechanism of inhibition.
Caption: Idealized Lineweaver-Burk plots for different inhibition mechanisms.
-
Competitive: Lines intersect on the y-axis (Vmax unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
References
-
Benchchem. This compound | 152342-26-2.
-
Chandra, H., et al. (2012). Design, synthesis and biological evaluation of benzimidazole/benzothiazole and benzoxazole derivatives as cyclooxygenase inhibitors. PubMed.
-
Sadhik, M. (2011). Design and Synthesis of Substituted Benzimidazoles as Aldose Reductase Inhibitor. ResearchGate.
-
Bano, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health (NIH).
-
Gothici, V. F., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.
-
Secci, D., et al. (2012). Conventional and Microwave‐Assisted Synthesis of Benzimidazole Derivatives and Their In Vitro Inhibition of Human Cyclooxygenase. The University of Manchester Research Explorer.
-
Sharma, P., et al. (2021). Biological activities of benzimidazole derivatives: A review. International Science Community Association.
-
Al-Ostath, A. I. H., et al. (2024). Synthesis analgesic and anti-inflammatory activity of some 2-substituted 3-acetic acid benzimidazole derivatives. ResearchGate.
-
Ghasemi, S. (2018). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
-
ResearchGate. (2019). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes.
-
ResearchGate. (2023). Benzimidazole derivatives are compounds that inhibit aldose reductase.
-
Sharma, A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central.
-
Reddy, C. S., et al. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. ResearchGate.
-
Nanotechnology Perceptions. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives.
-
Ullah, A., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers.
-
Maffei, M., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. National Institutes of Health (NIH).
-
Taha, M., et al. (2020). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry.
-
ChemicalBook. (2023). This compound.
-
Kumar, B. S., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics.
-
Copeland, R. A. B., & Day, A. R. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society.
-
ChemicalBook. (2023). This compound.
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Molecular Docking Studies of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid: A Guide for Target Identification and Interaction Analysis
Abstract
This document provides a detailed guide for conducting molecular docking studies on (2-Benzyl-1H-benzimidazol-1-yl)acetic acid, a benzimidazole derivative with significant potential in medicinal chemistry. Benzimidazole scaffolds are of considerable interest due to their broad-spectrum biological activities, including antimicrobial and anticancer properties.[1][2] This guide will walk researchers through the essential steps of ligand and protein preparation, performing the docking simulation, and analyzing the results to predict binding affinities and interaction modes with a selected protein target. By integrating computational biology with structural chemistry, these protocols offer a powerful predictive tool in the early phases of drug discovery, enabling efficient screening and optimization of novel therapeutic agents.[1]
Introduction: The Scientific Rationale
This compound is a heterocyclic compound featuring a benzimidazole core, a benzyl group at the 2-position, and an acetic acid moiety at the 1-position.[3] The benzimidazole ring, being isosteric to natural purines, can competitively bind to nucleotide-binding sites on enzymes, thereby disrupting essential biological pathways.[3][4] This mimetic capability is a cornerstone of its therapeutic potential.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is instrumental in understanding the binding mechanism and affinity of a small molecule ligand, such as our compound of interest, within the active site of a target protein. This in silico approach allows for the rapid screening of potential drug candidates and provides insights that can guide further experimental validation.
This guide will use bacterial DNA gyrase as an exemplary target to illustrate the molecular docking workflow, given the known antimicrobial properties of benzimidazole derivatives.[1][5] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, making it a validated target for antibacterial drug development.[1]
Experimental Design & Workflow
The molecular docking process can be systematically broken down into four key stages: Ligand Preparation, Protein Preparation, Molecular Docking Simulation, and Post-Docking Analysis. Each step is critical for the validity and reliability of the final results.
Sources
Troubleshooting & Optimization
stability of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid in DMSO solution
Technical Support Center: (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Subject: A Guide to Ensuring the Stability and Integrity of this compound in DMSO Solutions
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful and reproducible use of this compound in your experiments. The stability of your stock solutions is paramount for generating reliable data. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established principles of small molecule handling and the known chemistry of benzimidazole derivatives.
While specific stability data for this compound is not extensively published, the principles outlined here are derived from comprehensive studies on the stability of diverse chemical libraries, including benzimidazole-containing compounds, in DMSO.[1][2][3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound DMSO stock solutions.
Q1: What are the optimal storage conditions for my DMSO stock solution? A: For long-term storage, solutions of this compound in DMSO should be stored at -20°C or -80°C .[3][5] It is critical to use amber or opaque vials to protect the compound from light, as benzimidazole derivatives can be susceptible to photodegradation.[2][6] The container must be sealed tightly with a high-quality cap to prevent the absorption of atmospheric moisture, as DMSO is highly hygroscopic.[7][8]
Q2: I noticed a white precipitate in my vial after thawing it from the freezer. Is the compound degraded? A: Not necessarily. Precipitation upon thawing is a common issue and is often physical, not chemical. It can be caused by the compound crashing out of a supersaturated solution at a low temperature.
-
First, try to redissolve the compound by warming the vial to room temperature or briefly in a 37°C water bath, followed by gentle vortexing or sonication.[9][10]
-
If it redissolves, your compound is likely fine. To prevent this, consider if your stock concentration is too high.
-
If it does not redissolve, this could indicate precipitation due to water absorption (which lowers DMSO's solvating power) or, less commonly, chemical degradation into a less soluble product. An analytical check via HPLC is recommended to confirm integrity.
Q3: How many times can I safely freeze and thaw my stock solution? A: It is best practice to minimize freeze-thaw cycles . While some studies on diverse compound libraries show no significant loss after a limited number of cycles (e.g., up to 11-25), this is not guaranteed for every compound.[11][12][13] Each cycle exposes the solution to ambient air and temperature fluctuations, increasing the risk of water absorption and degradation.[5]
-
Best Practice: Prepare single-use aliquots from your primary stock solution. This ensures the primary stock remains pristine and minimizes the number of times it is thawed.
Q4: How long can I expect my DMSO stock solution to be stable? A: Stability is highly dependent on storage conditions. Storing DMSO solutions at room temperature is strongly discouraged, as significant degradation can be observed in as little as 6-12 months for many compounds.[14]
-
At -20°C or -80°C , properly prepared and sealed solutions of benzimidazole derivatives can be stable for months to years.[3]
-
For critical experiments, it is always advisable to qualify the integrity of older stock solutions (>6 months) using an analytical technique like HPLC or LC-MS before use.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more complex issues you may encounter during your experiments.
Issue 1: Experimental results are inconsistent or show a time-dependent loss of compound activity.
This is a classic symptom of compound instability. If you observe that the IC50 of your compound is increasing over time or that its effect diminishes, it is crucial to investigate the integrity of your stock solution.
-
Potential Cause: Chemical Degradation. The benzimidazole core and the acetic acid side chain present several potential sites for degradation.
-
Hydrolysis: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[7][8] This water can hydrolyze the parent compound. Studies have shown that the presence of water is a more significant factor in compound loss than oxygen.[11][13]
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, potentially forming N-oxides or other downstream products.[2][6]
-
Photodegradation: Exposure to light, especially UV, can induce degradation in aromatic heterocyclic compounds.[2]
-
-
Troubleshooting & Solution Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Unexpected peaks are observed in my HPLC or LC-MS chromatogram.
The appearance of new peaks is a direct indicator of impurities or degradation.
-
Potential Cause A: Degradation Products. As discussed, hydrolysis or oxidation will produce new chemical entities with different retention times.
-
Potential Cause B: DMSO-Related Artifacts. Old or improperly stored DMSO can contain impurities or oxidation byproducts.
-
Potential Cause C: Contamination. Cross-contamination from lab equipment or other sources.
-
Solutions:
-
Run a Blank: Analyze a sample of the exact DMSO used for your stock solution (a "blank" run). This will identify any peaks originating from the solvent itself.
-
Use High-Purity Solvent: Always use anhydrous, high-purity (≥99.9%) DMSO to prepare stock solutions.[7]
-
Identify Unknowns with Mass Spectrometry (MS): If your system is connected to a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unknown peaks. This is the most powerful tool for identifying potential degradation products. For example, an M+16 peak could suggest an oxidation event.
-
Perform a Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study as outlined in Section 3. This helps confirm if the unexpected peaks in your aged sample match those generated under specific stress conditions.[2][15][16]
-
Section 3: Protocol for Stability Assessment & Forced Degradation
This protocol provides a framework for validating the stability of your this compound solution and identifying potential degradants. This is a crucial step for developing a stability-indicating analytical method.[17]
Part A: Baseline and Time-Point Stability Study
-
Materials & Reagents:
-
This compound solid powder
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade acetonitrile and water with 0.1% formic acid (or other suitable mobile phase)
-
Calibrated analytical balance and volumetric flasks
-
Amber glass HPLC vials with Teflon-lined caps
-
-
Stock Solution Preparation:
-
Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution using gentle vortexing. This is your Primary Stock .
-
-
Sample Preparation and Storage:
-
Time Zero (T=0) Sample: Immediately dilute an aliquot of the Primary Stock with your mobile phase to a working concentration (e.g., 10 µM) and analyze via HPLC-UV. This is your baseline reference.
-
Storage Samples: Aliquot the Primary Stock into multiple amber vials for each storage condition:
-
Room Temperature (20-25°C): To simulate benchtop exposure.
-
Refrigerated (4°C):
-
Frozen (-20°C):
-
Photostability: Expose a separate solution to a controlled light source as per ICH Q1B guidelines, with a dark control stored under the same conditions.[2]
-
-
-
Analysis:
-
Analyze aliquots from each condition at predetermined time points (e.g., T=24h, 72h, 1 week, 1 month).
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample, correcting for any minor injection volume variations. A decrease of >5% is typically considered significant.
-
Part B: Forced Degradation (Stress Testing)
This procedure intentionally degrades the compound to identify likely degradation products.[2][15]
-
Prepare Stress Samples: Use the 10 mM Primary Stock for the following conditions.
-
Acid Hydrolysis: Mix stock with 0.1 M HCl (1:1 v/v) and heat at 60°C for 8 hours.[2]
-
Base Hydrolysis: Mix stock with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 8 hours.[2]
-
Oxidative Degradation: Mix stock with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat a sealed vial of the DMSO stock at 80°C for 48 hours.[2]
-
-
Analysis:
-
Before analysis, neutralize the acid and base samples.
-
Analyze all stressed samples by LC-MS to separate the parent peak from the newly formed degradation peaks and determine their mass. The goal is to achieve 5-20% degradation.[18]
-
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Section 4: Summary of Best Practices & Stability Data
The following table summarizes the key recommendations for maintaining the integrity of your this compound solutions.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | -20°C or -80°C (preferred) | Low temperatures significantly slow down chemical degradation reactions.[3][5] Room temperature storage is not recommended for periods longer than a few days.[14] |
| Solvent | Anhydrous, high-purity DMSO (≥99.9%) | Minimizes the risk of hydrolysis by excluding water.[11][13] Lower grade DMSO may contain impurities that can react with the compound. |
| Container | Amber glass or opaque polypropylene vials | Protects against photodegradation.[2][6] Glass is generally preferred for its inertness.[19] Ensure caps are tightly sealed to prevent moisture ingress. |
| Handling | Aliquot into single-use volumes | Minimizes freeze-thaw cycles and protects the integrity of the primary stock solution.[12] |
| Preparation | Use an inert gas (Argon/Nitrogen) overlay | While not always practical, this can provide an extra layer of protection against oxidation, especially for highly sensitive compounds. |
| Verification | Periodic analysis via HPLC/LC-MS | The only definitive way to confirm compound integrity, especially for stocks older than 6 months or when experiments yield unexpected results.[1] |
By adhering to these guidelines, you can significantly mitigate the risks of compound degradation, ensuring that your experimental results are both accurate and reproducible. For further assistance, please do not hesitate to contact our technical support team.
References
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., O'Donnell, G., & Nelson, S. L. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(3), 205-210. [Link]
-
Ledeboer, M. W., He, M., & Albert, J. S. (2005). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 10(7), 648-655. [Link]
-
dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?[Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., O'Donnell, G., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Sobańska, K., & Glibo, I. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 69(5), 971-976. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
-
Hossain, M. K., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
The Merck Index Online. (n.d.). Bendazac. [Link]
-
Boukhroub, O., et al. (2014). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. Journal of Chemical and Pharmaceutical Research, 6(7), 1851-1858. [Link]
-
Yapar, K., & Ertas, N. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
-
Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]
-
Danaher, M., De Ruyck, H., Crooks, S. R., Dowling, G., & O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). [Link]
Sources
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- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
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- 9. Bendazac | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dmsostore.com [dmsostore.com]
Technical Support Center: Optimizing the Synthesis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Welcome to the dedicated technical support guide for the synthesis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this valuable benzimidazole derivative.[1] As a scaffold of significant interest in medicinal chemistry, optimizing its synthesis is crucial for downstream applications.[1][2] This guide moves beyond simple protocols to provide in-depth troubleshooting and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.
The most common and reliable route to the target compound involves a two-step process:
-
N-Alkylation: Reaction of 2-benzyl-1H-benzimidazole with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) to form the intermediate, ethyl (2-benzyl-1H-benzimidazol-1-yl)acetate.
-
Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product.
This guide is structured to address issues that may arise during either of these critical stages.
Overall Synthesis Workflow
The logical flow of the synthesis is straightforward, beginning with the formation of the C-N bond at the N1 position, followed by the unmasking of the carboxylic acid functional group.
Caption: General two-step workflow for the synthesis of the target acid.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: Low or No Yield in Step 1 (N-Alkylation)
Question: I am reacting 2-benzyl-1H-benzimidazole with ethyl bromoacetate, but my TLC analysis shows mostly unreacted starting material, even after several hours. What is going wrong?
Potential Causes & Solutions:
-
Ineffective Deprotonation (Inactive Base): The N-H proton of the benzimidazole must be removed to generate the nucleophilic benzimidazolate anion.[3]
-
Cause: Sodium hydride (NaH) is highly reactive and degrades upon exposure to moisture. Anhydrous potassium carbonate (K₂CO₃) can also become hydrated.
-
Solution: Use fresh NaH from a sealed container. If using an older bottle, wash the NaH with dry hexanes before use (with extreme caution and under an inert atmosphere). For K₂CO₃, dry it in an oven ( >120 °C) for several hours before use.
-
-
Inappropriate Solvent: The choice of solvent is critical for solubility and reaction rate.
-
Cause: Less polar solvents may not fully dissolve the benzimidazolate salt, hindering its reactivity.
-
Solution: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or dry THF (Tetrahydrofuran) are standard for this reaction.[4][5] DMF is particularly effective at solvating the intermediate salts. Ensure solvents are anhydrous, as water will quench the base (especially NaH) and can hydrolyze the electrophile.
-
-
Insufficient Temperature: While some reactive alkyl halides can react at room temperature, less reactive ones may require heating.[3][6]
-
Cause: The activation energy for the Sₙ2 reaction is not being met at ambient temperature.
-
Solution: After adding the reagents at room temperature, gently heat the reaction mixture to 50-60 °C. Monitor the progress by TLC every hour. Be cautious, as excessive heat can lead to side products.
-
-
Poor Quality Starting Materials: Impurities can inhibit the reaction.
-
Cause: The 2-benzyl-1H-benzimidazole starting material may contain impurities from its synthesis (e.g., unreacted o-phenylenediamine). The ethyl bromoacetate can degrade over time.
-
Solution: Purify the starting benzimidazole by recrystallization if its purity is questionable. Use freshly purchased or distilled ethyl bromoacetate.
-
Problem: Formation of Multiple Products in Step 1 (N-Alkylation)
Question: My reaction appears to work, but I get multiple spots on my TLC plate that are difficult to separate via column chromatography. What are these side products?
Potential Causes & Solutions:
-
N-Alkylation Induced Ring Opening: This can occur under forcing conditions, especially with excess alkyl halide.
-
Cause: Using more than two equivalents of the alkyl halide at elevated temperatures (e.g., >60 °C) can sometimes lead to the opening of the benzimidazole ring.[6]
-
Solution: Use a carefully controlled stoichiometry, typically 1.0 equivalent of the benzimidazole to 1.1-1.2 equivalents of the ethyl haloacetate. Avoid excessive heating.
-
-
Impurity-Related Side Products:
-
Cause: If the starting 2-benzyl-1H-benzimidazole was synthesized from o-phenylenediamine and there is residual starting material, the diamine can react with the ethyl bromoacetate to form complex mixtures.
-
Solution: Ensure the purity of the starting benzimidazole before beginning the N-alkylation step, as recommended above.[7]
-
Problem: Incomplete or Failed Reaction in Step 2 (Hydrolysis)
Question: I have successfully synthesized the ethyl ester intermediate, but the subsequent hydrolysis to the carboxylic acid is not going to completion. How can I optimize this step?
Potential Causes & Solutions:
-
Insufficiently Strong Hydrolysis Conditions: Ester hydrolysis requires either strong acid or strong base catalysis.
-
Cause: Using dilute acid/base or insufficient heating can result in a slow or incomplete reaction.
-
Solution (Base Hydrolysis): A common method is to use an excess of NaOH or KOH (e.g., 2-4 equivalents) in a water/ethanol or water/THF mixture and refluxing for 2-4 hours. The alcohol co-solvent helps with the solubility of the ester.
-
Solution (Acid Hydrolysis): Refluxing in an aqueous acid like 6M HCl is also effective. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
-
Difficulty in Product Isolation/Work-up: The properties of the product can make isolation tricky.
-
Cause: After hydrolysis, the product exists as a carboxylate salt (in basic media) or could be protonated at the benzimidazole nitrogens (in acidic media). If you do not adjust the pH correctly during work-up, the product may remain dissolved in the aqueous layer.[8]
-
Solution:
-
After Base Hydrolysis: Cool the reaction mixture and remove any organic solvent under reduced pressure. Dilute with water and wash with a non-polar solvent (e.g., ether or ethyl acetate) to remove any unreacted ester. Then, carefully acidify the aqueous layer with cold 1M HCl to a pH of ~4-5. The carboxylic acid product should precipitate out.
-
After Acid Hydrolysis: Cool the mixture and carefully neutralize with a base (e.g., NaOH or NaHCO₃) to the isoelectric point (pH ~4-5) to precipitate the product.
-
-
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the N-alkylation of 2-benzyl-1H-benzimidazole?
The N-alkylation is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. First, a base abstracts the acidic proton from the N1 position of the imidazole ring, creating a potent nucleophile, the benzimidazolate anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the new N-C bond.
Caption: Mechanism of the N-alkylation reaction.
Q2: Which base is better for the N-alkylation: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)?
Both are effective, but the choice depends on your experimental setup and safety considerations.
| Feature | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Strength | Very strong, irreversible deprotonation. | Moderately strong base. |
| Reaction Time | Typically faster. | May require longer reaction times or heating.[3] |
| Solvent | Requires anhydrous solvents (THF, DMF). | More tolerant of trace moisture; often used in DMF or acetone.[9][10] |
| Handling | Pyrophoric solid, reacts violently with water. Requires inert atmosphere techniques. | Non-pyrophoric, easier and safer to handle. |
| Recommendation | Excellent for achieving high yields quickly if you are comfortable with handling reactive reagents. | A safer, more practical choice for general use, especially on a larger scale. |
Q3: How do I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective tool.[7]
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point.
-
Visualization: Use a UV lamp (254 nm), as the benzimidazole ring is UV-active.
-
Analysis:
-
The starting benzimidazole is relatively polar and will have a lower Rf value.
-
The product ester is less polar (due to the masking of the N-H group) and will have a higher Rf value.
-
The final acid product is highly polar and will have a very low Rf value (often staying at the baseline) in this solvent system.
-
Q4: Are there any critical safety precautions I should take? Yes.
-
Sodium Hydride: Handle only under an inert atmosphere (Nitrogen or Argon). It is a severe fire risk upon contact with water or air. Quench any excess NaH very carefully by slowly adding isopropanol, followed by methanol, and then water, all under cooling.
-
Ethyl Bromoacetate: It is a lachrymator (causes tearing) and an alkylating agent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: DMF and THF have specific health risks. Consult the Safety Data Sheets (SDS) before use.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-Benzyl-1H-benzimidazol-1-yl)acetate
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-benzyl-1H-benzimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of benzimidazole). Stir until fully dissolved.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq), dried beforehand.
-
Electrophile Addition: Slowly add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, heat to 50 °C for 2-4 hours until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve the purified ethyl ester (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Base Addition: Add sodium hydroxide (NaOH, 3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Washing: Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.
-
Precipitation: Place the aqueous layer in an ice bath and acidify slowly with 1M HCl, stirring continuously, until the pH is approximately 4-5. A white precipitate of the final product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Drying: Dry the product under vacuum to yield the pure this compound.
References
-
Chakraborty, A., Debnath, S., Ghosh, T., Maiti, D. K., & Majumdar, S. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]
-
Yadav, G., Singh, U. P., & Singh, R. K. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Retrieved from [Link]
-
Ravindran, A. N. E. (n.d.). N‐Alkylation of benzimidazole. ResearchGate. Retrieved from [Link]
-
Mohammed, L. A., Hameed, A. S., & Ahmed, A. A. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. ACS Omega. Retrieved from [Link]
-
Reddy, C. S., Raghu, M., & Nagaraj, A. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]
-
Basavanag, U. M., et al. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]
-
Master Organic Reactions. (2025). Step-by-Step Problem Solving Guide. YouTube. Retrieved from [Link]
-
Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved from [Link]
-
Copeland, R. A. B., & Day, A. R. (1942). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Retrieved from [Link]
-
Saha, R., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. Retrieved from [Link]
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- 5. Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
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- 9. sciforum.net [sciforum.net]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Benzyl-benzimidazole
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-benzyl-benzimidazole. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification, mitigation, and removal of common side products to ensure the synthesis of a pure final compound.
Troubleshooting Guide: Common Issues and Solutions in 2-Benzyl-benzimidazole Synthesis
This section addresses specific experimental challenges, their probable causes related to side product formation, and actionable protocols to resolve them.
Issue 1: Low Yield of 2-Benzyl-benzimidazole with a Complex Mixture of Products
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows multiple spots in addition to the desired product.
-
The crude product is difficult to purify by standard recrystallization.
-
Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude product reveals the presence of several unexpected species.
Potential Cause: Incomplete reaction and formation of acylated intermediates that have not cyclized. The Phillips condensation, a common method for this synthesis, involves the initial formation of an N-acylated intermediate, which then undergoes cyclization.[1] If the reaction conditions are not optimal, this cyclization may be inefficient.
Plausible Side Products:
-
N-phenylacetyl-o-phenylenediamine (Mono-acylated Intermediate): Formed when only one amino group of o-phenylenediamine reacts with phenylacetic acid.
-
1,2-Di(phenylacetamido)benzene (Di-acylated Side Product): Results from the acylation of both amino groups without subsequent cyclization.
Mitigation and Troubleshooting Protocol:
-
Optimize Reaction Temperature and Time: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the cyclization to completion. Monitor the reaction progress by TLC until the starting materials and the mono-acylated intermediate are no longer visible.
-
Choice of Condensing Agent: The use of a dehydrating agent or a suitable acid catalyst can promote the cyclization step. Polyphosphoric acid (PPA) is often effective as both a catalyst and a condensing agent.[2]
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired 2-benzyl-benzimidazole from the more polar acylated intermediates. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can provide good separation.
-
Acid-Base Extraction: The basic nature of the benzimidazole nitrogen allows for selective extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The 2-benzyl-benzimidazole will move to the aqueous layer as its hydrochloride salt, while the neutral acylated byproducts remain in the organic layer. The aqueous layer can then be basified to precipitate the pure product.
-
Issue 2: Presence of High Molecular Weight, Non-polar Impurities
Symptoms:
-
The appearance of greasy or waxy solids in the crude product.
-
Unexpected peaks in the aromatic or benzylic region of the 1H NMR spectrum that do not correspond to the desired product or acylated intermediates.
-
Mass spectrometry data indicating the presence of species with a mass corresponding to dibenzyl ketone.
Potential Cause: Self-condensation of phenylacetic acid, particularly at elevated temperatures. Phenylacetic acid can undergo ketonic decarboxylation to yield dibenzyl ketone.[3]
Plausible Side Product:
-
Dibenzyl Ketone: Formed from the self-condensation of two molecules of phenylacetic acid.
Mitigation and Troubleshooting Protocol:
-
Control Reaction Temperature: Avoid excessively high temperatures during the synthesis. The thermal decomposition of phenylacetic acid can lead to various byproducts, including dibenzyl ketone.[4][5][6]
-
Stoichiometry Control: Use a slight excess of o-phenylenediamine relative to phenylacetic acid to ensure the latter is consumed in the primary reaction pathway.
-
Purification:
-
Recrystallization: Dibenzyl ketone has different solubility properties compared to 2-benzyl-benzimidazole. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can effectively remove this impurity.
-
Column Chromatography: As dibenzyl ketone is a neutral and relatively non-polar compound, it can be separated from the more polar benzimidazole product by silica gel chromatography.
-
Issue 3: Dark-Colored, Tarry, or Polymeric Byproducts
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Isolation of a significant amount of intractable, tar-like material.
-
Difficulty in filtering the crude product.
Potential Cause: Polymerization and degradation reactions, often catalyzed by strong acids at high temperatures. Both o-phenylenediamine and phenylacetic acid can be susceptible to degradation under harsh conditions. o-Phenylenediamine, in particular, is prone to air oxidation, leading to colored impurities.[7]
Plausible Side Products:
-
Polymeric materials: High molecular weight, complex mixtures formed from the degradation of starting materials and intermediates.
-
Oxidation products of o-phenylenediamine: Highly colored, complex aromatic structures.
Mitigation and Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of o-phenylenediamine.
-
Moderate Reaction Conditions: Use the mildest possible reaction conditions (temperature and acid concentration) that still afford a reasonable reaction rate.
-
Purification of Starting Materials: Ensure that the o-phenylenediamine used is of high purity and has not darkened due to prolonged storage and exposure to air.
-
Work-up Procedure:
-
Charcoal Treatment: After the reaction, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.
-
Thorough Washing: Washing the crude product with appropriate solvents can help remove some of the tarry material.
-
Summary of Common Side Products
| Side Product | Structure | Formation Conditions | Mitigation/Removal |
| Unreacted o-phenylenediamine | C₆H₄(NH₂)₂ | Incomplete reaction | Optimize reaction time and temperature; Acid-base extraction |
| Unreacted Phenylacetic Acid | C₆H₅CH₂COOH | Incomplete reaction | Optimize reaction time and temperature; Base wash during work-up |
| N-phenylacetyl-o-phenylenediamine | C₁₄H₁₄N₂O | Incomplete cyclization | Prolonged heating, use of condensing agents; Column chromatography |
| 1,2-Di(phenylacetamido)benzene | C₂₂H₂₀N₂O₂ | Excess phenylacetic acid, non-optimal cyclization conditions | Stoichiometry control; Column chromatography |
| Dibenzyl Ketone | C₁₅H₁₄O | High reaction temperatures | Temperature control; Recrystallization, Column chromatography |
| Polymeric Byproducts | Complex mixture | Harsh reaction conditions (high temp., strong acid) | Milder conditions, inert atmosphere; Charcoal treatment |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 2-benzyl-benzimidazole from o-phenylenediamine and phenylacetic acid?
A1: The reaction, a variant of the Phillips condensation, proceeds in two main steps. First, one of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of phenylacetic acid, leading to the formation of an N-phenylacetyl-o-phenylenediamine intermediate after dehydration. The second step involves the intramolecular cyclization of this intermediate, where the remaining amino group attacks the amide carbonyl, followed by another dehydration step to form the imidazole ring of the final product.[1]
Q2: Can I use a derivative of phenylacetic acid, such as phenylacetyl chloride or phenylacetic anhydride?
A2: Yes, acid chlorides and anhydrides are more reactive acylating agents than the parent carboxylic acid and can be used. However, their higher reactivity increases the likelihood of forming the di-acylated side product, 1,2-di(phenylacetamido)benzene. Careful control of stoichiometry and reaction conditions is crucial when using these more reactive derivatives.
Q3: My purified 2-benzyl-benzimidazole is slightly colored. How can I decolorize it?
A3: A slight coloration is often due to trace amounts of oxidized o-phenylenediamine or other polymeric impurities. Recrystallization from a suitable solvent system, with the addition of a small amount of activated charcoal followed by hot filtration, is a very effective method for removing colored impurities.
Q4: What analytical techniques are best for identifying the side products?
A4: A combination of techniques is ideal:
-
TLC: For monitoring the reaction progress and getting a qualitative idea of the number of components in the crude mixture.
-
NMR (¹H and ¹³C): Provides structural information to identify the main product and characterize the impurities. For example, the presence of two distinct NH signals and two different phenylacetyl groups in the NMR spectrum could indicate the di-acylated side product.
-
LC-MS: To determine the molecular weights of the components in the mixture, which can help in identifying the side products.
-
FT-IR: Can be used to identify functional groups. For instance, the presence of a strong amide C=O stretch without the characteristic N-H stretches of a primary amine could suggest the formation of the di-acylated byproduct.
Visualizing the Reaction Pathways
Main Reaction Pathway
Caption: The desired reaction pathway to 2-benzyl-benzimidazole.
Common Side Reaction Pathways
Caption: Pathways leading to common side products in the synthesis.
References
-
Wikipedia. Phenylacetic acid. [Link]
- Taylor, H. A., & Swarc, M. (1954). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Canadian Journal of Chemistry, 32(10), 943-951.
-
ResearchGate. THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. [Link]
-
Canadian Science Publishing. THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. [Link]
-
Canadian Science Publishing. THE THERMAL DECOMPOSITION OF DIPHENYLACETIC ACID. [Link]
- Gong, Y., et al. (2012). Synthesis of 2-(N-Benzylpyrrolyl)
-
Organic Syntheses. Phenylacetic acid. [Link]
-
Sciencemadness Wiki. Phenylacetic acid. [Link]
-
Organic Syntheses. Benzimidazole. [Link]
-
ResearchGate. Reaction of o-phenylenediamine with organic acids. [Link]
-
ResearchGate. The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. [Link]
-
ResearchGate. Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. [Link]
-
ResearchGate. Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. [Link]
-
MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
Organic Chemistry Portal. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
YouTube. Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. [Link]
-
ResearchGate. Scheme 4. Cyclization reaction of o-phenylenediamines with maleic anhydride. [Link]
-
Semantic Scholar. Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. [Link]
-
Journal of the American Chemical Society. Condensation of Phenylacetic Acid with Certain Ketones to Form α-Phenyl-β-hydroxy Acids by Alkali Amides. Equilibrium Factors. [Link]
Sources
degradation pathways of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid under acidic conditions
Technical Support Center: (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
A Guide to Understanding and Troubleshooting Acidic Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (also known as Bendazac). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts. This guide addresses common questions and challenges encountered during the investigation of this molecule's stability under acidic conditions, a critical step in pharmaceutical development.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the primary degradation pathway for this compound under acidic conditions?
Expert Insight: The benzimidazole core is relatively stable; however, under forced acidic conditions (e.g., heat and strong acid), the most probable degradation pathway is the reverse of its synthesis reaction. The formation of benzimidazoles often involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid, proceeding through a monoacyl intermediate[1][2]. Therefore, the primary degradation mechanism is an acid-catalyzed hydrolysis that opens the imidazole ring.
The reaction begins with the protonation of the N3 nitrogen of the benzimidazole ring, making the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C2-N1 bond, effectively opening the imidazole ring to form an N-substituted o-phenylenediamine derivative.
Below is a diagram illustrating this proposed primary degradation pathway.
Caption: Proposed mechanism for the acid hydrolysis of Bendazac.
Q2: I'm designing a forced degradation study. What are the expected primary and secondary degradation products?
Expert Insight: Based on the hydrolytic pathway described above, you should primarily target the identification of the ring-opened product. However, under more strenuous conditions (e.g., prolonged heating or higher acid concentration), this primary degradant can undergo further hydrolysis.
Primary Degradation Product:
-
N¹-(2-aminophenyl)-N¹-(carboxymethyl)phenylacetamide: This is the direct result of the imidazole ring opening. Its detection is the strongest evidence for the proposed degradation pathway.
Potential Secondary Degradation Products:
-
o-Phenylenediamine: Formed from the cleavage of the amide bond in the primary degradant.
-
Phenylacetic acid: The other product from the amide bond cleavage.
-
(2-aminophenylamino)acetic acid: A potential intermediate if the phenylacetyl group is cleaved before the other bond.
Monitoring the appearance and disappearance of these compounds over time can provide a comprehensive picture of the degradation kinetics.
Q3: My initial experiment shows little to no degradation of the parent compound. What factors should I adjust?
Expert Insight: This is a common challenge, as the benzimidazole ring system is inherently quite stable. Forced degradation studies are designed to be more severe than standard stability tests to deliberately provoke degradation[3][4]. If you are not observing degradation (typically aiming for 5-20% loss of the active pharmaceutical ingredient, or API), consider the following adjustments[5].
The causality is straightforward: chemical reactions, including hydrolysis, require sufficient activation energy and reactant concentration. By increasing temperature, you provide more energy to the molecules to overcome the reaction barrier. By increasing acid concentration (H⁺ ions), you increase the concentration of the protonated, more reactive form of the benzimidazole, accelerating the hydrolytic attack.
| Parameter | Initial Condition (Low Stress) | Recommended Adjustment (High Stress) | Rationale |
| Acid Concentration | 0.01 M - 0.1 M HCl | 0.5 M - 1 M HCl or H₂SO₄ | Increases the concentration of the protonated species, which is the rate-limiting step for hydrolysis[6]. |
| Temperature | Room Temperature (25°C) | 60°C - 80°C | Provides the necessary activation energy to facilitate the ring-opening reaction. Follows Arrhenius kinetics. |
| Reaction Time | 2 - 6 hours | 24 - 72 hours | Allows slower degradation reactions sufficient time to proceed to a quantifiable level. |
| Co-solvent | Aqueous solution only | Add co-solvent (e.g., Methanol, Acetonitrile) | Required if the API has poor solubility in the aqueous acidic medium, ensuring it is available for reaction[6]. |
Troubleshooting Tip: Always run a control sample (API in the solvent without acid) under the same temperature conditions to confirm that the observed degradation is acid-catalyzed and not purely thermal[5].
Q4: How can I structure a reliable and systematic forced degradation experiment for this molecule?
Expert Insight: A well-designed experiment is crucial for obtaining reproducible and meaningful data. The goal is to establish a workflow that allows for controlled stress application, consistent sampling, and immediate reaction quenching to accurately "freeze" the degradation profile at each time point. This workflow ensures that the degradation you measure is a true reflection of the conditions at that specific time.
The following workflow diagram outlines a robust process for conducting a forced degradation study, from preparation to analysis.
Caption: Standard workflow for a forced degradation experiment.
A detailed, step-by-step protocol based on this workflow is provided in the Protocols section below.
Q5: What is the most appropriate analytical method to monitor this degradation, and what are the key parameters?
Expert Insight: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for this type of analysis[7]. The term "stability-indicating" is critical; it means the method can separate the parent drug from all its degradation products, ensuring that the quantification of the parent drug is not inflated by co-eluting impurities[4].
Key Method Parameters:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point, offering excellent hydrophobic retention for the parent molecule and its likely degradants.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic phase (e.g., acetonitrile or methanol) is recommended. The gradient allows for the effective separation of compounds with different polarities, from the more polar secondary degradants (like o-phenylenediamine) to the less polar parent drug.
-
Detection: UV detection at a wavelength where both the parent and degradants have significant absorbance (e.g., 275-285 nm) is a good starting point. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, which is a key part of validating a method as stability-indicating.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying unknown peaks by providing mass-to-charge ratio data, which helps in the structural elucidation of new degradation products.
Experimental Protocols
Protocol 1: Acid-Forced Degradation of this compound
This protocol is designed to induce and monitor the degradation of the target compound under controlled acidic conditions.
1. Materials and Reagents:
-
This compound (API)
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
API Stock Solution (1 mg/mL): Accurately weigh 25 mg of the API and dissolve it in a 25 mL volumetric flask with methanol or acetonitrile.
-
Acid Solution (1 M HCl): Use a certified 1 M HCl solution or prepare by diluting concentrated HCl.
-
Neutralizing Base (1 M NaOH): Use a certified 1 M NaOH solution.
3. Degradation Procedure:
-
Label a series of small, sealable reaction vials (e.g., 5 mL glass vials with PTFE-lined caps).
-
To a vial, add 1 mL of the API stock solution and 1 mL of 1 M HCl. This is your Stress Sample . The final concentration will be ~0.5 mg/mL in 0.5 M HCl with 50% organic co-solvent.
-
Prepare a Control Sample by adding 1 mL of the API stock solution and 1 mL of water to a separate vial.
-
Place both vials in a controlled temperature bath or oven set to 60°C.
-
Withdraw 100 µL aliquots from the Stress Sample at predetermined time points (e.g., T=0, 2, 4, 8, 24 hours). Also, take a T=24h sample from the Control.
4. Sample Quenching and Preparation:
-
For each aliquot taken, immediately transfer it to an HPLC vial containing 100 µL of 1 M NaOH to neutralize the acid and stop the reaction.
-
Add 800 µL of mobile phase (initial composition) to the vial, cap, and vortex. The final concentration for analysis will be ~50 µg/mL.
-
The T=0 sample is prepared by mixing and quenching immediately without incubation.
5. Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of API remaining and the percentage of each degradation product formed relative to the initial total peak area at T=0.
References
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021).
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews.
- Forced Degrad
- Forced Degrad
- This compound | 152342-26-2. Benchchem.
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Quality Assurance.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- General Mechanism of Benzimidazole formation.
- Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012).
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014).
- Degradation Profiling of Pharmaceuticals: A Review. (2023). International Journal of Novel Research and Development.
- Experimental design based development of a stability indicating HPLC method for the estimation of related substances of bromfenac sodium sesquihydrate in the presence of degradation products. (2017). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. nathan.instras.com [nathan.instras.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. ijnrd.org [ijnrd.org]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Benzimidazole Acetic Acid Derivatives
Welcome to the technical support center for the crystallization of benzimidazole acetic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. The inherent structural features of benzimidazole acetic acids—namely the presence of both a basic imidazole ring and an acidic carboxylic acid group—can lead to unique crystallization behaviors. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity crystalline material efficiently.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent and challenging problems encountered during the crystallization of benzimidazole acetic acid derivatives. Each entry explains the underlying scientific principles and provides actionable, step-by-step protocols to resolve the issue.
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: Understanding the "Oiling Out" Phenomenon
"Oiling out" occurs when a compound separates from a supersaturated solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This is a common issue with benzimidazole acetic acid derivatives due to several factors, including the presence of impurities that depress the melting point, a high concentration of the solute, or rapid cooling which doesn't allow sufficient time for orderly crystal lattice formation.[2] The oil phase is often a good solvent for impurities, meaning that if it solidifies, it will likely form an impure, amorphous solid.[2][3]
Causality:
-
High Supersaturation: If the solution is cooled too quickly or if too much anti-solvent is added at once, the concentration of the solute exceeds the solubility limit to such an extent that the system minimizes its energy by forming a disordered liquid phase instead of an ordered solid.
-
Low Melting Point: The melting point of your compound may be below the temperature of the solution when it becomes supersaturated. Impurities can significantly lower the melting point of a compound.[2]
-
Solvent Effects: The chosen solvent may have a very high boiling point, leading to a supersaturated solution at a temperature above the compound's melting point.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to create a more dilute solution.[2][4] This reduces the level of supersaturation upon cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.[5] Avoid placing the flask directly into an ice bath.
-
Solvent System Modification:
-
If using a single solvent, consider adding a miscible co-solvent in which your compound is more soluble to act as a "buffer" against rapid precipitation.
-
If using an anti-solvent method, add the anti-solvent much more slowly and at a slightly elevated temperature.
-
-
Seeding: Once the solution has cooled slightly and is still clear, introduce a "seed crystal" of the pure compound.[1][6][7] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
-
Increase Purity: If oiling out persists, it may be due to significant impurities. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before attempting recrystallization.[2]
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
A2: Inducing Crystallization in a Stubborn Solution
The failure of a compound to crystallize from a supersaturated solution is a common kinetic problem. The solution may be stable in a metastable state, requiring an energy input to initiate nucleation.
Causality:
-
Insufficient Supersaturation: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[2][6]
-
High Purity: Very pure compounds can sometimes be difficult to crystallize as they lack nucleation sites that can be provided by small amounts of impurities.
-
Smooth Surfaces: The smooth glass surface of the crystallization vessel may not provide adequate nucleation sites.
Methods to Induce Crystallization:
-
Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[6][7][8] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[6][7] This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate from the rod, and then re-introducing the rod into the solution.[6][7]
-
Reducing Solvent Volume: If the above methods fail, it's likely the solution is not sufficiently supersaturated. Gently heat the solution to boil off a portion of the solvent (20-30%), and then allow it to cool again.[2][6][8]
-
Lowering Temperature: If crystals still do not form at room temperature or in an ice bath, a lower temperature bath (e.g., dry ice/acetone) may be necessary.[7]
-
Anti-Solvent Addition: If your compound is soluble in a volatile solvent, you can place the vial containing the solution inside a larger, sealed jar containing a less polar "anti-solvent" in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting slow crystal growth.[5][9]
Q3: My product crystallizes too quickly into a fine powder or very small needles. How can I get larger crystals?
A3: Controlling the Rate of Crystallization
Rapid crystallization often traps impurities and solvent within the crystal lattice, leading to a less pure product and difficulties in filtration and drying. The goal is to slow down the crystal growth process.
Causality:
-
Excessive Supersaturation: A very high degree of supersaturation upon cooling leads to rapid nucleation and the formation of many small crystals rather than the slow growth of a few large ones.[2]
-
Inappropriate Solvent: The chosen solvent may have a very steep solubility-temperature curve for your compound.
Strategies for Slower Crystal Growth:
-
Use More Solvent: Re-dissolve the compound in the minimum amount of boiling solvent, and then add an additional 5-10% of the solvent volume.[2] This will ensure that the solution becomes supersaturated at a lower temperature, slowing down the crystallization process.
-
Slow Cooling Methods:
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
For even slower cooling, place the flask in a Dewar flask filled with warm water and allow it to cool overnight.[5]
-
-
Solvent System Optimization:
-
Employ a binary solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10]
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the best solvent for crystallizing my benzimidazole acetic acid derivative?
A4: The ideal solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[11] Given the amphoteric nature of benzimidazole acetic acid derivatives, a range of solvents should be screened.
Solvent Selection Workflow:
Table 1: Common Solvents for Benzimidazole Acetic Acid Derivatives
| Solvent Class | Specific Solvents | Rationale & Considerations |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol, Acetic Acid | The carboxylic acid and imidazole groups can form hydrogen bonds with protic solvents. Acetic acid can be particularly effective for these acidic compounds.[12] Water and alcohols are common choices for polar organic molecules.[12] |
| Aprotic Polar Solvents | Ethyl Acetate, Acetone, Acetonitrile, DMF, DMSO | These solvents offer a different polarity profile. Ethyl acetate is often a good choice.[9] DMF and DMSO are very strong solvents and may lead to difficulty in inducing crystallization; they are often used as the "good" solvent in a binary system.[13] |
| Binary Systems | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane | Often provide better control over the crystallization process than single solvents.[10] |
Q5: I suspect my product exists as different polymorphs. How can I control which form crystallizes?
A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different solubilities, stabilities, and bioavailabilities. Controlling polymorphism is a complex process influenced by solvent, temperature, cooling rate, and the presence of impurities.[14]
Strategies for Polymorph Control:
-
Solvent Choice: The polarity and hydrogen bonding capability of the solvent can stabilize different conformations of the molecule, leading to different packing arrangements in the crystal lattice.[14][15] Experiment with solvents from different classes (protic, aprotic polar, etc.).
-
Rate of Crystallization: Rapid cooling or high supersaturation often yields a metastable polymorph, while slow crystallization tends to produce the most thermodynamically stable form.
-
Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.
-
Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph is the most direct way to control the crystalline form.
-
Impurities: Sometimes, small amounts of specific impurities can selectively inhibit the growth of one polymorph, allowing another to dominate.[16]
Q6: How does the pH of the solution affect the crystallization of benzimidazole acetic acid derivatives?
A6: The pH is a critical parameter due to the amphoteric nature of your molecule. The carboxylic acid group (pKa ~4-5) and the benzimidazole ring system (pKa of the protonated form ~5-6) mean the charge state of the molecule is pH-dependent.
pH Effects on Crystallization:
-
At the Isoelectric Point (pI): The molecule will exist predominantly as a neutral zwitterion. At this pH, the compound often has its minimum solubility, making it an ideal condition for crystallization by cooling or anti-solvent addition.
-
Low pH (pH < 4): The carboxylic acid will be protonated (neutral), and the imidazole ring will be protonated (positive charge). The molecule will exist as a cation and will likely be highly soluble in aqueous media as a salt (e.g., with chloride or sulfate ions).
-
High pH (pH > 6): The carboxylic acid will be deprotonated (negative charge), and the imidazole ring will be neutral. The molecule will exist as an anion and will be soluble as a salt (e.g., with sodium or potassium ions).
Practical Implication: To crystallize the neutral/zwitterionic form from an aqueous or semi-aqueous solution, you should adjust the pH to be near the isoelectric point of the molecule. This can be a very effective method for inducing crystallization.
Experimental Protocols
Protocol 1: Step-by-Step Slow Cooling Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude benzimidazole acetic acid derivative. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring). Continue adding solvent until the solid just dissolves.
-
Dilution: Add an extra 5-10% volume of the hot solvent to prevent premature crystallization.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, away from drafts.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (in which it is very soluble) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise with vigorous stirring.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid. If an oil forms, add a small amount of the "good" solvent to redissolve it and warm the solution slightly before continuing with slower anti-solvent addition.
-
Crystal Growth: Stopper the flask and allow it to stand undisturbed for several hours or overnight to allow for crystal growth.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry as described in Protocol 1.
Visualizing the Troubleshooting Process
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 3.5: Inducing Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Retrieved from [Link]
-
ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Filo. (2025). What criteria would you utilize to select to a suitable solvent for recry... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). Crystallization of benzimidazole by solution growth method and its characterization. Retrieved from [Link]
-
Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(6), 949-964. Retrieved from [Link]
-
Lucana, D. D., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1636. Retrieved from [Link]
-
Semantic Scholar. (2009). Strategy for control of crystallization of polymorphs. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. unifr.ch [unifr.ch]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. What criteria would you utilize to select to a suitable solvent for recry.. [askfilo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Strategy for control of crystallization of polymorphs | Semantic Scholar [semanticscholar.org]
- 16. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid
Welcome to the dedicated technical support guide for the synthesis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to provide in-depth, mechanistically-grounded solutions to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues reported in the synthesis, which typically proceeds in two key stages:
-
Step 1: Condensation of o-phenylenediamine with phenylacetic acid to form 2-benzyl-1H-benzimidazole.
-
Step 2: N-Alkylation of the 2-benzyl-1H-benzimidazole intermediate with an acetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) to yield the final product.
Question 1: My yield from the initial condensation step (forming 2-benzyl-1H-benzimidazole) is consistently low. What are the likely causes and how can I fix it?
Answer:
Low yield in the condensation step is a frequent problem, often stemming from incomplete reaction or unfavorable equilibrium. This reaction involves the formation of a Schiff base intermediate, followed by cyclization and dehydration. Here are the primary factors to investigate:
-
Inadequate Water Removal: The condensation of o-phenylenediamine and phenylacetic acid is a dehydration reaction, releasing two molecules of water. According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit the forward reaction and push the equilibrium back towards the starting materials.
-
Troubleshooting Action: Ensure your reaction is set up to actively remove water. Using a Dean-Stark apparatus with a solvent like toluene or xylene is highly effective. If not using a Dean-Stark trap, ensure your reagents and solvent are anhydrous.
-
-
Suboptimal Acid Catalyst or Reaction Conditions: While some variations of this reaction, known as the Phillips condensation, can proceed at high temperatures without a catalyst, many modern procedures benefit from an acid catalyst to protonate the carbonyl group of phenylacetic acid, making it more electrophilic.
-
Troubleshooting Action: The use of a strong acid catalyst like hydrochloric acid (HCl) or a Lewis acid can promote the reaction. A common and effective method involves heating the reactants in 4M HCl. The high temperature (typically reflux) is crucial for driving the reaction to completion.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting material, complicating purification and reducing the yield of the desired product.
-
Troubleshooting Action: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of one reagent to ensure the complete consumption of the other, typically the more expensive one. For this reaction, using a slight excess of phenylacetic acid is common.
-
Question 2: During the N-alkylation step, I'm getting a mixture of products, including unreacted starting material and what seems to be a dialkylated product. How can I improve selectivity?
Answer:
The N-alkylation of 2-benzyl-1H-benzimidazole with a haloacetic acid presents a classic regioselectivity challenge. The benzimidazole ring has two nitrogen atoms (N1 and N3), and while they are equivalent in the neutral molecule, deprotonation leads to a nucleophilic anion that can be alkylated. The primary issues are incomplete reaction and over-alkylation.
-
Choice and Amount of Base: The base is critical as it deprotonates the benzimidazole N-H, making it nucleophilic. A base that is too weak will result in a low concentration of the anion and an incomplete reaction. A large excess of a very strong base can potentially lead to other side reactions.
-
Troubleshooting Action: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and effective. Use a slight excess (1.1 to 1.5 equivalents) to ensure full deprotonation of the benzimidazole and neutralization of the haloacetic acid. Adding the base portion-wise can help control the reaction.
-
-
Solvent Selection: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Troubleshooting Action: Acetone is a common and effective solvent for this alkylation. It has a good balance of polarity to dissolve the reactants and the intermediate salt but is generally aprotic enough not to interfere with the nucleophile. Dimethylformamide (DMF) can also be used to increase solubility if needed, but it is harder to remove.
-
-
Reaction Temperature and Time: Like many reactions, these parameters are a trade-off. Higher temperatures can increase the rate of the desired reaction but may also promote side reactions or degradation.
-
Troubleshooting Action: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat it to 40-50 °C. Extended reaction times (e.g., 12-24 hours) at room temperature are often sufficient to achieve high conversion without promoting side products.
-
Question 3: My final product is difficult to purify. It appears oily or fails to crystallize properly. What purification strategies do you recommend?
Answer:
Purification challenges with this compound often arise from the presence of unreacted starting materials or side products that have similar polarities. The carboxylic acid group, however, provides a powerful handle for purification.
-
Acid-Base Extraction: This is the most effective initial purification step. The product is an acid, while the starting benzimidazole is basic.
-
Troubleshooting Action:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer as its sodium salt.
-
The unreacted 2-benzyl-1H-benzimidazole and other non-acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out. The pH should typically be brought to around 4-5.
-
Filter the solid product, wash with cold water, and dry thoroughly.
-
-
-
Recrystallization: If the product is still not pure after extraction, recrystallization is the next step.
-
Troubleshooting Action: Ethanol or an ethanol/water mixture is often a good solvent system for recrystallizing benzimidazole derivatives. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes cloudy (the cloud point). Reheat until the solution is clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-1H-benzimidazole (Step 1)
Materials:
-
o-Phenylenediamine
-
Phenylacetic acid
-
4M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq), phenylacetic acid (1.05 eq), and 4M HCl.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Slowly add 10% NaOH solution to the cooled mixture with stirring until the pH is neutral to slightly basic (pH 7-8). This neutralizes the excess HCl and precipitates the product.
-
Filter the crude solid using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic salts.
-
Dry the solid. For higher purity, the crude product can be recrystallized from ethanol/water.
Protocol 2: Synthesis of this compound (Step 2)
Materials:
-
2-Benzyl-1H-benzimidazole (from Step 1)
-
Chloroacetic acid (or bromoacetic acid)
-
Sodium Hydroxide (NaOH) pellets
-
Acetone
-
1M Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-benzyl-1H-benzimidazole (1.0 eq) in acetone.
-
In a separate beaker, dissolve NaOH (1.2 eq) and chloroacetic acid (1.1 eq) in a minimal amount of water and cool the solution.
-
Slowly add the aqueous solution of sodium chloroacetate to the acetone solution of the benzimidazole with vigorous stirring.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting benzimidazole spot has disappeared.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water to dissolve the salts.
-
Filter off any insoluble material.
-
Cool the clear filtrate in an ice bath and acidify by slowly adding 1M HCl with stirring until the pH is approximately 4-5. A white precipitate of the final product will form.
-
Filter the solid, wash with copious amounts of cold water, and dry under vacuum.
-
If required, recrystallize from an ethanol/water mixture.
Data & Visualization
Table 1: Troubleshooting Summary for N-Alkylation Step
| Parameter | Issue | Recommended Action | Rationale |
| Base | Incomplete reaction | Use 1.1-1.5 eq of a strong base (NaOH, KOH). | Ensures full deprotonation of the benzimidazole N-H to form the reactive nucleophile. |
| Side product formation | Avoid large excess of base; add portion-wise. | Minimizes potential side reactions and degradation. | |
| Solvent | Poor solubility/reactivity | Use acetone or DMF. | Acetone provides a good balance of polarity; DMF can be used for less soluble substrates. |
| Temperature | Reaction too slow | Gently warm to 40-50 °C after checking at RT. | Increases reaction rate, but excessive heat can promote side reactions. |
| Impurity formation | Maintain room temperature if possible. | Favors the desired kinetic product over thermodynamic side products. | |
| Workup | Low purity | Employ acid-base extraction. | Separates the acidic product from the neutral/basic starting material and impurities. |
Diagrams
Diagram 1: General Workflow for Synthesis and Purification
A flowchart of the complete synthesis and purification process.
Diagram 2: Troubleshooting Logic for Low Yield
A decision tree for troubleshooting common causes of low yield.
References
-
General Benzimidazole Synthesis (Phillips Condensation): While a specific paper on this exact molecule's yield optimization is not available, the fundamental reaction conditions are well-described in the literature concerning the Phillips condensation reaction. A representative example of this synthesis method is often cited in organic chemistry resources.
- Source: Organic Syntheses, Coll. Vol. 4, p.569 (1963); Vol. 37, p.52 (1957).
-
URL: [Link]
- N-Alkylation of Benzimidazoles: The principles of N-alkylation of heterocyclic compounds are a cornerstone of medicinal chemistry. A study detailing the synthesis of various benzimidazole derivatives provides insight into typical conditions.
- Optimization of Reaction Conditions: General principles of chemical reaction optimization, such as the use of Le Chatelier's principle for condensation reactions, are foundational in organic chemistry.
challenges in scaling up (2-Benzyl-1H-benzimidazol-1-yl)acetic acid production
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis and scale-up of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. As Senior Application Scientists, we move beyond simple protocols to explore the causality behind experimental challenges, offering robust solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable approach is a two-step synthesis. The first step involves the formation of the 2-benzyl-1H-benzimidazole core, typically through the condensation of o-phenylenediamine with phenylacetic acid. This is often achieved under acidic conditions at elevated temperatures, a variant of the Phillips-Ladenburg benzimidazole synthesis.[1][2] The second step is the N-alkylation of the benzimidazole nitrogen with a haloacetic acid ester (e.g., ethyl chloroacetate), followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.[3][4]
Q2: What are the primary challenges when scaling this synthesis from lab to pilot plant?
A2: Scaling up this synthesis introduces several critical challenges:
-
Thermal Management: The initial condensation reaction is often endothermic, requiring significant energy input, while the subsequent neutralization and crystallization steps can be highly exothermic. Managing heat transfer in large reactors is crucial to prevent side reactions or poor product quality.
-
Impurity Profile Control: Side reactions, such as the formation of benzodiazepine-2-ones or di-acylated products, can become more pronounced at scale.[5][6] The purity of starting materials, especially the susceptibility of o-phenylenediamine to oxidation, must be strictly controlled to avoid colored impurities.[1][6]
-
Solid Handling and Purification: The physical properties of intermediates and the final product can pose challenges. Poorly crystalline materials can be difficult to filter and dry. At scale, recrystallization requires large solvent volumes and precise temperature control, impacting process efficiency and cost.
-
Process Safety: The use of corrosive acids, flammable solvents, and potentially exothermic reactions requires a thorough safety assessment (HAZOP) before scaling up.
Q3: How critical is the purity of the o-phenylenediamine starting material?
A3: The purity is exceptionally critical. o-Phenylenediamine is an electron-rich aromatic diamine and is highly susceptible to air oxidation, which forms intensely colored, polymeric impurities.[6] These impurities can carry through the synthesis and are often difficult to remove from the final product, leading to off-color material and potential issues in downstream applications. It is highly recommended to use freshly purified o-phenylenediamine or material stored under an inert atmosphere.
Troubleshooting Guide: Scaling Up Production
This guide addresses specific problems encountered during the synthesis, their underlying causes, and validated solutions.
Problem 1: Low or Inconsistent Yield in the Condensation Step (Formation of 2-Benzyl-1H-benzimidazole)
Low yields in the initial cyclocondensation are a frequent bottleneck. Classical methods often require high temperatures, which can promote degradation.[5]
Potential Causes:
-
Suboptimal Reaction Temperature: Temperatures that are too low result in an incomplete reaction, while excessively high temperatures can lead to the degradation of reactants or the product.[1][5]
-
Inefficient Water Removal: The condensation reaction produces water as a byproduct. In a closed system, the accumulation of water can slow or reverse the reaction, limiting the yield.
-
Oxidation of Starting Material: As mentioned in the FAQ, oxidation of o-phenylenediamine is a primary cause of yield loss and impurity formation.[6]
-
Inappropriate Catalyst or Acid: The choice and concentration of the acid catalyst (e.g., hydrochloric acid, polyphosphoric acid) are crucial. Insufficient acid may lead to slow reaction rates, while excessive or overly harsh acids can cause charring.[2]
Recommended Solutions & Protocols:
-
Optimize Thermal Conditions:
-
Action: Conduct small-scale optimization studies to find the ideal temperature. A typical range for this condensation is 100-150°C.[1]
-
Causality: Every reaction has an optimal energy profile. Finding the "sweet spot" maximizes the rate of the desired reaction while minimizing the rates of competing degradation pathways.
-
-
Employ a Dean-Stark Apparatus:
-
Action: When scaling up in a solvent like toluene or xylene, use a Dean-Stark trap to azeotropically remove water as it is formed.
-
Causality: According to Le Châtelier's principle, removing a product (water) from the reaction equilibrium will drive the reaction toward completion, thus increasing the yield of the benzimidazole core.
-
-
Maintain an Inert Atmosphere:
-
Action: Run the reaction under a nitrogen or argon atmosphere.
-
Causality: This prevents the air oxidation of the electron-rich o-phenylenediamine, preserving the starting material and preventing the formation of colored byproducts that complicate purification.[6]
-
Protocol 1: Optimized Condensation of o-Phenylenediamine and Phenylacetic Acid
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Charging: Charge the reactor with o-phenylenediamine (1.0 eq), phenylacetic acid (1.05 eq), and toluene (5-10 volumes).
-
Heating: Begin agitation and heat the mixture to reflux (approx. 110°C).
-
Water Removal: Collect the water azeotrope in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the o-phenylenediamine is consumed (typically 4-8 hours).[1][3]
-
Work-up: Cool the reaction mixture. The intermediate product, 2-benzyl-1H-benzimidazole, can then be isolated or used directly in the next step.
Problem 2: Significant Impurity Formation during N-Alkylation and Hydrolysis
The second stage of the synthesis can introduce a new set of impurities if not properly controlled.
Potential Causes:
-
Incomplete Hydrolysis: The saponification of the ethyl ester intermediate may be incomplete, leaving residual ester in the final product.
-
Formation of Side Products: The presence of any residual alkylating agent (ethyl chloroacetate) under basic hydrolysis conditions can lead to the formation of glycolic acid derivatives.
-
Degradation: The benzimidazole ring system is generally stable, but harsh basic conditions (high concentration of NaOH) combined with high temperatures for prolonged periods can lead to minor degradation.
Recommended Solutions & Protocols:
-
Monitor Hydrolysis Completion:
-
Action: Use HPLC to monitor the disappearance of the ethyl (2-benzyl-1H-benzimidazol-1-yl)acetate intermediate. The reaction is complete when the intermediate peak is <0.1%.
-
Causality: Relying on time and temperature alone is insufficient for scale-up. Analytical monitoring ensures complete conversion and batch-to-batch consistency.
-
-
Control Stoichiometry and Temperature:
-
Action: Use a moderate excess of base (e.g., 1.5-2.0 equivalents of NaOH or LiOH). Keep the hydrolysis temperature controlled, typically between 50-70°C.[7]
-
Causality: A controlled excess of base ensures the reaction proceeds to completion in a reasonable time without being overly harsh. Temperature control prevents potential degradation and side reactions.
-
-
Implement a Robust Purification Strategy:
-
Action: Utilize an acid-base workup. After hydrolysis, the reaction mixture will be basic. Carefully acidify with an acid like HCl to a pH of ~4-5. The product, this compound, is amphoteric but will precipitate at or near its isoelectric point.
-
Causality: This technique leverages the acidic (carboxylic acid) and basic (benzimidazole) nature of the molecule. Most organic impurities will remain soluble in the aqueous or organic phase, while the product selectively precipitates, offering a highly effective purification step.[6]
-
Table 1: Impact of Key Parameters on Benzimidazole Synthesis
| Parameter | Suboptimal Condition | Consequence | Optimized Approach | Rationale | Reference |
| Temperature | Too high (>180°C) | Degradation, charring, lower yield | 100-150°C | Maximizes reaction rate while minimizing side reactions. | [1][5] |
| Catalyst | No catalyst or wrong choice | Very slow reaction, low conversion | Mineral acids (HCl) or Lewis acids | Protonates the carbonyl, making it more electrophilic for attack by the amine. | [2][5] |
| Atmosphere | Air | Oxidation of o-phenylenediamine | Inert (Nitrogen, Argon) | Prevents formation of colored impurities and loss of starting material. | [6] |
| Solvent | Protic solvents (in step 2) | Can interfere with SN2 reaction | Aprotic polar (DMF, Acetonitrile) | Solubilizes reactants and facilitates the nucleophilic substitution for N-alkylation. | [8] |
Visualizing the Process
To aid in understanding the workflow and potential pitfalls, the following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.
Diagram 1: Synthetic Pathway
Caption: High-level overview of the two-step synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical guide for diagnosing the cause of low yields.
References
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. MDPI. Retrieved from [Link]
-
Prajapati, A. K., et al. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. World Journal of Pharmaceutical Research, 7(14), 845-854. Retrieved from [Link]
-
Alam, M. I., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(16), 4936. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent advances. Arabian Journal of Chemistry, 10, S1325-S1341. Retrieved from [Link]
-
Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34655-34685. Retrieved from [Link]
-
Wang, L., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8567-8571. Retrieved from [Link]
-
Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32. Retrieved from [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1325-S1341. Retrieved from [Link]
-
Sarno, F., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Target Engagement. Journal of Medicinal Chemistry, 64(19), 14591-14611. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 8. sciforum.net [sciforum.net]
preventing degradation during storage of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Welcome to the technical support center for (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here, we address common questions and troubleshooting scenarios based on the known chemistry of benzimidazole and carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Based on FDA and Good Manufacturing Practice (GMP) guidelines for active pharmaceutical ingredients (APIs), controlled room temperature (typically 15-25°C) or refrigerated conditions (2-8°C) are recommended.[3][4] It is crucial to protect the compound from moisture and light to prevent hydrolytic and photolytic degradation.[5][6][7]
Q2: My compound is stored as a solid, but I suspect degradation. What could be the cause?
A2: Even in solid form, degradation can occur if the storage conditions are not ideal. Several factors could be at play:
-
Exposure to Light: Benzimidazole derivatives are often photosensitive and can degrade when exposed to UV or visible light.[5][8]
-
Humidity: The presence of moisture can facilitate hydrolysis, especially if the compound has absorbed water.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of various degradation reactions.[7][9]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation of the benzimidazole ring.[7][10]
-
Incompatible Storage Materials: Carboxylic acids can be corrosive and should not be stored in metal cabinets that are prone to corrosion.[11]
Q3: Is this compound stable in solution?
A3: Benzimidazole compounds generally show higher rates of degradation in solution compared to their solid state.[5][6] The stability in solution is highly dependent on the solvent, pH, and exposure to light and temperature. For instance, some benzimidazoles exhibit good stability in acidic solutions (e.g., 0.1M HCl) but degrade significantly in alkaline solutions, with the degradation rate being temperature-dependent.[5]
Q4: What are the primary degradation pathways for this molecule?
A4: Based on its chemical structure, which includes a benzimidazole core and a carboxylic acid moiety, the following degradation pathways are most likely:
-
Photodegradation: Exposure to light can induce reactions on the benzimidazole ring.[5]
-
Oxidation: The benzimidazole ring is susceptible to oxidation, which can be catalyzed by light or the presence of oxidizing agents.[12][13]
-
Hydrolysis: The amide-like linkage within the benzimidazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally less common than for other functional groups. Some benzimidazole-containing drugs are sensitive to hydrolysis in basic conditions.[14]
-
Decarboxylation: The acetic acid side chain may undergo decarboxylation, particularly at elevated temperatures.[15][16]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: I've observed a color change in my solid sample during storage.
| Potential Cause | Explanation | Recommended Action |
| Photodegradation | The benzimidazole ring system is known to be susceptible to photolytic degradation, which can often result in the formation of colored byproducts.[5] | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2] |
| Oxidation | Exposure to air, especially in the presence of light or trace metal catalysts, can lead to the oxidation of the benzimidazole moiety.[10] | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is tightly sealed. |
| Contamination | The sample may have been contaminated with an incompatible substance during handling. | Review handling procedures and ensure all equipment is clean and dry. Consider re-purifying a small amount of the material if necessary. |
Issue 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks, suggesting impurity formation.
| Potential Cause | Explanation | Recommended Action |
| Multiple Degradation Pathways | The presence of multiple new peaks suggests that several degradation reactions may be occurring simultaneously (e.g., oxidation and decarboxylation). | Perform a forced degradation study to systematically identify the degradation products under different stress conditions (acid, base, oxidation, heat, light).[9][17][18][19] |
| Hydrolysis of Stock Solutions | If you are analyzing a sample from a stock solution, the compound may be degrading in the solvent over time. | Prepare fresh solutions for analysis whenever possible. If stock solutions must be stored, keep them at a low temperature (e.g., -20°C or -80°C) and for a limited time.[20] |
| Solvent Reactivity | The solvent used for storage or analysis might be reacting with your compound. | Ensure the chosen solvent is inert. For example, avoid basic solvents if your compound is base-labile. |
Issue 3: I am seeing poor reproducibility in my bioassays.
| Potential Cause | Explanation | Recommended Action |
| Degradation in Assay Medium | The compound may be unstable under the pH and temperature conditions of your cell culture or assay buffer. | Assess the stability of the compound in the assay medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC. |
| Inconsistent Sample Preparation | Variations in how the compound is dissolved and diluted can lead to different levels of degradation between experiments. | Standardize your sample preparation protocol. Use fresh stock solutions for each experiment and minimize the time the compound spends in solution before use. |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[19] This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[17][21]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol and water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Expected Outcome: This study will help identify the conditions under which the compound is unstable and will generate its primary degradation products for further characterization.[9]
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the known chemistry of its functional groups.
Caption: Potential degradation pathways for this compound.
Workflow for Investigating Suspected Degradation
This workflow provides a systematic approach to troubleshooting when you suspect your compound has degraded.
Caption: Troubleshooting workflow for suspected sample degradation.
References
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Ragno, G., et al. (2006). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS. Available at: [Link]
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dos Santos, D. A., et al. (2021). Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. Environmental Science and Pollution Research International, 28(19), 23742-23752. Available at: [Link]
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Wang, C., et al. (2016). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 14(34), 8121-8125. Available at: [Link]
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ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
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Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]
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Rostami, A., et al. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(3), 209-228. Available at: [Link]
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ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available at: [Link]
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BioProcess International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
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Ragno, G., et al. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]
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Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]
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Bell, J. L., et al. (1995). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta, 59(19), 4007-4014. Available at: [Link]
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Arnold, E. P., et al. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science, 22(1), 1-5. Available at: [Link]
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gmp-compliance.org. (2023). GDP-compliant Storage of APIs: What needs to be considered? Available at: [Link]
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ResearchGate. (n.d.). Suggested benznidazole degradation pathway under alkaline conditions. Available at: [Link]
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Taylor, R. (1979). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, 1730-1734. Available at: [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]
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YouTube. (2023). Decarboxylation Reaction | Acetic acid | Methane | NaOH & CaO |. Available at: [Link]
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Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Available at: [Link]
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EnPress Journals. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemical Research, 5(3). Available at: [Link]
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Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Available at: [Link]
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Kim, S., et al. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. World Journal of Microbiology and Biotechnology, 39(8), 211. Available at: [Link]
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Al-dujaili, L. H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(23), 8504. Available at: [Link]
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De Vos, D., et al. (1993). Parameters Affecting the Degradation of Benzothiazoles and Benzimidazoles in Activated Sludge Systems. Applied Microbiology and Biotechnology, 39(4-5), 622-626. Available at: [Link]
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ResearchGate. (2018). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. Available at: [Link]
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MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MOJ Chemistry, 1(1). Available at: [Link]
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Research Journal of Pharmacy and Technology. (2021). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Available at: [Link]
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ILVO. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Available at: [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]
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Chemistry LibreTexts. (2023). Carboxylic Acids and Esters. Available at: [Link]
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University of California, Riverside. (n.d.). Practices for Proper Chemical Storage. Available at: [Link]
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MIT EHS. (n.d.). Lab Safety. Available at: [Link]
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The Journal of Organic Chemistry. (1953). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Available at: [Link]
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MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(15), 4995. Available at: [Link]
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Scribd. (n.d.). Carboxylic Acids Overview and Properties. Available at: [Link]
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Validation & Comparative
A Comparative Guide to (2-Benzyl-1H-benzimidazol-1-yl)acetic acid and Its Analogs as Aldose Reductase Inhibitors
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1][2][3] This guide provides a comparative analysis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid and a series of its structural analogs, focusing on their potential as selective Aldose Reductase (ALR2) inhibitors. Inhibition of ALR2 is a key therapeutic strategy for mitigating chronic diabetic complications.[4] We will delve into the rationale for analog design, comparative synthesis methodologies, and a detailed structure-activity relationship (SAR) analysis based on in vitro inhibitory data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Significance of the Benzimidazole Acetic Acid Scaffold in ALR2 Inhibition
The enzyme Aldose Reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor.[4] Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol in tissues, a primary factor in the pathogenesis of diabetic complications such as cataracts, neuropathy, and retinopathy. Consequently, the development of potent and selective ALR2 inhibitors (ARIs) is a major focus in diabetes research.[4]
One of the most critical structural requirements for effective ALR2 inhibitory activity is the presence of a planar cyclic moiety combined with an acidic functional group that is ionized within the enzyme's active site.[4] Acetic acid derivatives, such as zopolrestat and epalrestat, represent a major class of ARIs.[4] The compound this compound fits this profile, combining the planar benzimidazole ring system with a crucial acetic acid sidechain, making it an excellent candidate for ARI development. This guide will explore how systematic structural modifications to this parent compound influence its inhibitory efficacy and selectivity against ALR2.
Rationale for Analog Development and Synthesis Strategy
The development of analogs from a lead compound like this compound is driven by the need to optimize its pharmacological profile. Key objectives include enhancing inhibitory potency (lower IC₅₀), improving selectivity over related enzymes like Aldehyde Reductase (ALR1), and refining pharmacokinetic properties.[4] Modifications typically focus on the N1 and C2 positions of the benzimidazole scaffold, as these are known to significantly influence biological activity.[1][5]
For this comparative study, we will focus on analogs with substitutions on the C2-benzyl group. The general synthetic pathway involves a multi-step process beginning with the condensation of o-phenylenediamine with a substituted phenylacetic acid to form the 2-benzylbenzimidazole core. This is followed by N-alkylation with an appropriate chloroacetate ester and subsequent hydrolysis to yield the final acetic acid derivative.
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A Comparative Guide to Validating the Anti-inflammatory Activity of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory activity of the novel compound, (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. By employing a multi-tiered approach, from initial in vitro enzymatic assays to robust in vivo models, this document outlines a scientifically rigorous pathway for characterizing the compound's efficacy and mechanism of action. The protocols detailed herein are benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs), providing a clear comparative context for the evaluation of this promising therapeutic candidate.
Introduction: The Rationale for a Benzimidazole Derivative
Inflammation is a fundamental biological process, but its dysregulation is a key component of numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Benzimidazole derivatives have garnered significant interest due to their structural similarity to purines and their wide range of pharmacological activities.[1] The compound this compound incorporates a carboxylic acid moiety, a common structural feature in many marketed anti-inflammatory drugs, suggesting a potential mechanism involving the inhibition of prostaglandin synthesis.[2]
This guide will compare the activity of this compound (referred to as "Test Compound") against two well-characterized NSAIDs:
-
Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, serving as a benchmark for broad anti-inflammatory activity.[3][4][5]
-
Celecoxib: A selective COX-2 inhibitor, which allows for the elucidation of the Test Compound's selectivity towards the two COX isoforms.[6][7][8]
The validation process will follow a logical progression from mechanistic in vitro assays to a functional in vivo model of acute inflammation.
Mechanistic Validation: In Vitro Assays
The initial phase of validation focuses on determining the direct inhibitory effects of the Test Compound on key enzymes and cellular pathways involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition Assay
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[9] This assay will determine the Test Compound's inhibitory potency (IC50) against both COX-1 and COX-2 isoforms.
Objective: To quantify and compare the IC50 values of the Test Compound, Indomethacin, and Celecoxib for COX-1 and COX-2.
Methodology: Commercially available COX inhibitor screening kits, either colorimetric or fluorometric, provide a standardized and high-throughput method.[10][11][12]
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions (ovine COX-1 and human recombinant COX-2) as per the kit manufacturer's instructions.[10]
-
Compound Dilution: Create a serial dilution of the Test Compound, Indomethacin, and Celecoxib in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Plate Setup:
-
Background Wells: Add assay buffer and heme.
-
100% Initial Activity Wells: Add assay buffer, heme, and the respective COX enzyme.
-
Inhibitor Wells: Add assay buffer, heme, the respective COX enzyme, and the corresponding diluted test compound or standard.
-
-
Pre-incubation: Incubate the plate to allow the inhibitors to bind to the enzymes.[13]
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: Monitor the peroxidase activity by measuring the absorbance or fluorescence at the specified wavelength.[10][11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition curve using appropriate software. The selectivity index (COX-2 IC50 / COX-1 IC50) can then be calculated.[13]
Expected Data & Comparison:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | Experimental Data | Experimental Data | Calculated |
| Indomethacin | ~0.1 - 1.0 | ~1.0 - 10.0 | ~0.1 (Non-selective) |
| Celecoxib | >10 | ~0.05 - 0.5 | >20 (COX-2 Selective) |
Note: Expected IC50 ranges for controls are based on literature values and may vary between assay kits.
Nitric Oxide (NO) Inhibition in Macrophages
Macrophages play a crucial role in inflammation, and upon stimulation with lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[14][15] This assay assesses the Test Compound's ability to suppress this key inflammatory mediator in a cellular context.
Objective: To evaluate the ability of the Test Compound to inhibit LPS-induced NO production in RAW 264.7 murine macrophage cells.
Methodology: The Griess assay is a simple and widely used colorimetric method to measure nitrite, a stable and oxidized product of NO, in the cell culture supernatant.[14][16]
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.[15]
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the Test Compound and Diclofenac (as a positive control) for 1-2 hours.[17]
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[18]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.[14]
-
Absorbance Measurement: Measure the absorbance at ~540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.
Expected Data & Comparison:
| Compound | Concentration | % NO Inhibition |
| Test Compound | e.g., 10 µM | Experimental Data |
| e.g., 50 µM | Experimental Data | |
| Diclofenac | e.g., 10 µM | Significant Inhibition |
| e.g., 50 µM | Strong Inhibition | |
| LPS Control | - | 0% |
| Vehicle Control | - | ~100% |
Functional Validation: In Vivo Model
Following promising in vitro results, the next critical step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute anti-inflammatory activity.[19][20]
Carrageenan-Induced Paw Edema in Rats
Injection of carrageenan into the paw of a rat induces a biphasic inflammatory response, characterized by swelling (edema).[19] The early phase involves the release of histamine and serotonin, while the late phase (after 3 hours) is primarily mediated by prostaglandins, making it highly relevant for testing NSAIDs.[19][21]
Objective: To determine the in vivo anti-inflammatory efficacy of the Test Compound by measuring the reduction in paw edema compared to a vehicle control and a standard drug.
Methodology: Paw volume is measured using a plethysmometer at various time points after carrageenan injection. The percentage inhibition of edema is calculated.
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200g) for at least one week.
-
Grouping: Randomly assign animals to the following groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Test Compound (e.g., 50 mg/kg, p.o.)
-
Group 3: Positive Control (Indomethacin, 10 mg/kg, p.o.)[19]
-
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat.
-
Drug Administration: Administer the respective compounds or vehicle orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][22]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21]
-
Data Analysis:
-
Calculate the edema volume (Vt - V₀) for each animal at each time point.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Expected Data & Comparison:
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control | - | 0% | 0% |
| Test Compound | 50 | Experimental Data | Experimental Data |
| Indomethacin | 10 | > 40% | > 50% |
Visualizing the Validation Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows and underlying biological pathways.
Experimental Workflow
Caption: High-level workflow for validating anti-inflammatory activity.
COX Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling cascade.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validate the anti-inflammatory activity of this compound. By systematically comparing its performance against well-established drugs like Indomethacin and Celecoxib in mechanistically relevant in vitro assays and a functional in vivo model, researchers can build a comprehensive data package to support its potential as a novel therapeutic agent.
Positive results from this validation cascade would warrant further investigation, including:
-
Cytokine Profiling: Measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.
-
Chronic Inflammation Models: Evaluating efficacy in models such as adjuvant-induced arthritis to assess performance in long-term inflammatory conditions.
-
Safety and Toxicology Studies: A critical step to determine the compound's therapeutic window and potential side effects, particularly gastrointestinal toxicity, which is a common issue with non-selective NSAIDs.[5]
By following this structured and comparative approach, the scientific community can rigorously and efficiently evaluate the therapeutic promise of this compound.
References
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Celecoxib - StatPearls - NCBI Bookshelf. [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]
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Indometacin - Wikipedia. [Link]
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What is the mechanism of Indomethacin? - Patsnap Synapse. [Link]
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What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
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Indomethacin Patient Tips: 7 things you should know - Drugs.com. [Link]
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Indomethacin - StatPearls - NCBI Bookshelf - NIH. [Link]
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Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. [Link]
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Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. [Link]
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CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND - AWS. [Link]
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Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC - NIH. [Link]
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Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats - PubMed. [Link]
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Anti-Inflammatory and Analgesic Effects of Curcumin Nanoparticles Associated with Diclofenac Sodium in Experimental Acute Inflammation - MDPI. [Link]
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A Senior Application Scientist's Guide to Establishing an Analytical Standard and HPLC Method for (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a reliable analytical standard and developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid (CAS No. 152342-26-2). In drug discovery and development, the accuracy of all quantitative data hinges on the quality of the analytical reference standard. This document moves beyond a simple protocol, explaining the scientific rationale behind the procedural choices to ensure your analytical system is self-validating and trustworthy.
The Analytical Standard: Sourcing and In-House Qualification
This absence of a primary standard necessitates a rigorous in-house qualification of a commercially available batch to create a well-characterized working standard. This process is crucial for ensuring the accuracy and traceability of all subsequent analytical measurements.
Workflow for In-House Standard Qualification
The following workflow outlines the necessary steps to qualify a batch of this compound as a working analytical standard. This multi-faceted approach ensures confidence in its identity, purity, and suitability for quantitative analysis.
Caption: Workflow for qualifying an in-house analytical standard.
Protocol 1: Qualification of a Working Standard
1. Identity Confirmation:
-
Rationale: To ensure the material is unequivocally the correct molecule.
-
a) Mass Spectrometry: Prepare a dilute solution in methanol. Analyze via electrospray ionization mass spectrometry (ESI-MS). The expected [M+H]⁺ ion should be observed at m/z 383.1 for a related hydrazone derivative, indicating the core structure is intact. For the parent acid, expect [M+H]⁺ at m/z 267.3 and/or [M-H]⁻ at m/z 265.3.
-
b) FT-IR Spectroscopy: Compare the infrared spectrum of the material against a reference spectrum if available, or analyze for characteristic functional group peaks. Key absorptions are expected around 1705 cm⁻¹ for the carboxylic acid (C=O) stretch and 1550 cm⁻¹ for the benzimidazole C=N stretch.[1]
-
c) ¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show distinct signals corresponding to the benzyl group (CH₂), the benzimidazole aromatic protons, and the acetic acid moiety's CH₂ group.[1]
2. Purity Assessment:
-
Rationale: To quantify the amount of the target analyte present and identify impurities.
-
a) Loss on Drying (LOD): Accurately weigh ~1g of the standard into a dried weighing bottle. Dry in a vacuum oven at a suitable temperature (e.g., 60°C) to a constant weight. The percentage weight loss is attributed to volatile content (water and residual solvents).
-
b) HPLC Purity (Peak Area %): Develop a high-resolution gradient HPLC method (see Section 2, Method 2). Inject a solution of the standard at a concentration that provides a main peak of ~1000 mAU. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
c) Purity Assignment: The final assigned purity is calculated using the mass balance equation:
- Assigned Purity (%) = (100% - %LOD) * (% HPLC Purity / 100)
- Note: Residue on Ignition (inorganic impurities) can also be included but is often negligible for synthetic compounds.
This qualified working standard, with its documented purity value, now becomes the benchmark for the quantitative analysis of all other samples.
Comparative Guide to HPLC Method Development
The structure of this compound, containing a hydrophobic core and an ionizable carboxylic acid group, makes Reversed-Phase HPLC (RP-HPLC) the most suitable analytical technique. The key to a successful method is controlling the ionization of the acid to achieve sharp, symmetrical peaks and stable retention.
Core Principle: pH Control of the Mobile Phase
Benzimidazoles are weakly basic, and the molecule also possesses a carboxylic acid group (pKa likely around 3-4).[3][4] To ensure consistent retention and peak shape on a C18 column, the mobile phase pH must be buffered or acidified to at least one pH unit below the pKa of the carboxylic acid. This suppresses its ionization, rendering the molecule more non-polar and promoting stable retention. Common acidic modifiers include trifluoroacetic acid (TFA), formic acid, or phosphoric acid.
Method 1: Rapid Isocratic Method for Assay and Routine QC
This method is designed for speed and simplicity, ideal for routine quality control where the primary goal is to quantify the main component without exhaustive impurity analysis.
-
Objective: Fast and reproducible quantification of the active ingredient.
-
Rationale: An isocratic method uses a constant mobile phase composition, leading to shorter equilibration times and simpler operation. It is effective when potential impurities are well-separated from the main peak under a single condition.
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose C18 column provides good retention for the hydrophobic benzyl and benzimidazole rings. The 150 mm length offers a balance of resolution and speed. |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier. TFA serves as an ion-pairing agent and acidifier to ensure the analyte is in its protonated form, improving peak shape.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak symmetry and efficiency.[5] |
| Detection | UV at 220 nm | The benzimidazole ring system provides strong UV absorbance. 220 nm is a common wavelength for aromatic compounds, offering high sensitivity.[5] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity with the risk of column overload. |
| Run Time | ~7-10 minutes | Optimized for rapid sample throughput. |
Method 2: High-Resolution Gradient Method for Stability and Impurity Profiling
This method is designed to provide maximum separation power, making it essential for stability studies, reference standard characterization, and analyzing samples for unknown impurities or degradation products.
-
Objective: Separate the main peak from closely eluting and late-eluting impurities.
-
Rationale: A gradient method starts with a weaker mobile phase (higher aqueous content) and gradually increases the organic content. This allows for the sharp elution of early-eluting polar impurities and provides sufficient solvent strength to elute late-eluting non-polar impurities within a reasonable time.
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm or 3.0 x 150 mm, 2.7 µm | A longer column (250 mm) provides higher theoretical plates and better resolution. A column with smaller particles (e.g., 2.7 µm) offers higher efficiency for complex separations. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile acidifier, making it compatible with mass spectrometry (LC-MS) if impurity identification is required. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Consistent modifier in both mobile phase components prevents baseline shifts. |
| Gradient | e.g., 10% B to 95% B over 20 minutes, hold for 5 min, return to initial over 1 min | This wide gradient range is designed to elute a broad spectrum of potential impurities, from polar starting materials to non-polar degradation products. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard flow rate. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm (and additional wavelengths, e.g., 275 nm) or Diode Array Detector (DAD) | A DAD allows for the acquisition of full UV spectra for all peaks, which helps in assessing peak purity and provides clues for impurity identification. |
| Run Time | ~30-35 minutes (including hold and re-equilibration) | Longer run time is a necessary trade-off for achieving high-resolution separation of all components. |
Comparison Summary: Isocratic vs. Gradient HPLC
| Feature | Method 1: Isocratic | Method 2: Gradient |
| Primary Use Case | Routine Assay, Content Uniformity | Stability Studies, Impurity Profiling, Method Dev. |
| Speed | Fast (~10 min/run) | Slower (~30 min/run) |
| Resolution Power | Moderate | High |
| Complexity | Simple | More complex (requires gradient pump, re-equilibration) |
| Sensitivity for Impurities | Lower (late eluters may be broad or missed) | Higher (peaks are focused and sharper) |
Alternative Analytical Approaches
While RP-HPLC is the workhorse for quality control, other methods can provide complementary information, particularly during initial characterization.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | HPLC coupled to a Mass Spectrometer. | Provides mass-to-charge ratio (m/z) for definitive peak identification. Extremely sensitive and specific. | More expensive instrumentation; quantification can be more complex. |
| qNMR | Quantitative Nuclear Magnetic Resonance. | A primary ratio method; can determine purity without a reference standard of the same material. Provides structural information. | Lower sensitivity than HPLC; requires a certified internal standard and specialized expertise. |
| UPLC | Ultra-Performance Liquid Chromatography (uses <2 µm particles). | Significantly faster run times and higher resolution than conventional HPLC. | Requires specialized high-pressure instrumentation. |
Detailed Experimental Protocols
Protocol 2: Step-by-Step High-Resolution Gradient HPLC Analysis
1. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the qualified this compound working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same target concentration as the standard solution using the same procedure.
2. HPLC System Setup and Execution:
-
Install the recommended column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Set the column temperature to 40°C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the detector to acquire data at 220 nm.
-
Inject 10 µL of the diluent (as a blank), followed by the standard solution, and then the sample solution.
3. Data Analysis:
-
For the standard solution, identify the retention time and peak area of the main peak.
-
For the sample solution, calculate the concentration using the following formula, correcting for the purity of the standard: Sample Conc. (mg/mL) = (Area_Sample / Area_Standard) * Conc._Standard * (Purity_Standard / 100)
-
For impurity profiling, integrate all peaks and report any impurity greater than 0.05% of the main peak area.
Logical Framework for HPLC Method Development
The process of developing a robust HPLC method follows a logical progression from initial screening to final optimization.
Caption: Logical workflow for HPLC method development.
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Benchchem. This compound | 152342-26-2.
-
Matrix Scientific. This compound.
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ChemicalBook. This compound.
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Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity.
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Asian Journal of Chemistry. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.
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Journal of the American Chemical Society. (1947). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid.
-
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A Comparative Guide to the Structure-Activity Relationship of (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold holds a privileged position due to its presence in numerous pharmacologically active compounds.[1] Among these, derivatives of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid have emerged as a versatile class of molecules exhibiting a wide array of biological activities, including potent antimicrobial and aldose reductase inhibitory effects.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the chemical modifications that govern their efficacy and selectivity. By presenting comparative experimental data and detailed protocols, this document aims to empower researchers in the rational design of novel therapeutic agents based on this promising scaffold.
Unraveling the Structure-Activity Relationship: A Tale of Two Targets
The therapeutic potential of this compound derivatives is prominently displayed in two distinct areas: combating microbial infections and mitigating diabetic complications through the inhibition of aldose reductase. The subtle interplay of substituents on the benzimidazole core and the benzyl moiety dictates the potency and selectivity of these compounds against their respective targets.
Antimicrobial Activity: Targeting Bacterial Foes
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of microbial protein and nucleic acid synthesis.[1] The SAR studies reveal that modifications at several positions on the this compound scaffold significantly influence their antibacterial and antifungal efficacy.
A critical determinant of antimicrobial potency is the nature and position of substituents on the benzyl ring. Generally, the presence of electron-withdrawing groups on the benzyl ring tends to enhance antibacterial activity. This is likely due to favorable interactions with the target enzymes or improved cell permeability.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives
| Compound ID | R (Substitution on Benzyl Ring) | S. aureus (MIC) | E. coli (MIC) | Reference |
| 1a | H | >128 | >128 | [3] |
| 1b | 4-Cl | 32 | 64 | [3] |
| 1c | 4-NO₂ | 16 | 32 | [3] |
| 1d | 3-NHSO₂CH₃ | 16 | 2 | [4] |
| 1e | 4-NHSO₂CH₃ | >128 | >128 | [4] |
The data in Table 1 clearly demonstrates that unsubstituted derivative 1a possesses weak activity. The introduction of a chloro group at the para-position (1b ) leads to a moderate increase in potency. A significant enhancement is observed with the strongly electron-withdrawing nitro group at the para-position (1c ). Interestingly, a methanesulfonamide group at the meta-position (1d ) results in excellent activity against E. coli, while the same group at the para-position (1e ) abolishes activity, highlighting the importance of substituent position.[4]
Furthermore, modifications of the acetic acid moiety have been explored. Conversion of the carboxylic acid to acetohydrazone derivatives has been shown to yield compounds with significant antimicrobial activity.[5]
Aldose Reductase Inhibition: Combating Diabetic Complications
The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is implicated in the pathogenesis of diabetic complications. This enzyme catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and cellular damage. This compound derivatives have been identified as potent inhibitors of aldose reductase.
The acidic moiety at the 1-position of the benzimidazole ring is crucial for aldose reductase inhibition, as it is believed to interact with the anionic binding site of the enzyme. The SAR for this class of compounds reveals that both the benzimidazole core and the benzyl group play a vital role in modulating inhibitory potency.
Table 2: Comparative Aldose Reductase Inhibitory Activity (IC₅₀, µM) of this compound Derivatives
| Compound ID | R¹ (Substitution on Benzimidazole Ring) | R² (Substitution on Benzyl Ring) | Aldose Reductase IC₅₀ (µM) | Reference |
| 2a | H | H | 15.2 | [6] |
| 2b | 5-Cl | H | 8.5 | [6] |
| 2c | H | 4-CF₃ | 3.8 | [6] |
| 2d | 5-Cl | 4-CF₃ | 1.47 | [6][7] |
| 2e | 5-NO₂ | H | 25.6 | [6] |
As shown in Table 2, the unsubstituted parent compound 2a exhibits moderate inhibitory activity. The introduction of a chloro group at the 5-position of the benzimidazole ring (2b ) enhances potency. A more significant improvement is observed with the placement of a trifluoromethyl group on the para-position of the benzyl ring (2c ). The combination of these two features in compound 2d results in the most potent inhibitor in this series.[6][7] Conversely, the introduction of a nitro group at the 5-position of the benzimidazole ring (2e ) leads to a decrease in activity compared to the unsubstituted analog, suggesting that while electron-withdrawing groups are generally favored, their specific nature and position are critical.[6]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process:[5][8]
-
Synthesis of 2-Benzyl-1H-benzimidazole: A mixture of o-phenylenediamine and phenylacetic acid is heated at a high temperature (e.g., in polyphosphoric acid) to yield 2-benzyl-1H-benzimidazole.
-
N-Alkylation with Ethyl Chloroacetate: The synthesized 2-benzyl-1H-benzimidazole is then reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to afford ethyl (2-benzyl-1H-benzimidazol-1-yl)acetate.
-
Hydrolysis: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous alcoholic solution, followed by acidification to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of the synthesized compounds against aldose reductase can be determined spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.[9][10]
-
Enzyme Preparation: Aldose reductase can be partially purified from rat lenses or kidneys.
-
Assay Mixture: The assay mixture typically contains sodium phosphate buffer (pH 6.2), NADPH, the test compound dissolved in a suitable solvent (e.g., DMSO), and the enzyme preparation.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde. The decrease in absorbance at 340 nm is monitored for several minutes.
-
Calculation: The percentage inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. The IC₅₀ value is then determined from a dose-response curve.
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against various microbial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway
The Polyol Pathway and Aldose Reductase
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose.[12] Under hyperglycemic conditions, the increased flux through this pathway, driven by aldose reductase, is a key contributor to the development of diabetic complications.[13]
Caption: The polyol pathway and the site of action for this compound derivatives.
References
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Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., Kandil, E. A. E. A., Qassem, O. M., Elgammal, Y., Nasr, M., McPhillie, M. J., Abouzid, K. A. M., Seleem, M. N., Imming, P., & Adel, M. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 247, 115040. [Link]
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Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]
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Yabanoglu, S., Tounsi, A., Oruc, E. U., Sytar, O., Senturk, M., & Kocyigit, U. M. (2014). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 863-867. [Link]
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Wikipedia. (n.d.). Polyol pathway. [Link]
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Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2016). Journal of Saudi Chemical Society, 20, S499-S504. [Link]
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Gopalakrishnan, S., Manikandan, R., & Senthilkumar, M. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Oxidative Medicine and Cellular Longevity, 2022, 5894987. [Link]
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White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Link]
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Current Research in Pharmaceutical Sciences. (2025). QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE. [Link]
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Der Pharma Chemica. (n.d.). Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. [Link]
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Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., Kandil, E. A. E. A., Qassem, O. M., Elgammal, Y., Nasr, M., McPhillie, M. J., Abouzid, K. A. M., Seleem, M. N., Imming, P., & Adel, M. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. PubMed, 36584632. [Link]
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ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]
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PubMed. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Link]
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Bhrigu, B., Sharma, S., & Yogi, B. (2025). QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE. Current Research in Pharmaceutical Sciences, 15(02), 63-74. [Link]
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Benchmarking (2-Benzyl-1H-benzimidazol-1-yl)acetic acid Against Known Therapeutic Agents: A Framework for Preclinical Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its versatile therapeutic activities.[1] This guide presents a comprehensive, scientifically-grounded framework for the preclinical benchmarking of a novel derivative, (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. We will focus on its potential as an anti-inflammatory agent, a common activity for this chemical class, by outlining a direct comparison against two standards of care: the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib .[2][3] This document provides not just protocols, but the strategic rationale behind them, empowering drug development professionals to conduct a rigorous and insightful evaluation of this promising compound.
Introduction: The Rationale for a Structured Benchmarking Approach
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, a privileged structure due to its wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] Given its structural features, particularly the acetic acid moiety common to many nonsteroidal anti-inflammatory drugs (NSAIDs), a primary hypothesis for its biological activity is the modulation of the inflammatory cascade.[1][8]
A robust benchmarking program is essential to determine a new chemical entity's potential therapeutic value. It allows us to:
-
Define its mechanism of action relative to known drugs.
-
Quantify its potency and selectivity.
-
Establish an early understanding of its potential efficacy and safety profile.
Our chosen comparators, Indomethacin and Celecoxib, provide critical context. Indomethacin represents a potent, first-generation NSAID, while Celecoxib offers a benchmark for targeted, second-generation therapy with a potentially improved safety profile.[3][9] This comparison will help position our test compound within the therapeutic landscape.
Phase 1: In Vitro Mechanistic & Potency Profiling
The initial phase of evaluation focuses on cell-free and cell-based assays to elucidate the compound's direct molecular interactions and its effects in a controlled biological system. These assays are cost-effective, high-throughput, and crucial for go/no-go decisions.[10][11]
Experimental Workflow: In Vitro Analysis
The logical flow of in vitro experiments is designed to move from direct target engagement to a more complex cellular response.
Caption: Sequential workflow for in vitro potency and mechanistic analysis.
Detailed Experimental Protocols
Protocol 1: COX-1/COX-2 Enzymatic Inhibition Assay
-
Expertise & Experience: This is the foundational assay for any putative NSAID. It directly measures the compound's ability to inhibit the enzymes responsible for prostaglandin synthesis. By testing against both COX-1 and COX-2 isoforms, we can derive a selectivity index, which is a key predictor of potential gastrointestinal side effects.
-
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of the test compound, Indomethacin, and Celecoxib in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer.
-
Enzyme Reaction: In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme.
-
Compound Incubation: Add the diluted compounds to the wells and incubate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add arachidonic acid, the substrate, to initiate the enzymatic reaction.
-
Detection: After a 10-minute incubation, measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA or a colorimetric/fluorometric detection kit.
-
Calculation: Calculate the percent inhibition relative to the DMSO vehicle control. Plot the percent inhibition against the compound concentration and fit the data using a four-parameter logistic curve to determine the IC50 value.
-
-
Trustworthiness: Each plate must include a "no enzyme" control to establish background signal and a "vehicle" control (DMSO) representing 0% inhibition. All concentrations should be run in triplicate to ensure reproducibility.
Protocol 2: Inhibition of Pro-inflammatory Cytokine Release in Macrophages
-
Expertise & Experience: This cell-based assay provides a more physiologically relevant context than a simple enzyme assay. It assesses the compound's ability to suppress the inflammatory response in immune cells, which may involve mechanisms beyond direct COX inhibition.
-
Methodology:
-
Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce a potent inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using specific ELISA kits.
-
Calculation: Determine the IC50 for the inhibition of each cytokine.
-
-
Trustworthiness: A concurrent cell viability assay (e.g., MTT or CellTiter-Glo) must be performed on a parallel plate to ensure that the observed reduction in cytokines is due to anti-inflammatory activity and not general cytotoxicity.
Data Presentation: Comparative In Vitro Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | TNF-α Release IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Calculated Value | Experimental Data |
| Indomethacin (Non-selective control) | Expected: <1 | Expected: <5 | ~0.2-1 | Experimental Data |
| Celecoxib (COX-2 selective control) | Expected: >10 | Expected: <1 | Expected: >10 | Experimental Data |
Phase 2: In Vivo Efficacy & Safety Evaluation
Promising in vitro data must be validated in a whole-organism model. This phase assesses the compound's ability to exert an anti-inflammatory effect after administration and provides an initial assessment of its safety profile.
Core Signaling Pathway: Cyclooxygenase and Inflammation
Understanding the target pathway is critical for interpreting in vivo results. NSAIDs primarily function by inhibiting COX enzymes within the arachidonic acid cascade.
Caption: Differential roles of COX-1 and COX-2 in physiology and inflammation.
Detailed Experimental Protocol
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Expertise & Experience: This is the gold-standard acute in vivo model for screening anti-inflammatory agents.[12][13][14] It is highly reproducible and effectively models the edema (swelling) component of acute inflammation. The time course of the edema is well-characterized, allowing for precise measurement of a drug's efficacy and duration of action.
-
Methodology:
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (180-220g) for at least 72 hours.
-
Grouping and Dosing: Randomize animals into groups (n=8 per group).
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Group 5: Indomethacin (10 mg/kg, p.o.)
-
Group 6: Celecoxib (30 mg/kg, p.o.)
-
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw using a plethysmometer.
-
Inflammatory Insult: Immediately after the baseline measurement, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Post-Insult Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation: The increase in paw volume is calculated as the difference between the volume at each time point and the initial baseline volume. The percentage inhibition of edema is calculated as: [(VC - VT) / VC] * 100, where VC is the mean paw volume increase in the control group and VT is the mean paw volume increase in the treated group.
-
-
Trustworthiness: The experiment is blinded; the technician measuring the paw volume is unaware of the treatment allocation for each animal. The inclusion of both positive control groups (Indomethacin, Celecoxib) validates the model's responsiveness.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Peak % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| This compound | 10 | Experimental Data |
| This compound | 30 | Experimental Data |
| This compound | 100 | Experimental Data |
| Indomethacin | 10 | Expected: 40-60% |
| Celecoxib | 30 | Expected: 35-55% |
Data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to compare treated groups to the vehicle control.
Conclusion: Synthesizing the Data for Decision Making
This guide provides a structured pathway for the initial benchmarking of this compound. By systematically comparing its performance against well-characterized drugs like Indomethacin and Celecoxib, researchers can build a comprehensive profile of the compound.
An ideal outcome for this compound would be potent COX-2 inhibition with high selectivity over COX-1, translating to significant efficacy in the in vivo paw edema model at doses that do not show the gastric side effects associated with non-selective NSAIDs. Such a profile would strongly support its advancement into more complex models of chronic inflammation and further safety pharmacology studies.
References
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Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Ezeja, M. I., Anaga, A. O., & Asuzu, I. U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-10. [Link]
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Gautam, R., & Jachak, S. M. (2009). Recent developments in anti-inflammatory natural products. Journal of natural products, 72(7), 1332-1348. [Link]
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An In-Depth Comparative Analysis of (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid's In Vivo Efficacy in Preclinical Disease Models
This guide provides a comprehensive overview and objective comparison of the in vivo efficacy of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid, a compound also known as Bendazac. Developed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from preclinical studies, offering insights into its therapeutic potential across various disease models, with a particular focus on ophthalmic conditions. We will delve into its mechanism of action, compare its performance against relevant alternatives, and provide detailed experimental protocols to support the presented data.
Introduction to this compound (Bendazac)
This compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the benzimidazole class of compounds.[1][2] Its molecular structure features a benzimidazole core, a benzyl group at the 2-position, and an acetic acid moiety at the 1-position, which collectively contribute to its diverse biological activities.[1] While possessing general anti-inflammatory properties, Bendazac has garnered significant attention for its unique protein-stabilizing effects, particularly in the context of ophthalmology.[3][4] It is often administered as its L-lysine salt to improve solubility and tolerability.[3][5]
The benzimidazole scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry, known for its ability to interact with various biological targets, which has led to its incorporation in drugs for cancer, infectious diseases, and more.[6] In the case of Bendazac, its primary recognized mechanism revolves around the prevention of protein denaturation and aggregation.[4][7]
Mechanism of Action: Beyond Typical NSAIDs
Unlike traditional NSAIDs that primarily function by inhibiting cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, Bendazac's therapeutic effects, especially in cataract treatment, are attributed to its ability to protect proteins from denaturation.[4][7][8] This is a critical distinction, as the clouding of the eye's lens in cataracts is caused by the aggregation of denatured lens proteins called crystallins.[3][4]
Key Mechanistic Attributes:
-
Protein Stabilization: Bendazac binds to lens proteins, helping to maintain their normal structure and preventing the aggregation that leads to opacity.[4]
-
Anti-inflammatory Action: It does exhibit anti-inflammatory properties, which may contribute to its overall therapeutic effect in inflammatory conditions.[2][4] Some evidence suggests it can influence the Krebs cycle and may have some COX inhibitory activity.[2][4]
-
Antioxidant Properties: Some studies suggest that Bendazac or its metabolites may reduce oxidative stress, which is a contributing factor in cataract formation.[9] Novel analogues have been developed to enhance this antioxidant pathway.[10]
Figure 1: Simplified diagram of Bendazac's mechanism in ocular protection.
Part 1: In Vivo Efficacy in Ophthalmic Disease Models
The most robust preclinical data for Bendazac exists in the domain of ophthalmology, where its protein-stabilizing properties are most relevant.
Cataract Models
Cataracts, characterized by the opacification of the lens, are a leading cause of blindness. Bendazac has been evaluated in various animal models to assess its ability to prevent or slow cataract progression.
Supporting Experimental Data: In vivo studies have shown that Bendazac has a protective effect against lens protein denaturation.[3] This has been observed in rats, rabbits, and pigs.[3] The drug's penetration into the lens has been confirmed using radioassay and HPLC, with concentrations increasing with the duration of treatment.[3] A minimal effective serum level was identified at 35 µg/mL.[3]
| Animal Model | Inducing Agent | Bendazac Dosage | Key Efficacy Outcome | Reference |
| Rabbits | X-ray Irradiation | Not specified | Effective in protecting against induced cataracts. | [8] |
| Rats, Rabbits, Pigs | In vitro & in vivo studies | Variable; min. effective serum level of 35 µg/mL | Protective effect against lens protein denaturation. | [3] |
| Diabetic Patients | Diabetes | 500 mg, three times a day for 6 months | Statistically significant improvement in lens transmittance. | [11] |
Comparative Analysis vs. Benzydamine: A study involving 407 patients treated with Bendazac and 599 with Benzydamine, a structurally similar NSAID, found that both could reduce the "Biological Liquid Oxidant Activity" (BLOA) in vivo.[9] The anticataract activity was observed in approximately 50-90% of patients where the drug successfully reduced BLOA, suggesting that an antioxidant effect by a metabolite might be responsible.[9] This study highlights a patient-specific response, indicating that not all individuals may biotransform the prodrug into its active antioxidant form.[9]
Retinal Damage Models
Bendazac's protective effects extend beyond the lens to the retina, particularly in models of light-induced damage.
Supporting Experimental Data: In a study using albino rats, pretreatment with Bendazac L-lysine salt offered significant, dose-dependent protection against retinal damage induced by intense light.[8]
| Animal Model | Bendazac L-lysine Oral Dosage | Mean Retinal Damage Score (0-5 scale) | Statistical Significance |
| Rats (Control) | 0 mg/kg | 2.23 | N/A |
| Rats (Treated) | 50 mg/kg | 1.72 | p < 0.05 |
| Rats (Treated) | 100 mg/kg | 1.54 | p < 0.01 |
| Rats (Treated) | 200 mg/kg | 1.40 | p < 0.01 |
Data summarized from a study on intense light-induced retinal damage.[8]
This suggests a potential therapeutic value for conditions where light exposure is a contributing factor, such as retinitis pigmentosa and senile macular degeneration.[8]
Myopia Models
More recent research has explored Bendazac L-lysine (BDL) as a potential agent for controlling the progression of myopia (nearsightedness) in guinea pig models.
Supporting Experimental Data: In both form-deprivation myopia (FDM) and lens-induced myopia (LIM) models, BDL was found to significantly inhibit myopia progression and associated choroidal thinning.[5] Interestingly, this study noted that other classic aldose reductase inhibitors (ARIs) did not show the same inhibitory effect, suggesting BDL may work through a different or broader mechanism in this context.[5] The study proposes BDL as a viable alternative for the therapeutic management of myopia, supported by its favorable long-term safety profile in elderly cataract patients.[5]
Part 2: In Vivo Efficacy in Systemic Inflammation
While the primary focus of available research is on ophthalmology, Bendazac is classified as an NSAID, implying broader anti-inflammatory activity.
Supporting Experimental Data: An early study in rabbits demonstrated that in vivo administration of Bendazac influenced the Krebs cycle in the liver, a fundamental metabolic pathway.[2] This finding, while not detailing a specific anti-inflammatory mechanism, confirms a systemic biological effect. Other studies have positioned Bendazac within the broader class of anti-inflammatory agents, comparing its protein denaturation-inhibiting effects to drugs like phenylbutazone and hydrocortisone.[7]
Comparative Context with Other NSAIDs: Direct, extensive in vivo comparative studies of Bendazac against modern, widely used NSAIDs (e.g., ibuprofen, celecoxib) for systemic inflammation are not well-documented in recent literature. Most NSAID comparison studies focus on COX-2 selectivity and associated cardiovascular or gastrointestinal risks, a discussion where Bendazac is not prominently featured.[12][13] Its primary distinguishing feature remains its potent anti-denaturant activity, which sets it apart from conventional NSAIDs.[4][7]
Part 3: Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, this section details the methodologies used in the key in vivo studies cited.
Protocol 1: Evaluation of Anti-Cataract Efficacy
This protocol is a synthesis of the approaches used to demonstrate Bendazac's effect on lens proteins in vivo.
Figure 2: Generalized workflow for assessing anti-cataract efficacy in vivo.
Step-by-Step Methodology:
-
Animal Selection and Grouping: Healthy rats or rabbits are selected and divided into a control group (vehicle only) and one or more treatment groups receiving different doses of Bendazac.
-
Drug Administration: Bendazac (often as the L-lysine salt) is administered orally for a period ranging from 3 to 14 days.[3]
-
Serum Level Monitoring: Blood samples are periodically collected to confirm that therapeutic serum concentrations of Bendazac (e.g., >35 µg/mL) are achieved.[3]
-
Lens Extraction: At the end of the treatment period, animals are euthanized, and the lenses are carefully extracted.
-
Biochemical Analysis:
-
Drug Penetration: Lens homogenates are analyzed by High-Performance Liquid Chromatography (HPLC) or radioassay to quantify the concentration of Bendazac within the lens tissue.[3]
-
Protein Denaturation: The degree of protein aggregation and denaturation is measured using techniques like nephelometry (which measures cloudiness) and electrophoresis (which separates protein fractions).[3]
-
-
Microscopic Examination: The ultrastructure of the lens is examined using electron microscopy to visually assess the integrity of lens fibers and the extent of protein aggregation.[3]
Protocol 2: Evaluation of Retinal Protection
This protocol outlines the experimental design used to test Bendazac's efficacy against light-induced retinal damage.
Step-by-Step Methodology:
-
Animal and Dosing Regimen: Albino rats are divided into four groups: a control (vehicle) and three treatment groups receiving 50, 100, or 200 mg/kg of Bendazac L-lysine salt orally.[8] The drug is administered three times a day for three days and once on the fourth day.[8]
-
Light Exposure: One hour after the final dose, the rats are exposed to intense, green-filtered light for one hour to induce retinal damage.[8]
-
Recovery Period: Following light exposure, the animals are housed in a dark room for 14 days to allow for the full development of retinal lesions.[8]
-
Histological Analysis: The rats are sacrificed, and their eyes are enucleated for histological preparation.
-
Damage Scoring: Retinal sections are examined by light microscopy. The extent of damage is graded by a blinded observer using a severity score from 0 (no damage) to 5 (severe damage), and the mean score for each group is calculated.[8]
Conclusion and Future Directions
This compound (Bendazac) demonstrates significant and well-documented in vivo efficacy in various ophthalmic disease models, particularly for the prevention of cataracts and light-induced retinal damage. Its unique mechanism of action—preventing protein denaturation—distinguishes it from conventional NSAIDs and underpins its therapeutic value in these conditions. Recent studies also suggest a promising new application in controlling myopia progression.[5]
While its systemic anti-inflammatory properties are acknowledged, there is a clear gap in the literature regarding direct, comprehensive in vivo comparisons with modern NSAIDs for conditions like arthritis or other systemic inflammatory diseases. Future research should aim to:
-
Conduct Head-to-Head Comparative Studies: Perform in vivo studies comparing Bendazac to current standard-of-care NSAIDs (e.g., celecoxib, naproxen) in validated models of systemic inflammation to better define its therapeutic window and relative potency.
-
Elucidate Broader Mechanisms: Further investigate its impact on inflammatory signaling pathways beyond protein stabilization, including a more detailed characterization of its COX inhibition profile and antioxidant effects.
-
Explore Other Therapeutic Areas: Given the diverse activities of benzimidazole derivatives, exploring the efficacy of Bendazac in models of oncology or infectious disease could reveal novel applications.[1][6]
References
- This compound | 152342-26-2 | Benchchem. (URL: )
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Dzodzoe, Y. (1986). In vivo influence of bendazac, (AF-983), a non-steroideal anti-inflammatory drug, on the Krebs cycle in rabbit liver. Boll Chim Farm, 125(11), 379-83. (URL: [Link])
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Silvestrini, B., Catanese, B., Barillari, G., Iorio, E., & Valeri, P. (1983). Basic data supporting the use of the l-lysine salt of bendazac in cataract. Int J Tissue React, 5(2), 217-25. (URL: [Link])
- What is Bendazac Lysine used for?
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Bizzarri, B., et al. (1993). Clinical study of bendazac lysine for in vivo contact lens cleaning. Optom Vis Sci, 70(3), 210-5. (URL: [Link])
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Pescador, E. D., et al. (1991). Pretreatment with bendazac attenuates retinal damage induced by intense light in rats. Pharmacol Res, 24(1), 105-12. (URL: [Link])
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Ye, T., et al. (2025). Potential Application of Bendazac L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models. Investigative Ophthalmology & Visual Science. (URL: [Link])
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Silvestrini, B., Catanese, B., Lisciani, R., & Alessandroni, A. (1970). Studies on the mechanism of action of bendazac (AF 983). Arzneimittelforschung, 20(2), 250-3. (URL: [Link])
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Vinciguerra, G., et al. (1994). Bendazac and benzydamine for treatment of cataract: individualized therapy by the "BLOA test". Ophthalmic Res, 26 Suppl 1, 33-8. (URL: [Link])
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G-Moreno, J., & de la Fuente, M. (1991). Effect of bendazac lysine on lens and retina in diabetics. Arch Soc Esp Oftalmol, 60(5), 527-32. (URL: [Link])
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Pilot Study of Bendazac for Treatment of Cataract. Scilit. (URL: [Link])
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Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). Molecules. (URL: [Link])
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Non-steroidal anti-inflammatory drug-induced cardiovascular adverse events: a meta-analysis. ResearchGate. (URL: [Link])
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Shen, H., et al. (2010). Synthesis and biological evaluations of novel bendazac lysine analogues as potent anticataract agents. Bioorg Med Chem Lett, 20(7), 2115-8. (URL: [Link])
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cross-reactivity profile of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
An In-Depth Guide to Characterizing the Cross-Reactivity Profile of Novel Benzimidazole-Based Compounds: A Case Study of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of novel chemical entities, using the structurally intriguing molecule, this compound, as a working example. As this compound is not extensively characterized in publicly available literature, we will establish a hypothetical primary target based on the well-documented activities of the broader benzimidazole class and outline a rigorous, multi-tiered experimental strategy to define its specificity. This approach serves as a practical blueprint for researchers in drug discovery and development engaged in the critical path of lead candidate validation.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents (e.g., bendamustine). This very promiscuity, however, necessitates a thorough investigation of off-target effects to mitigate potential toxicity and to uncover novel therapeutic opportunities. Our case study molecule, with its benzyl and acetic acid substitutions, presents a unique chemical architecture that warrants a systematic and unbiased selectivity assessment.
For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of a key oncology target, Polo-like kinase 1 (PLK1) , a serine/threonine kinase frequently overexpressed in tumors and a validated target for cancer therapy. Our objective is to build a comprehensive cross-reactivity profile to determine its suitability as a drug candidate.
Part 1: The Strategic Imperative for Early and Comprehensive Selectivity Profiling
In modern drug discovery, "selectivity" is not a binary concept but a profile. A compound's interactions with targets other than its intended one can lead to adverse effects or, serendipitously, to beneficial polypharmacology. Understanding this profile early is paramount. It allows for the rational optimization of chemical structures to enhance specificity, the early termination of candidates with a high risk of toxicity, and the identification of potential drug repurposing opportunities.
Our experimental strategy is therefore designed as a funnel, starting with broad, high-throughput screening and progressively narrowing down to detailed mechanistic studies on identified off-targets.
Part 2: Experimental Design for Cross-Reactivity Profiling
Our investigation into the cross-reactivity of this compound (referred to as 'Compound X' henceforth) will proceed through three sequential tiers.
Tier 1: Broad Kinome and Target Class Screening
The initial step is to cast a wide net to identify potential off-target interactions across major druggable protein families. Given our hypothesis that Compound X is a kinase inhibitor, a comprehensive kinome scan is the logical starting point.
Experimental Workflow: Tier 1
Caption: Simplified PLK1 signaling pathway in mitosis.
Detailed Experimental Protocols
1. Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
-
Principle: Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Procedure:
-
Prepare a reaction buffer containing the kinase (e.g., recombinant human PLK1), its substrate (e.g., a generic peptide substrate like casein), and ATP.
-
Serially dilute Compound X in DMSO and add to the reaction wells. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.
-
Initiate the kinase reaction by adding the ATP/substrate mix. Incubate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Proliferation Assay (Example: CellTiter-Glo® Luminescent Assay)
-
Principle: Measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate percent viability relative to the vehicle control and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel compound, using this compound as a case study for a hypothetical PLK1 inhibitor. By progressing from broad screening to biochemical validation and finally to cellular functional assays, this workflow provides a robust framework for making data-driven decisions in a drug discovery program. The hypothetical data presented for Compound X illustrate a promising profile: potent on-target activity with manageable off-target interactions that are de-risked in cellular assays. This rigorous, evidence-based approach is essential for identifying drug candidates with the highest potential for clinical success.
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Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI.[Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.[Link]
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Polo-like kinases inhibitors. PubMed.[Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry.[Link]
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Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate.[Link]
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Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Molecular Cancer Therapeutics.[Link]
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Synthesis and Pharmacological Profile of Benzimidazoles. Semantic Scholar.[Link]
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Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry.[Link]
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Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. Taylor & Francis Online.[Link]
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Bendamustine: mechanism of action and clinical data. PubMed.[Link]
A Senior Application Scientist's Guide to Benzimidazole Synthesis: A Comparative Analysis of Efficiency and Scalability
Published: January 14, 2026
Introduction: The Enduring Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a vast array of pharmacological activities, including antiulcer, anticancer, antiviral, and anthelmintic properties.[2][3] Consequently, the efficient and sustainable synthesis of benzimidazole derivatives is a cornerstone of modern drug discovery and development.[3][4]
This guide provides a comparative analysis of prevalent benzimidazole synthesis methodologies, moving from classical thermal condensations to modern catalytic and energy-assisted techniques. We will dissect the underlying mechanisms, compare efficiencies through quantitative data, and provide field-tested protocols to aid researchers in selecting the optimal method for their specific application, considering factors like yield, reaction time, environmental impact, and scalability.
General Workflow for Benzimidazole Synthesis
A typical synthesis, regardless of the specific method, follows a generalizable workflow. The goal is to ensure the desired product is synthesized efficiently, isolated cleanly, and characterized thoroughly. Understanding this flow is crucial for experimental planning and troubleshooting.
Sources
A Comparative Guide to Assessing the Cytotoxicity of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid in Normal Cell Lines
Introduction: The Benzimidazole Scaffold and the Imperative of Selectivity
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] (2-Benzyl-1H-benzimidazol-1-yl)acetic acid is one such derivative, noted for its potential antimicrobial and anticancer activities.[4] Its mechanism of action is thought to involve the benzimidazole ring mimicking purine structures, allowing it to bind to nucleotide-binding sites on enzymes and disrupt essential biological pathways.[4]
However, for any compound to be a viable therapeutic candidate, its efficacy against a target (e.g., a cancer cell) must be balanced with minimal toxicity towards healthy host cells. This concept of a therapeutic window is paramount. Therefore, a rigorous assessment of cytotoxicity in non-malignant, or "normal," cell lines is a critical, non-negotiable step in the preclinical drug development pipeline. This guide provides a comprehensive, multi-assay framework for evaluating the cytotoxicity of this compound, comparing its effects against a standard chemotherapeutic agent to establish a baseline for its safety profile.
The Strategic Foundation: Experimental Design and Rationale
A robust cytotoxicity assessment relies on a multi-faceted approach. No single assay can tell the whole story. By integrating measurements of metabolic activity, membrane integrity, and specific cell death pathways, we can construct a detailed and reliable cytotoxicity profile.
The Principle of Orthogonality: Selecting the Right Assays
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells, making this a powerful indicator of overall cell viability and proliferation.[6]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[8][9] The assay measures LDH activity in the supernatant, providing a reliable marker for cell lysis and membrane integrity loss.[10][11]
-
Annexin V/Propidium Iodide (PI) Assay (Apoptosis vs. Necrosis): This flow cytometry-based assay provides a nuanced view of cell death mechanisms.[12]
-
Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12]
-
Propidium Iodide (PI) is a fluorescent nuclear dye that is excluded by cells with an intact membrane. It can only enter and stain the DNA of cells that have lost membrane integrity, characteristic of necrotic or late apoptotic cells.[12][13] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[13]
-
Rationale for Selecting Normal Cell Lines
The choice of cell lines is critical for contextualizing cytotoxicity data. Using cell lines derived from different tissues helps to identify potential organ-specific toxicities. For this guide, we propose a panel of commonly used and well-characterized normal cell lines:
-
HEK-293 (Human Embryonic Kidney): A standard cell line in cell biology and toxicity studies, representing a renal model. Some benzimidazole derivatives have shown no cytotoxicity in HEK-293 cells, making it a valuable comparator.[14][15]
-
MRC-5 (Human Lung Fibroblast): A normal, non-transformed fibroblast cell line, often used in general toxicology screening as recommended by ISO 10993-5 guidelines.[16]
-
3T3 (Mouse Embryo Fibroblast): A widely used fibroblast cell line for initial cytotoxicity screening.[17] Its use is endorsed by ISO standards for biocompatibility testing.[16]
Comparative Framework
To properly interpret the cytotoxicity of this compound, its performance must be benchmarked.
-
Negative Control: Vehicle (e.g., 0.1% DMSO in culture medium). This establishes the baseline viability.
-
Positive Control: Doxorubicin . A well-characterized chemotherapy agent known to induce potent cytotoxicity and apoptosis in a wide range of cells. This provides a reference for high-level toxicity.
-
Alternative Compound: Nocodazole . An experimental benzimidazole derivative that acts as a potent microtubule-disrupting agent, providing a comparison to a compound with a related chemical scaffold but a different mechanism of action.[1][17]
Experimental Workflow and Protocols
A successful and reproducible cytotoxicity assessment requires meticulous attention to detail. The following workflow outlines the entire process from cell culture to data analysis.
Caption: Overall experimental workflow for comprehensive cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard laboratory procedures for assessing metabolic activity.[6][18]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and blank controls (medium only).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation:
-
Corrected Absorbance = Absorbance(Sample) - Absorbance(Blank)
-
% Viability = (Corrected Absorbance(Sample) / Corrected Absorbance(Vehicle Control)) * 100
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures membrane integrity based on established commercial kits.[8][10]
-
Experiment Setup: Follow steps 1-3 from the MTT protocol, co-plating additional control wells for "Maximum LDH Release" (positive control) and "Spontaneous LDH Release" (vehicle control).
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Maximum Release Control: To the "Maximum LDH Release" wells, add 10 µL of 10X Lysis Buffer (e.g., Triton™ X-100 solution) one hour before sample collection to induce 100% cell death.
-
Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing the catalyst and dye solution) to each well of the new plate containing the supernatants.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol uses dual staining to differentiate modes of cell death via flow cytometry.[12][19][20]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE™). Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer. Annexin V-FITC is detected on the FL-1 channel (green) and PI on the FL-3 channel (red).[20]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for cytotoxicity.
Table 1: Hypothetical IC50 Values (µM) after 48-hour Exposure
| Compound | Assay | HEK-293 (Kidney) | MRC-5 (Lung) | 3T3 (Fibroblast) |
| This compound | MTT | > 100 | 85.6 | 92.3 |
| LDH | > 100 | > 100 | > 100 | |
| Nocodazole (Comparator) | MTT | 15.2 | 11.8 | 9.5 |
| LDH | 45.7 | 39.2 | 33.1 | |
| Doxorubicin (Positive Control) | MTT | 0.8 | 0.5 | 0.3 |
| LDH | 2.5 | 1.9 | 1.1 |
Interpreting the Combined Data:
-
High Selectivity: The hypothetical data for this compound shows high IC50 values (>85 µM) in the MTT assay and no significant membrane damage (LDH IC50 > 100 µM), suggesting low cytotoxicity in these normal cell lines compared to the potent chemotherapeutic Doxorubicin.
-
Mechanism Insight: The Annexin V/PI assay results are crucial for mechanistic understanding.
Caption: Interpretation of Annexin V/PI dual-staining results.[13]
If treatment with this compound results in a minimal increase in Annexin V+ or PI+ cells compared to the vehicle control, it corroborates the MTT and LDH data, confirming a low cytotoxicity profile. Conversely, if Doxorubicin treatment shows a significant shift of cells into the Annexin V+/PI- and Annexin V+/PI+ quadrants, this validates the assay's ability to detect apoptosis.
Conclusion
This guide outlines a robust, multi-assay strategy for the preclinical assessment of this compound's cytotoxicity in normal cell lines. By combining metabolic, membrane integrity, and mechanistic cell death assays, researchers can build a comprehensive safety profile. This data is essential for making informed decisions about the therapeutic potential of novel benzimidazole derivatives, ensuring that promising compounds exhibit the required selectivity to advance in the drug discovery pipeline.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . (2024). CLYTE Technologies. Retrieved from [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL . (n.d.). Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods . (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Apoptosis and Necrosis Assay (Flow Cytometry) . (n.d.). Cyprotex - Evotec. Retrieved from [Link]
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Cell Viability Assays . (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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LDH CYTOTOXICITY ASSAY KIT . (n.d.). Tiaris Biosciences. Retrieved from [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review . (2024). International Journal of Molecular Sciences. Retrieved from [Link]
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Al-Busaidi, I. Z., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine . Frontiers in Pharmacology. Retrieved from [Link]
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Alpan, U. B., et al. (2024). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line . Journal of King Saud University - Science. Retrieved from [Link]
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Question on ResearchGate. (2023). What cell line should I choose for citotoxicity assays? . Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations . Journal of Molecular Structure. Retrieved from [Link]
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Ibrahim, T. S., et al. (2022). Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity . Egyptian Journal of Chemistry. Retrieved from [Link]
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In Vitro Cytotoxicity Test Methods BRD . (n.d.). National Toxicology Program (NTP). Retrieved from [Link]
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Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS . DORAS | DCU Research Repository. Retrieved from [Link]
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Leist, M. (2018). Highlight report: Cell type selection for toxicity testing . ALTEX. Retrieved from [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Aslantürk, Ö. S. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages . SciSpace. Retrieved from [Link]
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Question on ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? . Retrieved from [Link]
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El-Metwaly, N. M., et al. (2020). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation . Journal of Chemistry. Retrieved from [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol . Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
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BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW . (n.d.). Semantic Scholar. Retrieved from [Link]
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THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES . (2024). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection . (2022). Johner Institute. Retrieved from [Link]
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Kumar, R., et al. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules . Mini-Reviews in Organic Chemistry. Retrieved from [Link]
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5 tips for choosing the right cell line for your experiment . (n.d.). Horizon Discovery. Retrieved from [Link]
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Synthesis And Biological Evaluation Of Benzimidazole Derivatives . (2024). IOSR Journal of Pharmacy. Retrieved from [Link]
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Valdameri, G., et al. (2017). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones . Molecules. Retrieved from [Link]
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ResearchGate Publication. (n.d.). Synthesis 2-((1H-benzazol-2-yl)thio)acetic acid (5–7) from... . Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. This guide provides a detailed protocol for the proper disposal of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. While specific Safety Data Sheet (SDS) information on the disposal of this compound is not extensively detailed in publicly available resources, this guide synthesizes best practices for hazardous waste management in a laboratory setting, drawing parallels from analogous benzimidazole derivatives and acidic compounds.[1]
The disposal of any chemical waste is governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4] Therefore, it is crucial to treat this compound as a hazardous waste unless a thorough hazard assessment, in line with local and federal guidelines, determines otherwise.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). Although a fully detailed SDS may not always be available, the information that is present, such as hazard classifications and necessary personal protective equipment (PPE), is invaluable. For this compound, precautionary measures should be taken as if it is harmful if swallowed and may cause skin and eye irritation, similar to other benzimidazole derivatives.[1][5]
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[5] | To protect against accidental splashes of the compound or solvents used during the disposal process. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][5] | To prevent skin contact, which may cause irritation.[1] |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols.[5] | To prevent inhalation of the compound, which could lead to respiratory irritation. |
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]
Waste Classification and Segregation: The First Step to Proper Disposal
The initial and most critical step in the disposal process is the correct classification and segregation of the chemical waste. Based on its chemical structure—a benzimidazole derivative and a carboxylic acid—this compound waste should be considered hazardous.
Key Principles of Waste Segregation:
-
Dedicated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and rinsate from cleaning contaminated glassware, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Container Compatibility: The waste container must be made of a material that is compatible with the chemical. For acidic compounds, avoid metal containers.[6] High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.
-
Labeling: The container must be clearly and accurately labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[7][8] The label should also include the date when the waste was first added to the container.[9]
-
Incompatibility: Never mix incompatible waste streams. This compound, being an acid, should not be mixed with bases, oxidizing agents, or reducing agents in the same waste container to prevent violent chemical reactions.[10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.
Waste Collection at the Point of Generation
To minimize the risks associated with transporting hazardous materials within the laboratory, waste should be collected in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10][11]
-
Step 1.1: Place a properly labeled, compatible waste container in the designated SAA.
-
Step 1.2: Carefully transfer all waste materials containing this compound into this container. For solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to avoid spills.
-
Step 1.3: Keep the waste container securely closed except when adding waste.[7] This minimizes the release of any potential vapors and prevents accidental spills.
Decontamination of Empty Containers and Glassware
Proper decontamination of containers that held this compound is crucial before they can be considered for reuse or disposal as non-hazardous waste.
-
Step 2.1: Triple-rinse the empty container or glassware with a suitable solvent, such as ethanol or acetone.[1][7]
-
Step 2.2: The first rinsate must be collected as hazardous waste and added to your designated this compound waste container.[1][7]
-
Step 2.3: Subsequent rinsates may also need to be collected as hazardous waste, depending on your institution's and local regulations.[1]
-
Step 2.4: After thorough rinsing, the decontaminated container can be disposed of according to your institution's guidelines for non-hazardous labware. To prevent accidental reuse for other purposes, it is good practice to deface the original label.[1]
Final Disposal of Hazardous Waste
The final step is the transfer of the accumulated hazardous waste to your institution's designated central accumulation area (CAA) for pickup by a licensed hazardous waste disposal contractor.
-
Step 3.1: Once the hazardous waste container is full (do not exceed 90% capacity to allow for expansion),[6] ensure the lid is tightly sealed.
-
Step 3.2: Arrange for the pickup of the waste container through your institution's Environmental Health and Safety (EHS) department.
-
Step 3.3: Never dispose of this compound down the drain or in the regular trash.[1][12] Drain disposal is only permissible for small quantities of specific, low-toxicity, water-soluble, and pH-neutral substances, criteria that this compound is unlikely to meet without neutralization and verification.[10][12]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created using Graphviz.
Caption: Disposal workflow for this compound.
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
This document provides essential safety protocols for laboratory personnel handling (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. The guidance herein is synthesized from available safety data and established best practices for analogous benzimidazole compounds to ensure the highest degree of protection for researchers, scientists, and drug development professionals. Our primary objective is to empower you with the knowledge to work safely, minimizing exposure risk through a comprehensive understanding of the necessary personal protective equipment (PPE) and handling procedures.
Foundational Hazard Assessment
While exhaustive toxicological data for this compound is not fully available, the Safety Data Sheet (SDS) and information from structurally similar benzimidazole derivatives necessitate treating this compound with significant caution.[1][2] The primary risks are associated with its potential as a skin, eye, and respiratory irritant, particularly when handled as a powder, which increases the risk of aerosolization and inhalation.[2][3]
A proactive safety posture requires assuming the hazard classifications observed in analogous compounds. This approach forms the logical basis for the stringent PPE recommendations that follow.
| Hazard Classification | Potential Effect | Rationale for Precaution |
| Skin Irritation | May cause redness, itching, or inflammation upon contact. | Benzimidazole derivatives are known to cause skin irritation.[1] Impervious gloves and protective clothing are essential to prevent dermal exposure. |
| Eye Irritation | Direct contact with powder or splashes can cause serious eye irritation or damage. | Tightly fitting safety goggles are mandatory to shield against airborne particles and accidental splashes.[2][4] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Handling should occur in a ventilated enclosure. If this is not feasible, appropriate respiratory protection is required to prevent inhalation.[4][5] |
| Acute Oral Toxicity | May be harmful if swallowed. | Adherence to strict hygiene protocols, such as no eating or drinking in the lab and thorough hand washing, is critical.[4] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Causality and Field-Proven Insights |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4 mil). Double-gloving is required. | Rationale: Prevents direct skin contact and absorption.[6] Nitrile offers robust protection against a wide array of chemicals. Double-gloving is a field-proven practice that provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat and decontaminate.[7] |
| Eye & Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Rationale: Protects eyes from airborne powder and accidental splashes.[2] Standard safety glasses with side shields do not provide an adequate seal and are insufficient. A face shield should be worn over goggles during procedures with a high risk of splashing.[5][8] |
| Body Protection | A disposable, low-permeability gown or a tightly woven lab coat with knit cuffs. | Rationale: Protects skin and personal clothing from contamination.[2] Knit cuffs are essential as they form a seal with the inner glove, preventing particulate from entering the sleeve.[7] |
| Respiratory Protection | A NIOSH-approved N95 or P1-type particulate respirator is required when handling the powder outside of a certified chemical fume hood. | Rationale: Prevents the inhalation of fine powders, a primary route of exposure.[5] A full-face respirator may be necessary if exposure limits are exceeded or irritation occurs.[2] Surgical masks provide no protection against chemical dust and must not be used.[7][9] |
Operational Plan: Step-by-Step Procedures
A. Engineering Controls: The First Line of Defense
Before any PPE is donned, the primary method for exposure control must be established. All weighing and handling of powdered this compound should be performed within a certified chemical fume hood or a similar ventilated enclosure.[3][6] This engineering control is designed to capture chemical dust at the source, significantly reducing the risk of inhalation.
B. Experimental Workflow: PPE Donning and Doffing
Properly putting on and taking off PPE is a critical procedure to prevent cross-contamination.
Protocol 1: PPE Donning Sequence
-
Preparation: Confirm all necessary PPE is available and has been inspected for damage.[10]
-
Gown/Coat: Don the lab coat or gown, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye Protection: Put on tightly sealed safety goggles.
-
Outer Gloves: Don the second pair of gloves over the first pair.
Protocol 2: PPE Doffing (Removal) Sequence This sequence is designed to contain contaminants.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, trapping any powder within. Dispose of them immediately in the designated hazardous waste container.
-
Gown/Coat: Unfasten the gown and remove it by folding it inward, ensuring the contaminated exterior does not touch your inner clothing. Dispose of it.
-
Eye/Face Protection: Remove goggles from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[6]
Diagram 1: PPE Selection Workflow This diagram illustrates the decision-making process for ensuring adequate protection.
Caption: Logical workflow for risk assessment and PPE selection.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated disposable items, including gloves, bench paper, weighing materials, and pipette tips, in a dedicated hazardous waste container.[11] Do not mix this waste with regular trash or other waste streams.[6]
-
Containerization: The waste container must be made of a compatible material, be clearly labeled with the full chemical name, and have a secure, tight-fitting lid to prevent leakage or release of dust.[11]
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[11][12] Never dispose of this chemical or its contaminated waste down the drain.[6]
Emergency Procedures: Immediate Response Plan
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Spill: Evacuate the immediate area. For small spills of powder, carefully dampen the material with 60-70% ethanol to prevent it from becoming airborne before cleaning with an absorbent material.[15] For large spills, evacuate and contact your institution's EHS department immediately.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
- BenchChem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet.
- University of California, Santa Barbara - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- NOAA. (n.d.). BENZIMIDAZOLE - CAMEO Chemicals.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-(1H-Benzimidazol-1-yl)acetic acid.
- ChemicalBook. (2023, May 7). This compound.
- Labcompare. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 2-Phenylbenzimidazole.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- Polovich, M. (2011). Safe handling of hazardous drugs. Oncology Nursing Forum, 38(5), 547-557.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Chemical Methodologies. (2019, July 29). Green Synthesis of Benzimidazole Derivatives.
- University of Waterloo. (2021, November). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- Thermo Fisher Scientific. (2002, April 22). SAFETY DATA SHEET - Benzyl acetate.
- Eisenberg, E. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - Benzyl benzoate.
- American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Echemi. (n.d.). [2-(BENZYLTHIO)-1H-BENZIMIDAZOL-1-YL]ACETIC ACID Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
